Beryllium acetate
Description
Properties
IUPAC Name |
beryllium;diacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Be/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOUKRIPFJKDJY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].CC(=O)[O-].CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Be(C2H3O2)2, C4H6BeO4 | |
| Record name | beryllium acetate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Beryllium_acetate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202658 | |
| Record name | Beryllium acetate | |
| Source | EPA DSSTox | |
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Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] | |
| Record name | Beryllium acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
543-81-7 | |
| Record name | Beryllium acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beryllium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Beryllium di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BERYLLIUM ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNR4I378RQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Beryllium Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, and chemical and physical properties of two forms of beryllium acetate (B1210297): normal beryllium acetate and basic this compound. The information is intended for researchers, scientists, and professionals in drug development who may utilize beryllium compounds in their work.
Introduction
This compound exists in two primary forms: the normal salt, with the chemical formula Be(C₂H₃O₂)₂, and the basic salt, with the formula Be₄O(O₂CCH₃)₆.[1][2] While both are sources of beryllium, their synthesis, structure, and properties differ significantly. Basic this compound, in particular, is noted for its unique molecular structure and stability.[2][3][4][5] This guide will detail the synthesis and characteristics of both forms, with a focus on providing practical information for laboratory applications.
Normal this compound (Be(C₂H₃O₂)₂)
Normal this compound is a moderately water-soluble crystalline beryllium source.[1] Upon heating, it decomposes to form beryllium oxide.[1] It serves as a precursor for the production of high-purity beryllium compounds.[1]
Properties of Normal this compound
Quantitative data for normal this compound is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₆BeO₄ | [1] |
| Molecular Weight | 127.10 g/mol | [6][7] |
| Appearance | White solid/crystals | [6] |
| Decomposition Temperature | 60-100 °C (slow heating), 150-180 °C (rapid heating) | [6] |
| Solubility in Water | Moderately soluble, dissolves slowly with hydrolysis in boiling water. | [1][6] |
| Solubility in Organic Solvents | Practically insoluble in absolute alcohol and other common organic solvents. | [6] |
Synthesis of Normal this compound
A common method for the preparation of normal this compound involves the reaction of basic this compound with a mixture of acetyl chloride and glacial acetic acid.
Experimental Protocol:
-
Dissolve 4 grams of basic this compound in 50 mL of boiling glacial acetic acid.
-
Reflux the solution with 4-5 grams of acetyl chloride for a brief period.
-
A precipitate of normal this compound will form within a few minutes.
-
Filter the precipitate and wash it with glacial acetic acid followed by cold chloroform (B151607).
-
Dry the final product in a vacuum desiccator.
-
This method can yield a product of 90-94% purity.
Basic this compound (Be₄O(O₂CCH₃)₆)
Basic this compound is a colorless, volatile crystalline solid with the formula Be₄O(O₂CCH₃)₆.[2] It is distinguished by its remarkable thermal stability and its solubility in organic solvents, which is unusual for a metallic salt of an organic acid.[2][8] This property is useful for the extraction and purification of beryllium.[2]
Properties of Basic this compound
The key physical and chemical properties of basic this compound are presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈Be₄O₁₃ | [9][10] |
| Molecular Weight | 406.31 g/mol | [9] |
| Appearance | White flakes/crystals | [9][11] |
| Melting Point | 284-286 °C | [4][12] |
| Boiling Point | 331 °C (sublimes without decomposition) | [2][9] |
| Density | 1.36 g/cm³ | [9] |
| Solubility in Water | Insoluble | [2][11][13] |
| Solubility in Organic Solvents | Soluble in chloroform, ether, and acetic acid. | [2][14][11][13] |
| Crystal Structure | Cubic | [8] |
Synthesis of Basic this compound
Several methods are available for the synthesis of basic this compound. The most common methods start from basic beryllium carbonate, beryllium hydroxide (B78521), or beryllium oxide.
Method 1: From Basic Beryllium Carbonate
This method involves the reaction of basic beryllium carbonate with hot acetic acid.[2][4][5][12][13]
Experimental Protocol:
-
Stir 8 grams of basic beryllium carbonate with 16 mL of glacial acetic acid on a steam bath or hot plate until the evolution of carbon dioxide ceases.[12]
-
Cool the resulting solution and filter the crude product by suction, then air-dry.[12]
-
To purify, stir the crude material with 20 mL of dry chloroform and filter to remove any insoluble impurities.[12]
-
Evaporate the chloroform solution to dryness on a steam bath.[12]
-
Dry the resulting colorless crystals in a vacuum to remove any residual solvent. This process yields approximately 65% of the final product.[12]
Method 2: From Beryllium Hydroxide
This protocol uses beryllium hydroxide and glacial acetic acid.
Experimental Protocol:
-
Dissolve beryllium hydroxide in 50% acetic acid.[8]
-
Evaporate the solution to dryness.[8]
-
Recrystallize the residue repeatedly from chloroform until a constant melting point of 285-286 °C is achieved.[8]
Method 3: From Beryllium Oxide
This method utilizes beryllium oxide and acetic anhydride (B1165640).[15]
Experimental Protocol:
-
Heat a mixture of beryllium oxide and a stoichiometric excess of acetic anhydride to a temperature of 70-90 °C to initiate an exothermic reaction.[15]
-
Allow the reaction to proceed to completion.[15]
-
Recover the resulting beryllium basic acetate.[15] For an improved yield, it is recommended to use beryllium oxide obtained by calcining beryllium hydroxide at a temperature not exceeding 500 °C.[15]
Structural Characteristics
The structure of basic this compound is particularly noteworthy. It features a central oxygen atom tetrahedrally coordinated to four beryllium atoms.[2][8][13] Six acetate groups bridge the six edges of the Be₄ tetrahedron.[8][13] This arrangement results in a highly stable, non-polar, and symmetrical molecule with a diamondoid structure, consisting of interlocking six-membered Be₂O₃C rings.[2][4][5]
Visualized Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of basic this compound.
Caption: A flowchart illustrating the key stages in the synthesis and purification of basic this compound.
Applications
While basic this compound has been described as having limited direct applications, its unique properties lend it to specific uses in a research context.[2] Its solubility in organic solvents is valuable for the extraction and purification of beryllium.[2] Furthermore, single crystals of basic this compound can be grown with relative ease and are useful for the alignment of X-ray diffractometers and as a reference standard in protein crystallography.[2] Normal this compound primarily serves as a source for the preparation of other pure beryllium salts.[11]
Safety Considerations
Beryllium and its compounds are toxic and are classified as known human carcinogens.[7][11] All handling of this compound should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Inhalation and ingestion of beryllium compounds must be strictly avoided.[11] Users should consult the relevant Safety Data Sheets (SDS) before working with these materials.
References
- 1. americanelements.com [americanelements.com]
- 2. Basic this compound - Wikipedia [en.wikipedia.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Basic_beryllium_acetate [bionity.com]
- 5. Basic_beryllium_acetate [chemeurope.com]
- 6. This compound [drugfuture.com]
- 7. This compound | C4H6BeO4 | CID 10981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. americanelements.com [americanelements.com]
- 10. This compound, basic [webbook.nist.gov]
- 11. This compound, BASIC CAS#: 543-81-7 [m.chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. brainly.in [brainly.in]
- 14. youtube.com [youtube.com]
- 15. US2641611A - Method of producing beryllium basic acetate - Google Patents [patents.google.com]
Unveiling the Core: A Technical Guide to the Crystal Structure of Basic Beryllium Acetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide delves into the intricate crystal structure of basic beryllium acetate (B1210297), Be₄O(O₂CCH₃)₆. A compound of significant academic interest due to its unique molecular architecture and high stability, its structural elucidation has been a landmark in coordination chemistry. This document provides a comprehensive summary of its crystallographic data, the experimental protocols used for its characterization, and a visual representation of the relationship between its molecular and crystal structures.
Crystallographic Data Summary
The crystal structure of basic beryllium acetate has been well-established through seminal X-ray diffraction studies. The key quantitative data is summarized below for clarity and comparative analysis.
Table 1: Crystal System and Unit Cell Parameters
| Parameter | Value | Reference |
| Crystal System | Cubic | [1] |
| Space Group | T_h^6 - Pa3 | [2] |
| Lattice Parameter (a) | 15.72 Å | [2] |
| Molecules per Unit Cell (Z) | 8 | [3] |
| Specific Gravity | 1.39 g/cm³ | [1] |
Table 2: Atomic Coordinates and Wyckoff Positions
The atomic arrangement within the cubic unit cell is defined by the following parameters, as determined by Pauling and Sherman (1934).
| Atom | Wyckoff Position | u | x | y | z |
| O (central) | 8(c) | 0 | 0 | 0 | |
| Be | 32(e) | 0.0605 | u | u | u |
| O (acetate) | 96(h) | 0.125 | 0.045 | -0.030 | |
| C (carboxyl) | 48(g) | 0.145 | 0 | 1/4 | |
| C (methyl) | 48(g) | 0.210 | 0 | 1/4 |
Note: The values for x, y, and z for the acetate oxygen and the x-parameter for the carbon atoms were determined by comparing calculated and observed X-ray reflection intensities.[2]
Table 3: Key Interatomic Distances
| Bond | Distance (Å) | Reference |
| Be - O (central) | 1.65 | [2] |
| C - O (carboxyl) | 1.29 | [2] |
Experimental Protocols
The determination of the crystal structure of basic this compound was primarily accomplished through single-crystal X-ray diffraction techniques. While detailed experimental parameters from the original early 20th-century publications are not as exhaustive as modern reports, the general methodology can be outlined.
Synthesis of Basic this compound Crystals
Single crystals suitable for X-ray diffraction were prepared by dissolving basic beryllium carbonate in hot acetic acid.[4] The resulting solution was then subjected to repeated crystallization from chloroform (B151607) until a constant melting point of 285-286°C was achieved, indicating a high purity of the sample.[1]
X-ray Diffraction Analysis
The foundational structural studies utilized X-ray diffraction methods common in the 1920s and 1930s.
-
Instrumentation: The experiments were conducted using an X-ray spectrometer, which would have consisted of an X-ray tube to generate radiation, a goniometer to orient the crystal, and a detector to measure the intensity of the diffracted X-rays.
-
Data Collection: Intensity data for the various crystallographic reflections were collected photographically.[2] Laue photographs were also employed to determine the crystal symmetry. Specifically, a Laue photograph taken on the (111) crystal face revealed a three-fold axis of symmetry but no symmetry planes, which was crucial in determining the correct space group.[2]
-
Structure Solution: The arrangement of atoms in the unit cell was determined by a trial-and-error method. The positions of the atoms were postulated based on chemical intuition and symmetry constraints imposed by the space group. The intensities of the X-ray reflections were then calculated from these proposed atomic positions and compared with the experimentally observed intensities. The atomic parameters were refined until the best agreement between calculated and observed data was achieved.[2]
Structure-Property Relationship Visualization
The highly symmetric cubic crystal structure of basic this compound is a direct consequence of its unique and stable molecular geometry. The following diagram illustrates the logical flow from the molecular components to the final crystal lattice.
Caption: From Molecule to Crystal Lattice.
The structure of basic this compound is characterized by a central oxygen atom tetrahedrally coordinated to four beryllium atoms.[4][5] This forms a stable Be₄O⁶⁺ core. Six acetate groups act as bridging ligands, each spanning two beryllium atoms, resulting in a highly symmetric, non-polar, and roughly tetrahedral molecule.[4] These molecules then pack in the solid state in a manner analogous to the arrangement of carbon atoms in a diamond lattice, leading to a cubic crystal system.[1][2] This efficient packing contributes to the compound's notable stability, as evidenced by its ability to be sublimed in a vacuum without decomposition.[4]
References
An In-depth Technical Guide to Beryllium Oxyacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of beryllium oxyacetate, also known as basic beryllium acetate (B1210297), a compound of significant interest due to its unique molecular structure. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and characterization, and presents key quantitative data in a structured format.
Core Properties and Molecular Formula
Beryllium oxyacetate is a coordination complex with the molecular formula C₁₂H₁₈Be₄O₁₃, often represented as Be₄O(OCOCH₃)₆.[1][2][3] It is also referred to as beryllium oxide acetate or basic beryllium acetate.[1][3][4] The compound exists as a colorless, volatile crystalline solid.[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of beryllium oxyacetate is presented in the table below.
| Property | Value |
| Molecular Weight | 406.31 g/mol [1] |
| Appearance | Colorless solid[4] |
| Melting Point | 285 °C[4] |
| Boiling Point | 330 °C (sublimes)[4] |
| Solubility | Insoluble in water; Soluble in chloroform (B151607) and hot acetic acid[4][5] |
Molecular Structure
The molecular structure of beryllium oxyacetate is notable for its high symmetry. It features a central oxygen atom tetrahedrally coordinated to four beryllium atoms.[4] Each edge of the Be₄ tetrahedron is bridged by an acetate group.[4] This arrangement results in a cage-like structure of interlocking six-membered Be₂O₃C rings.[4][5] The structure has been confirmed by X-ray crystallography.[2]
References
The Solubility of Beryllium Acetate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of beryllium acetate (B1210297) in organic solvents. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical properties of this compound. This document distinguishes between the two common forms of beryllium acetate—normal this compound and basic this compound—and presents available solubility data, preparation methodologies, and relevant chemical insights.
Introduction to this compound and Its Forms
This compound exists in two primary forms, each with distinct structures and solubility profiles:
-
Normal this compound: With the chemical formula Be(C₂H₃O₂)₂, this is the neutral salt formed from the reaction of beryllium hydroxide (B78521) with acetic acid.
-
Basic this compound: This compound, with the formula Be₄O(O₂CCH₃)₆, is also known as beryllium oxyacetate. It possesses a unique cage-like structure with a central oxygen atom tetrahedrally coordinated to four beryllium atoms.[1] This structure imparts a nonpolar character to the molecule, significantly influencing its solubility.[1][2]
The difference in their chemical nature leads to considerable variations in their solubility in organic media, a critical consideration for their application in synthesis, purification, and formulation.
Solubility of this compound in Organic Solvents
The solubility of the two forms of this compound in organic solvents differs significantly. While normal this compound is generally insoluble, basic this compound exhibits solubility in a range of nonpolar and polar aprotic solvents.
Normal this compound
Normal this compound is characterized by its poor solubility in common organic solvents. It is described as being "practically insoluble" in absolute alcohol and other typical organic solvents.[3][4] This low solubility limits its utility in many organic-phase reactions and applications.
Basic this compound
In contrast, basic this compound is soluble in a variety of organic solvents, which is consistent with its nonpolar nature.[1][2] Its solubility makes it useful for processes such as extraction and purification of beryllium-rich fractions.[1]
Table 1: Qualitative Solubility of Basic this compound in Various Organic Solvents
| Solvent | Solubility | Reference(s) |
| Acetone | Soluble | [5] |
| Acetic Acid | Soluble | [5][6] |
| Benzaldehyde | Soluble | [5] |
| Benzene | Sparingly Soluble | [5] |
| Carbon Tetrachloride | Sparingly Soluble | [5] |
| Chloroform (B151607) | Soluble | [1][2][7] |
| Ethyl Acetate | Soluble | [5] |
| Ethyl Malonate | Soluble | [5] |
| Molten Monochloroacetic Acid | Soluble | [5] |
| Nitrobenzene | Soluble | [5] |
| Phosphorus Trichloride | Soluble | [5] |
| Toluene | Soluble | [5] |
Note: Quantitative solubility data for basic this compound is scarce in the readily available literature. One older source from 1914 mentions a solubility of 33% in chloroform at 18°C, though the context and accuracy of this measurement are not fully detailed.[5]
Experimental Protocols
Detailed, standardized experimental protocols for the quantitative determination of this compound solubility are not extensively documented in readily accessible literature. However, methods for the preparation and purification of basic this compound provide insights into practical laboratory procedures.
Preparation of Basic this compound
A common method for the synthesis of basic this compound involves the reaction of basic beryllium carbonate with hot acetic acid.[1][2] The resulting product can be purified by recrystallization from a suitable organic solvent, such as chloroform.[8]
Workflow for the Preparation of Basic this compound
Caption: Preparation of basic this compound.
Purification by Recrystallization
The solubility of basic this compound in solvents like chloroform allows for its purification through recrystallization. This process involves dissolving the crude product in a minimum amount of hot solvent and then allowing the solution to cool, which leads to the formation of purified crystals.
Signaling Pathways and Biological Interactions
There is no information in the reviewed literature to suggest that this compound is involved in specific biological signaling pathways. As a metallic salt, its biological effects are primarily related to the toxicity of the beryllium ion. The synergistic antioxidant effects of Moringa oleifera with piperine (B192125) and curcumin (B1669340) on beryllium-induced toxicity have been studied, indicating a focus on mitigating its harmful effects rather than its involvement in specific signaling cascades.[9]
Conclusion
The solubility of this compound in organic solvents is highly dependent on its form. Normal this compound is largely insoluble in common organic solvents. In contrast, basic this compound (beryllium oxyacetate) exhibits significant solubility in a range of nonpolar and some polar aprotic solvents due to its nonpolar, cage-like structure. This property is leveraged in its synthesis and purification. For researchers and professionals in drug development, understanding this distinction is crucial for handling and utilizing beryllium compounds effectively and safely. Further research to quantify the solubility of basic this compound in various organic solvents at different temperatures would be a valuable addition to the existing literature.
References
- 1. Basic this compound - Wikipedia [en.wikipedia.org]
- 2. Basic_beryllium_acetate [chemeurope.com]
- 3. This compound [drugfuture.com]
- 4. 543-81-7 CAS MSDS (this compound, BASIC) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. This compound, BASIC CAS#: 543-81-7 [m.chemicalbook.com]
- 7. brainly.in [brainly.in]
- 8. scispace.com [scispace.com]
- 9. Moringa oleifera: An Updated Comprehensive Review of Its Pharmacological Activities, Ethnomedicinal, Phytopharmaceutical Formulation, Clinical, Phytochemical, and Toxicological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Decomposition of Beryllium Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermal decomposition of beryllium acetate (B1210297), addressing both the normal and the more stable basic form (beryllium oxyacetate). Due to a notable scarcity of detailed, modern experimental studies specifically characterizing the thermal decomposition of beryllium acetate, this document synthesizes known properties and presents a detailed framework of the experimental protocols and analytical techniques required for a thorough investigation. It is designed to equip researchers and professionals with the necessary information to conduct their own analyses. The guide includes detailed experimental methodologies for techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Evolved Gas Analysis (EGA), alongside structured data tables and diagrams illustrating decomposition pathways and experimental workflows.
Introduction
This compound exists in two primary forms: normal this compound, Be(CH₃COO)₂, and basic this compound (also known as beryllium oxyacetate), Be₄O(O₂CCH₃)₆. These compounds exhibit markedly different thermal stabilities, a critical factor in their handling, synthesis, and potential applications. Basic this compound, in particular, is noted for its remarkable thermal stability, being distillable at high temperatures.[1] The thermal decomposition of these compounds results in the formation of beryllium oxide (BeO), a material with applications in ceramics, electronics, and nuclear technology.
Understanding the precise mechanisms, kinetics, and products of decomposition is crucial for process optimization and safety, especially given the high toxicity of beryllium compounds. This guide outlines the current state of knowledge and provides the necessary protocols for a comprehensive study of their thermal behavior.
Known Thermal Properties
Detailed thermogravimetric and kinetic data for this compound are not widely available in recent literature. However, historical data and chemical principles provide a foundational understanding.
-
Normal this compound (Be(CH₃COO)₂): This form is significantly less stable than its basic counterpart. Reports suggest it decomposes at temperatures above 60°C.
-
Basic this compound (Be₄O(O₂CCH₃)₆): This compound displays high thermal stability. It melts at approximately 284-286°C and can be sublimed or distilled at 330°C in a vacuum without decomposition.[1][2] Decomposition is reported to begin at temperatures above 400°C.[3]
The decomposition ultimately yields beryllium oxide (BeO) and gaseous byproducts, which are expected to include carbon monoxide (CO), carbon dioxide (CO₂), and acetone (B3395972), similar to the decomposition of other metal acetates.
Data Presentation
A comprehensive thermal analysis of this compound would yield quantitative data that can be summarized for comparative purposes. The following tables are presented as templates to be populated with experimental data.
Table 1: Thermal Decomposition Data from TGA/DTA
| Compound | Atmosphere | Onset T (°C) | Peak T (°C) | Mass Loss (%) | Solid Residue |
| Be(CH₃COO)₂ | Inert (N₂) | Data not available | Data not available | Data not available | BeO |
| Be(CH₃COO)₂ | Oxidative (Air) | Data not available | Data not available | Data not available | BeO |
| Be₄O(O₂CCH₃)₆ | Inert (N₂) | ~400 | Data not available | Data not available | BeO |
| Be₄O(O₂CCH₃)₆ | Oxidative (Air) | Data not available | Data not available | Data not available | BeO |
Note: Values are placeholders and must be determined experimentally.
Table 2: Kinetic Parameters of Decomposition
| Compound | Atmosphere | Decomposition Step | Activation Energy (Ea, kJ/mol) | Reaction Order (n) | Pre-exponential Factor (A, s⁻¹) |
| Be(CH₃COO)₂ | Inert (N₂) | Main Decomposition | Data not available | Data not available | Data not available |
| Be₄O(O₂CCH₃)₆ | Inert (N₂) | Main Decomposition | Data not available | Data not available | Data not available |
Note: Kinetic parameters are typically calculated from TGA data obtained at multiple heating rates using methods such as Flynn-Wall-Ozawa or Coats-Redfern.
Experimental Protocols
To generate the data required for a thorough analysis, a suite of thermal analysis techniques should be employed.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
This protocol outlines the simultaneous measurement of mass loss (TGA) and heat flow changes (DTA) as a function of temperature.
Objective: To determine decomposition temperatures, mass loss percentages, and thermal events (endothermic/exothermic).
Apparatus:
-
Simultaneous Thermal Analyzer (TGA/DTA or TGA/DSC)
-
Microbalance with high sensitivity (e.g., < 0.1 µg)
-
Temperature controller and furnace capable of reaching at least 1000°C
-
Gas flow controller for inert (N₂, Ar) and oxidative (Air) atmospheres
-
Alumina or platinum crucibles
Procedure:
-
Calibration: Calibrate the instrument for mass using standard weights and for temperature using certified reference materials with known melting points (e.g., Indium, Zinc).
-
Sample Preparation: Place 5-10 mg of the this compound sample into a clean, tared crucible.
-
Atmosphere Control: Purge the furnace with the desired gas (e.g., Nitrogen or Air) at a constant flow rate of 50-100 mL/min for at least 30 minutes before the experiment to ensure an inert or oxidative environment.
-
Thermal Program: Heat the sample from ambient temperature to 800°C at a constant heating rate (e.g., 10°C/min). For kinetic analysis, repeat the experiment at different heating rates (e.g., 5, 15, and 20°C/min).
-
Data Acquisition: Record the sample mass, temperature, and differential thermal signal throughout the experiment.
-
Data Analysis: Plot the mass loss (%) and its derivative (DTG) against temperature. Identify the onset and peak temperatures of decomposition from the DTG curve. Integrate DTA peaks to determine the enthalpy of transitions.
Evolved Gas Analysis (EGA) by Mass Spectrometry (MS) or FTIR
This protocol describes the identification of gaseous products released during decomposition.
Objective: To identify the chemical composition of evolved gases.
Apparatus:
-
TGA instrument coupled to a Mass Spectrometer (MS) or Fourier-Transform Infrared Spectrometer (FTIR) via a heated transfer line.
-
Quadrupole mass spectrometer or FTIR gas cell.
Procedure:
-
Setup: Couple the TGA outlet to the MS or FTIR inlet using a heated transfer line (typically held at >200°C to prevent condensation).
-
TGA Experiment: Run the TGA experiment as described in Protocol 4.1, typically under an inert helium atmosphere for MS coupling.
-
EGA Data Acquisition: Continuously acquire mass spectra or infrared spectra of the evolved gases throughout the TGA run.
-
Data Analysis:
-
For MS: Plot the ion current for specific mass-to-charge ratios (m/z) corresponding to expected products (e.g., m/z 18 for H₂O, 44 for CO₂, 28 for CO, 43 for acetone fragment) as a function of temperature.
-
For FTIR: Identify characteristic absorption bands in the IR spectra of the evolved gas stream to identify functional groups and specific molecules (e.g., C=O, C-H).
-
Characterization of Solid Residue
Objective: To confirm the composition and morphology of the final decomposition product.
Apparatus:
-
X-ray Diffractometer (XRD)
-
Scanning Electron Microscope (SEM)
Procedure:
-
Residue Collection: After a TGA run is complete and the furnace has cooled, carefully collect the solid residue from the crucible.
-
XRD Analysis: Perform powder XRD on the residue to identify its crystalline phases by comparing the resulting diffraction pattern with standard databases (e.g., JCPDS) to confirm the formation of BeO.
-
SEM Analysis: Mount a portion of the residue on a sample holder, coat with a conductive layer (e.g., gold), and examine using SEM to observe the particle morphology, size, and porosity.
Visualizations: Pathways and Workflows
Diagrams created using Graphviz provide clear visual representations of the logical relationships in the decomposition process and experimental design.
Caption: Proposed thermal decomposition pathways for normal and basic this compound.
Caption: Workflow for the comprehensive thermal analysis of this compound.
References
An In-Depth Technical Guide to the Chemical Structure of Hexa-μ-acetato-μ4-oxo-tetraberyllium(II)
For Researchers, Scientists, and Drug Development Professionals
Hexa-μ-acetato-μ4-oxo-tetraberyllium(II), more commonly known as basic beryllium acetate (B1210297), is a coordination complex with the chemical formula Be₄O(O₂CCH₃)₆.[1] This compound is notable for its remarkable thermal stability and unique molecular architecture.[2] Despite being the subject of early crystallographic studies, it has limited direct applications but serves as a model compound in coordination chemistry and a useful material in specialized contexts like X-ray diffractometer alignment.[1] This guide provides a detailed overview of its structure, properties, and synthesis.
Molecular Structure and Bonding
The defining feature of basic beryllium acetate is its highly symmetrical, cage-like structure. The core of the molecule consists of a central oxygen atom that is tetrahedrally coordinated to four beryllium(II) ions, forming a μ₄-oxo-tetraberyllium core [Be₄O]⁶⁺.[1][3] This tetrahedral arrangement is the foundation of the molecule's overall geometry.
The six edges of this Be₄ tetrahedron are each bridged by an acetate (CH₃COO⁻) ligand in a bidentate fashion (μ-acetato).[1] Each acetate ligand coordinates to two different beryllium atoms. This extensive bridging results in a rigid and stable structure composed of interlocking six-membered Be₂O₃C rings.[1] Early X-ray analysis by Bragg, Morgan, and later Pauling, substantiated this tetrahedral configuration, disproving earlier planar models.[3][4] The resulting molecule is nonpolar, which explains its solubility in organic solvents like chloroform (B151607) and insolubility in water.[1][2]
Physicochemical and Structural Data
The key physical and structural parameters of basic this compound are summarized below. The stability of the compound is highlighted by its ability to be sublimed at high temperatures without decomposing.
| Property | Value |
| Systematic Name | Hexa-μ-acetato(O,O')-μ₄-oxo-tetraberyllium(II)[1] |
| Chemical Formula | C₁₂H₁₈Be₄O₁₃[5] |
| Molar Mass | 406.31 g/mol [1][5] |
| Appearance | Colorless solid[1] |
| Melting Point | 285–286 °C[1][3] |
| Boiling Point | 330 °C (sublimes in vacuum)[1] |
| Solubility | Soluble in chloroform; Insoluble in water[1][2] |
| Crystal System | Cubic[3] |
| Be-O Bond Distance | ~1.65 Å[4] |
Experimental Protocols
A common and reliable method for synthesizing basic this compound involves the reaction of basic beryllium carbonate with hot glacial acetic acid.[2]
Materials:
-
Basic beryllium carbonate ((BeOH)₂CO₃)
-
Glacial acetic acid (CH₃COOH)
-
Chloroform (CHCl₃)
Procedure:
-
Reaction: Stir 8 g of basic beryllium carbonate with 16 mL of glacial acetic acid. Heat the mixture gently on a steam bath or hot plate until the evolution of carbon dioxide gas ceases.
-
Isolation: Cool the resulting solution to allow the crude product to crystallize. Filter the solid product by suction and allow it to air-dry.
-
Purification: Stir the crude material with 20 mL of dry chloroform to dissolve the product, leaving behind insoluble impurities.
-
Recrystallization: Filter the chloroform solution to remove any remaining solids. Evaporate the filtrate to dryness on a steam bath to yield colorless crystals of basic this compound.
-
Drying: Dry the final product in a vacuum desiccator to remove any residual solvent. This method typically yields around 65% of the pure compound.
Applications and Significance
While not widely used, the unique properties of basic this compound lend it to specific applications. Its solubility in organic solvents is utilized for the extraction and purification of beryllium.[1] Furthermore, its ability to form well-defined single crystals makes it a valuable tool for the calibration and alignment of X-ray diffractometers and as a reference standard in protein crystallography.[1] From a research perspective, it remains a cornerstone example of a stable, metal-oxo cluster with a highly symmetrical structure.
References
An In-depth Technical Guide to the Preparation of Beryllium Acetate from Beryllium Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of basic beryllium acetate (B1210297), with a primary focus on its preparation from basic beryllium carbonate. This document outlines detailed experimental protocols, reaction mechanisms, purification techniques, and characterization data to support researchers and professionals in the fields of chemistry and drug development.
Introduction
Basic beryllium acetate, with the chemical formula Be₄O(CH₃COO)₆, is a coordination complex with a distinctive tetrahedral Be₄O⁶⁺ core.[1] Each pair of beryllium ions is bridged by an acetate ligand. This unique structure contributes to its notable thermal stability, allowing it to be sublimed in a vacuum without decomposition.[1] While it is insoluble in water, it readily dissolves in nonpolar organic solvents such as chloroform (B151607).[1] This property is particularly useful for its separation and purification.
This guide details the chemical pathways to synthesize this compound, offering a comparative analysis of different methodologies and the resulting product characteristics.
Chemical and Physical Properties
A summary of the key physical and chemical properties of basic this compound is provided in the table below for quick reference.
| Property | Value | Reference(s) |
| Chemical Formula | Be₄O(CH₃COO)₆ | [1] |
| Molar Mass | 406.31 g/mol | [1] |
| Appearance | Colorless, volatile crystalline solid | [2] |
| Melting Point | 285-286 °C | [3] |
| Boiling Point | 330-331 °C (sublimes) | [1] |
| Solubility | Insoluble in water; Soluble in chloroform and ether | [1][2] |
| Purity (Commercial) | >99% |
Synthesis of Basic this compound
The primary route for the synthesis of basic this compound involves the reaction of a beryllium precursor with acetic acid. The most commonly cited starting material is basic beryllium carbonate. Alternative precursors include beryllium hydroxide (B78521) and beryllium oxide.
Reaction Mechanism
The formation of basic this compound from basic beryllium carbonate is fundamentally an acid-base reaction. The acetic acid protonates the carbonate and hydroxide groups of the basic beryllium carbonate, leading to the formation of water, carbon dioxide, and this compound species. These species then undergo a series of condensation and coordination steps to form the stable Be₄O(CH₃COO)₆ cluster.
While the precise step-by-step mechanism for the self-assembly of the Be₄O core is not extensively detailed in the literature, the overall transformation can be conceptualized as follows:
-
Acid-Base Reaction: The initial reaction involves the neutralization of the basic beryllium carbonate with acetic acid.
-
Formation of this compound Intermediates: This initial reaction yields this compound and water.
-
Hydrolysis and Condensation: Under the reaction conditions, this compound intermediates likely undergo hydrolysis and condensation, leading to the formation of Be-O-Be bridges.
-
Cluster Formation: These bridges continue to form, ultimately leading to the thermodynamically stable tetrahedral Be₄O core, coordinated by six acetate ligands.
Caption: Conceptual reaction pathway for the formation of basic this compound.
Experimental Protocols
Detailed experimental procedures for the synthesis of basic this compound from different precursors are provided below.
This is the most commonly cited laboratory-scale preparation method.
Procedure:
-
Combine 8.0 g of basic beryllium carbonate with 16 mL of glacial acetic acid in a suitable flask.
-
Heat the mixture on a hot plate or steam bath with stirring until the evolution of carbon dioxide ceases.
-
Cool the resulting solution to room temperature to allow for the crystallization of the product.
-
Collect the crude product by suction filtration and allow it to air-dry.
-
For purification, stir the crude material with 20 mL of dry chloroform.
-
Remove any insoluble impurities by filtration.
-
Evaporate the chloroform from the filtrate on a steam bath to yield colorless crystals of basic this compound.
-
Dry the final product in a vacuum desiccator to remove any residual solvent.
A reported yield for this method is approximately 65%.
An alternative synthesis route utilizes beryllium hydroxide as the starting material.
Procedure:
-
Dissolve beryllium hydroxide in a 50% aqueous solution of acetic acid.
-
Evaporate the solution to dryness.
-
The resulting residue is then purified by repeated recrystallization from chloroform until a constant melting point of 285-286 °C is achieved.[3]
While specific reactant quantities and yields are not detailed in the available literature for this method, it is presented as a viable route to a high-purity product.[3]
For applications requiring very high purity, a method starting from beryllium oxide and utilizing acetic anhydride (B1165640) has been developed. This method is reported to produce a product with higher purity and better yields compared to methods using aqueous acetic acid, as the formation of water, which can lead to hydrolysis of the product, is avoided.[4]
Procedure:
-
Beryllium hydroxide is first calcined at a temperature not exceeding 500 °C to produce beryllium oxide.
-
A mixture of the calcined beryllium oxide and a stoichiometric excess of acetic anhydride is heated to 70-90 °C to initiate an exothermic reaction.
-
The reaction is allowed to proceed to completion.
-
The excess acetic anhydride is removed by distillation.
-
The basic this compound is then purified by sublimation.
Purification
The primary methods for the purification of basic this compound are recrystallization and sublimation.
-
Recrystallization: Chloroform is a commonly used solvent for recrystallization.[3] The crude product is dissolved in a minimal amount of hot chloroform, and upon cooling, purified crystals of basic this compound precipitate. Acetic acid can also be used as a recrystallization solvent.
-
Sublimation: Due to its thermal stability, basic this compound can be effectively purified by sublimation under vacuum.[1] This method is particularly useful for removing non-volatile impurities.
The choice of purification method will depend on the nature of the impurities and the desired final purity of the product.
Characterization
The identity and purity of the synthesized basic this compound can be confirmed through various analytical techniques.
Physical Properties
As detailed in Table 1, the melting point of pure basic this compound is a sharp range between 285-286 °C.[3] A broad or depressed melting point can be indicative of impurities.
Spectroscopic Data
Mass Spectrometry: The mass spectrum of basic this compound provides confirmation of its molecular weight. The NIST Chemistry WebBook provides reference mass spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the acetate ligands. The ¹H NMR spectrum is expected to show a singlet for the methyl protons, while the ¹³C NMR would show signals for the methyl and carboxylate carbons.
Summary of Synthesis Data
The following table summarizes the quantitative data found for the synthesis of basic this compound.
| Starting Material | Reagents | Reaction Conditions | Purification Method | Yield | Purity | Reference(s) |
| Basic Beryllium Carbonate | Glacial Acetic Acid | Heating on a steam bath | Recrystallization from Chloroform | 65% | Not specified | |
| Beryllium Hydroxide | 50% Acetic Acid | Evaporation to dryness | Repeated recrystallization from Chloroform | Not specified | High (constant melting point) | [3] |
| Beryllium Oxide | Acetic Anhydride | 70-90 °C | Sublimation | "Good" (not quantified) | "High" | [4] |
Logical Workflow Diagram
The general workflow for the preparation and purification of basic this compound from basic beryllium carbonate is illustrated below.
Caption: General workflow for the synthesis and purification of basic this compound.
Conclusion
This technical guide has provided a detailed overview of the preparation of basic this compound from basic beryllium carbonate, including experimental protocols, and characterization data. The synthesis is a straightforward acid-base reaction followed by purification, typically yielding a product of good purity. For applications requiring higher purity, alternative synthetic routes starting from beryllium hydroxide or beryllium oxide may be considered. The unique properties of basic this compound, particularly its solubility in organic solvents and thermal stability, make its purification relatively straightforward. This guide serves as a valuable resource for researchers and professionals requiring a comprehensive understanding of the synthesis of this important beryllium compound.
References
An In-depth Technical Guide to the Vibrational Spectra of Basic Beryllium Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic beryllium acetate (B1210297), with the chemical formula Be₄O(O₂CCH₃)₆, is a coordination complex with a distinctive structure featuring a central oxygen atom tetrahedrally coordinated to four beryllium atoms.[1] Six acetate groups bridge the edges of the Be₄ tetrahedron. This unique structure imparts considerable thermal stability to the molecule.[2] Understanding the vibrational spectra of basic beryllium acetate is crucial for its characterization, stability assessment, and for studying its interactions in various chemical and biological systems. This guide provides a comprehensive overview of the vibrational spectroscopic properties of basic this compound, including detailed experimental protocols and data analysis.
Molecular Structure and Vibrational Modes
The structure of basic this compound consists of a Be₄O⁶⁺ core with acetate ligands (CH₃CO₂⁻) spanning each of the pairs of Be²⁺ centers.[1] The molecule is comprised of interlocking six-membered Be₂O₃C rings.[1] The vibrational spectrum of this complex is rich and can be broadly divided into modes associated with the acetate ligands and modes involving the central Be₄O core.
Logical Relationship of Structural Components
The following diagram illustrates the hierarchical relationship of the components of basic this compound, which is fundamental to understanding its vibrational spectrum.
Experimental Protocols
Synthesis of Basic this compound
A common method for the synthesis of basic this compound involves the reaction of basic beryllium carbonate with hot acetic acid.[3] The product can be purified by recrystallization from a solvent like chloroform, in which it is soluble.[3]
Infrared (IR) Spectroscopy
A standard experimental setup for obtaining the infrared spectrum of basic this compound is as follows:
-
Sample Preparation: A solid sample of basic this compound is finely ground and mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, for soluble samples, a solution in a suitable solvent (e.g., chloroform) can be prepared and analyzed in a liquid-cell accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the pure solvent is recorded separately and subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.
Raman Spectroscopy
The following protocol outlines a typical Raman spectroscopy experiment for basic this compound:
-
Sample Preparation: A small amount of the crystalline solid is placed in a glass capillary tube or on a microscope slide.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., a 532 nm or 785 nm laser) and a sensitive detector (e.g., a CCD camera) is used.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The data is typically presented as a plot of Raman intensity versus Raman shift (in cm⁻¹).
The workflow for vibrational spectral analysis can be summarized as follows:
Vibrational Spectra Data
The vibrational spectrum of basic this compound is characterized by contributions from the acetate ligands and the central Be₄O core. A study by Buchner et al. (2021) provides spectroscopic data for this compound.[4] While detailed assignments can be complex, key vibrational modes can be identified.
Infrared (IR) Spectral Data
The following table summarizes the expected infrared absorption bands for basic this compound based on the work of Buchner et al. (2021) and general knowledge of acetate and metal-oxo cluster vibrations.[4][5]
| Wavenumber (cm⁻¹) | Tentative Assignment |
| ~2980 - 2920 | ν(C-H) of methyl groups |
| ~1600 - 1550 | νₐₛ(COO) - Asymmetric stretching of carboxylate |
| ~1450 - 1400 | νₛ(COO) - Symmetric stretching of carboxylate |
| ~1350 | δ(CH₃) - Methyl bending |
| ~1040 | ν(C-C) - Carbon-carbon stretching |
| ~970 | ρ(CH₃) - Methyl rocking |
| ~800 - 700 | ν(Be-O) of the Be₄O core |
| ~670 | δ(OCO) - Carboxylate scissoring |
| ~615 | ω(OCO) - Carboxylate wagging |
| ~480 | ν(Be-O) of the Be₄O core |
Note: ν = stretching, δ = bending, ρ = rocking, ω = wagging; as = asymmetric, s = symmetric.
Raman Spectral Data
Raman spectroscopy provides complementary information to IR spectroscopy. The expected Raman shifts for basic this compound are presented below.
| Raman Shift (cm⁻¹) | Tentative Assignment |
| ~2980 - 2920 | ν(C-H) of methyl groups |
| ~1450 - 1400 | νₛ(COO) - Symmetric stretching of carboxylate |
| ~1350 | δ(CH₃) - Methyl bending |
| ~970 | ρ(CH₃) - Methyl rocking |
| ~800 - 700 | ν(Be-O) of the Be₄O core |
| ~480 | ν(Be-O) of the Be₄O core |
Interpretation of Spectra
The vibrational spectra of basic this compound can be interpreted by considering the characteristic frequencies of its functional groups.
-
Acetate Ligand Vibrations: The strong bands in the 1600-1400 cm⁻¹ region are characteristic of the asymmetric and symmetric stretching modes of the carboxylate groups. The positions of these bands are sensitive to the coordination environment of the acetate ligands. The difference between the asymmetric and symmetric stretching frequencies (Δν) can provide information about the coordination mode of the carboxylate group.
-
Be₄O Core Vibrations: The lower frequency region (below 800 cm⁻¹) is dominated by vibrations of the Be₄O core.[4] The bands in this region are indicative of the integrity of the central oxo-beryllium cluster. For a related compound, beryllium acetylacetonate (B107027), bands at 1042, 826, 748, and 480 cm⁻¹ have been attributed to metal-oxygen stretching motions.[2]
Signaling Pathways and Logical Relationships in Drug Development
While basic this compound itself is not a therapeutic agent, understanding its interaction with biological molecules is relevant, particularly in the context of Chronic Beryllium Disease (CBD). The Be₄O core has been proposed as a potential binding species in biological systems.[4] Vibrational spectroscopy can be a valuable tool to probe the interactions of beryllium-containing species with proteins and other biomolecules.
The following diagram illustrates a hypothetical signaling pathway where a beryllium species interacts with a cellular receptor, leading to a downstream cellular response. Vibrational spectroscopy could be employed to study the initial binding event.
Conclusion
The vibrational spectra of basic this compound provide a detailed fingerprint of its unique molecular structure. Infrared and Raman spectroscopy are powerful techniques for characterizing this compound and for studying its interactions. The data and protocols presented in this guide offer a valuable resource for researchers and scientists working with beryllium compounds, particularly in the fields of materials science and toxicology. Further research, including detailed normal coordinate analysis and computational studies, would provide a more complete assignment of the vibrational modes and a deeper understanding of the bonding in this fascinating molecule.
References
Quantum Chemical Insights into Beryllium Acetate Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the quantum chemical studies of beryllium acetate (B1210297) complexes, with a primary focus on the well-characterized basic beryllium acetate, Be₄O(O₂CCH₃)₆. The document aims to provide a comprehensive resource for researchers, scientists, and professionals in drug development by summarizing key computational and experimental findings, offering detailed protocols, and visualizing complex relationships through signaling pathways and workflows.
Core Concepts: The Structure and Bonding of Basic this compound
Basic this compound possesses a unique and highly stable structure. At its heart lies a central oxygen atom tetrahedrally coordinated to four beryllium atoms. This [Be₄O]⁶⁺ core is further enclosed by six acetate ligands that bridge the six edges of the Be₄ tetrahedron. Each acetate group chelates to two beryllium atoms, resulting in a compact, cage-like, and nonpolar molecule. This intricate arrangement contributes to its notable volatility and solubility in organic solvents.
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and bonding within this complex. These studies confirm the covalent character of the Be-O bonds within the central cage and the bridging nature of the acetate ligands.
Experimental Protocols
Synthesis of Basic this compound
The standard laboratory synthesis of basic this compound involves the reaction of basic beryllium carbonate with glacial acetic acid.[1][2][3][4]
Materials:
-
Basic beryllium carbonate (Be₂(CO₃)(OH)₂)
-
Glacial acetic acid (CH₃COOH)
-
Chloroform (CHCl₃) for purification
Procedure:
-
Basic beryllium carbonate is treated with hot glacial acetic acid. The reaction proceeds with the evolution of carbon dioxide.
-
The mixture is heated until the effervescence ceases, indicating the completion of the reaction.
-
The resulting solution is then cooled, allowing the crude basic this compound to crystallize.
-
The crude product is collected by filtration.
-
Purification is achieved by recrystallization from a suitable organic solvent, such as chloroform. The high solubility in nonpolar solvents is a key characteristic of this complex.[1][2]
-
The purified crystals are then dried under vacuum.
A visual representation of the synthesis workflow is provided below.
Characterization Techniques
The synthesized basic this compound can be characterized using a variety of spectroscopic and analytical techniques:
-
X-ray Crystallography: Provides definitive information about the molecular structure, including bond lengths and angles.
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Used to identify the vibrational modes of the complex, particularly the characteristic carboxylate stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ⁹Be NMR is a powerful tool for probing the local environment of the beryllium nuclei.[5] ¹H and ¹³C NMR can be used to characterize the acetate ligands.
Quantum Chemical Studies: Methodology and Data
Computational studies on this compound complexes primarily utilize Density Functional Theory (DFT) and ab initio methods to predict and analyze their electronic and structural properties.
Computational Methodology
A typical quantum chemical workflow for studying this compound complexes is outlined below.
Commonly employed theoretical levels include:
-
Density Functional Theory (DFT): Functionals like B3LYP are frequently used in combination with basis sets such as 6-311G(d,p) for a good balance between accuracy and computational cost.
-
Ab initio Methods: Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can also be used for higher accuracy, though at a greater computational expense.
Calculated Molecular Properties
Table 1: Representative Calculated Bond Lengths for Basic this compound (Be₄O(O₂CCH₃)₆)
| Bond | Expected Bond Length (Å) |
| Be - O(central) | ~1.67 |
| Be - O(acetate) | ~1.62 |
| C - O | ~1.26 |
| C - C | ~1.50 |
Table 2: Representative Calculated Bond Angles for Basic this compound (Be₄O(O₂CCH₃)₆)
| Angle | Expected Bond Angle (°) |
| O(central)-Be-O(acetate) | ~115 |
| O(acetate)-Be-O(acetate) | ~103 |
| O - C - O | ~123 |
Table 3: Representative Calculated Vibrational Frequencies for Basic this compound (Be₄O(O₂CCH₃)₆)
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| ν(C=O) asymmetric stretch | 1600 - 1550 |
| ν(C=O) symmetric stretch | 1450 - 1400 |
| ν(Be-O) stretch | 850 - 700 |
Table 4: Calculated ⁹Be NMR Chemical Shifts
| Compound | Coordination Number | Expected Chemical Shift (ppm) |
| Basic this compound | 4 | 0 - 10 |
Note: The values presented in these tables are based on published data for similar beryllium complexes and are intended to be representative. Actual calculated values will vary depending on the specific level of theory and basis set employed.
Signaling Pathways and Logical Relationships
The interaction of beryllium with biological systems is a critical area of research, particularly in the context of drug development and toxicology. The following diagram illustrates a simplified logical relationship between the physicochemical properties of beryllium complexes, as determined by quantum chemical studies, and their potential biological activity.
Understanding these relationships at a molecular level, aided by quantum chemical calculations, is crucial for designing safer beryllium-containing compounds or developing therapeutic agents to mitigate beryllium toxicity.
Conclusion
Quantum chemical studies provide an indispensable tool for understanding the intricate structure, bonding, and reactivity of this compound complexes. This guide has summarized the key experimental and computational methodologies, presented representative data, and visualized important workflows and relationships. For researchers and professionals in drug development, a thorough grasp of these principles is essential for advancing the science and application of beryllium-containing compounds.
References
Unveiling the Core: A Technical Guide to the Tetrahedral Structure of Basic Beryllium Acetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the unique tetrahedral structure of basic beryllium acetate (B1210297), a compound with the formula Be₄O(O₂CCH₃)₆. While it currently has limited direct applications, its distinctive molecular architecture and remarkable stability make it a subject of significant interest in coordination chemistry and structural analysis.[1][2] This document provides a comprehensive overview of its structure, supported by quantitative data, detailed experimental protocols, and a visual representation of its core.
The Tetrahedral Core of Basic Beryllium Acetate
Basic this compound possesses a highly symmetrical and stable structure.[1][2] At its heart lies a central oxygen atom that is tetrahedrally coordinated to four beryllium atoms, forming a Be₄O⁶⁺ core.[3] This central tetrahedron is the defining feature of the molecule.
The six acetate groups (CH₃CO₂⁻) act as bridging ligands, with each acetate group spanning a pair of beryllium atoms.[3] The oxygen atoms of the carboxylate groups coordinate to the beryllium ions, creating a cage-like structure of interlocking six-membered Be₂O₃C rings.[3] This arrangement contributes to the compound's notable stability, allowing it to be distilled at 330 °C without decomposition.[3] The overall molecule is nonpolar, rendering it insoluble in water but soluble in organic solvents like chloroform (B151607).[1][2]
Quantitative Structural Data
The precise atomic arrangement of basic this compound was determined through X-ray crystallography. The following table summarizes key interatomic distances within the molecule as reported by Pauling and Sherman in 1934.
| Interacting Atoms | Bond Length (Å) |
| Be - O (central) | 1.65 |
| C - O (carboxyl) | 1.29 |
| C - C (methyl) | 1.54 |
| O (carboxyl) - O (carboxyl) in the same acetate group | 2.35 |
| Be - O (carboxyl) | 1.65 |
Experimental Protocols
Synthesis of Basic this compound
A standard and effective method for the preparation of basic this compound involves the reaction of basic beryllium carbonate with glacial acetic acid.[4]
Materials:
-
Basic beryllium carbonate (8 g)
-
Glacial acetic acid (16 ml)
-
Dry chloroform (20 ml)
Procedure:
-
A mixture of 8 g of basic beryllium carbonate and 16 ml of glacial acetic acid is heated on a steam bath or hot plate.[4]
-
The mixture is stirred continuously until the evolution of carbon dioxide ceases, indicating the completion of the reaction.[4]
-
The resulting solution is then cooled, allowing the crude product to crystallize.[4]
-
The crystals are collected by suction filtration and air-dried.[4]
-
For purification, the crude material is stirred with 20 ml of dry chloroform to dissolve the basic this compound, leaving behind insoluble impurities.[4]
-
The chloroform solution is filtered to remove these impurities.[4]
-
The chloroform is then evaporated from the filtrate on a steam bath to yield colorless crystals of basic this compound.[4]
-
The purified crystals are dried in a vacuum to remove any residual solvent. This method typically yields about 65% of the theoretical product.[4]
Crystal Structure Determination by X-ray Diffraction
The determination of the crystal structure of basic this compound was a landmark achievement in understanding coordination complexes. While the original experiments were conducted in the early 20th century, the general principles of single-crystal X-ray diffraction remain the same.
Methodology:
-
Crystal Selection and Mounting: A suitable single crystal of basic this compound, free of defects, is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensities. This pattern is recorded on a detector.
-
Data Processing: The intensities and positions of the diffraction spots are measured. These data are then corrected for various experimental factors.
-
Structure Solution: The corrected diffraction data are used to calculate an electron density map of the crystal. This map reveals the positions of the atoms in the unit cell. For basic this compound, the high symmetry of the molecule aided in the solution of the structure.
-
Structure Refinement: The initial atomic positions are refined using computational methods to achieve the best possible fit between the observed diffraction pattern and the one calculated from the structural model. This refinement process yields precise bond lengths and angles.
Molecular Structure Visualization
The following diagram illustrates the tetrahedral core and the bridging acetate ligands of the basic this compound molecule.
Caption: Tetrahedral core of basic this compound with bridging acetate groups.
References
An In-depth Technical Guide to the Hydrolysis of Beryllium Acetate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of beryllium acetate (B1210297) in aqueous solutions. Due to the pronounced tendency of the beryllium ion (Be²⁺) to hydrolyze, solutions of beryllium salts, including beryllium acetate, are acidic. The aqueous chemistry of beryllium is dominated by the formation of various hydroxo complexes. This document synthesizes available data on beryllium hydrolysis, presenting quantitative data, experimental protocols, and visual representations of the core chemical processes.
Introduction to Beryllium Hydrolysis
When this compound, Be(CH₃COO)₂, is dissolved in water, the beryllium ion is hydrated to form the tetra-aqua beryllium(II) ion, [Be(H₂O)₄]²⁺. This aquo-ion is a strong Lewis acid and readily undergoes hydrolysis, donating a proton to a surrounding water molecule to form a series of hydroxo complexes. This process is responsible for the acidic nature of beryllium salt solutions.
The hydrolysis of the beryllium ion is a complex process involving the formation of both mononuclear and polynuclear species. The most stable and predominant hydrolysis product is the trimeric ion, [Be₃(OH)₃(H₂O)₆]³⁺. The formation of these complexes is highly dependent on factors such as pH, beryllium concentration, and temperature. At a pH of 5 or higher, beryllium hydroxide (B78521), Be(OH)₂, which is insoluble in water, begins to precipitate.
Quantitative Data on Beryllium Hydrolysis
The equilibrium constants for the hydrolysis reactions of the beryllium ion have been determined by various researchers. The following tables summarize the key quantitative data available in the literature.
Table 1: Equilibrium Constants for Mononuclear and Polynuclear Beryllium Hydrolysis Species
| Equilibrium Reaction | log K (T = 298 K, infinite dilution) | Reference |
| Be²⁺ + H₂O ⇌ BeOH⁺ + H⁺ | -5.39 ± 0.14 | [1] |
| Be²⁺ + 2H₂O ⇌ Be(OH)₂ + 2H⁺ | -11.20 ± 0.07 | [1] |
| 2Be²⁺ + H₂O ⇌ Be₂OH³⁺ + H⁺ | -3.54 ± 0.04 | [1] |
| 3Be²⁺ + 3H₂O ⇌ Be₃(OH)₃³⁺ + 3H⁺ | -8.83 ± 0.09 | [1] |
Data compiled from Brown and Ekberg (2016) as cited in NECTAR COST.[1]
Table 2: Additional Reported Hydrolysis Constants for Beryllium
| Equilibrium Reaction | log K | Conditions | Reference |
| 3Be²⁺ + 3H₂O ⇌ Be₃(OH)₃³⁺ + 3H⁺ | -8.66 ± 0.03 | 3 M ClO₄⁻ | [2] |
| 2Be²⁺ + H₂O ⇌ Be₂OH³⁺ + H⁺ | -3.24 ± 0.02 | 3 M ClO₄⁻ | [2] |
| Be²⁺ + 2H₂O ⇌ Be(OH)₂ + 2H⁺ | -10.9 ± 0.2 | 3 M ClO₄⁻ | [2] |
| Be(H₂O)₄²⁺ ⇌ 2H⁺ + Be(H₂O)₂(OH)₂ | -13.65 | Not specified | [3] |
| Be(H₂O)₄²⁺ ⇌ 3H⁺ + Be(H₂O)(OH)₃⁻ | -24.11 | Not specified | [3] |
The Role of the Acetate Ion
In a solution of this compound, the acetate ion (CH₃COO⁻) can act as a ligand, competing with water and hydroxide ions to coordinate with the beryllium ion. This can lead to the formation of mixed acetato-hydroxo-aqua complexes. However, the aqueous solution chemistry of beryllium is heavily dominated by hydrolysis, especially the formation of the stable [Be₃(OH)₃]³⁺ trimer.[4] The formation of complex species is a competitive process between the ligand and the hydrolysis reaction.[5]
A distinct and highly stable compound, basic this compound (Be₄O(CH₃COO)₆), can be formed under specific conditions, typically by reacting beryllium hydroxide with acetic acid.[6][7] This compound has a unique structure with a central oxygen atom tetrahedrally coordinated to four beryllium atoms, and acetate groups bridging the beryllium centers.[5][8] It is important to note that this is a specific product and not a typical hydrolysis species found in a simple aqueous solution of this compound. Basic this compound is notable for its stability and can be distilled at 330°C.[8]
Signaling Pathways and Logical Relationships
The hydrolysis of the beryllium ion in an aqueous solution of this compound can be visualized as a series of competing equilibria. The initial dissolution and hydration is followed by a cascade of hydrolysis and polymerization steps, ultimately leading to the formation of various hydroxo complexes.
Caption: Hydrolysis pathway of this compound in aqueous solution.
Experimental Protocols
The study of beryllium hydrolysis often involves potentiometric titrations and various spectroscopic and analytical techniques to determine the concentration of different beryllium species in solution.
This protocol is based on the methodology described for studying the hydrolysis of the beryllium ion.[2]
Objective: To determine the average number of hydroxide ions bound per beryllium ion (Z) as a function of pH and thereby calculate hydrolysis constants.
Materials:
-
This compound solution of known concentration (e.g., 10 mM)
-
Standardized strong acid (e.g., 0.1 M HClO₄)
-
Standardized strong base (e.g., 0.1 M NaOH)
-
Inert salt for maintaining constant ionic strength (e.g., 3 M NaClO₄)
-
Calibrated pH electrode or hydrogen electrode setup
-
Potentiometer
-
Thermostated reaction vessel
-
Nitrogen gas supply for inert atmosphere
Procedure:
-
Prepare a series of solutions with a constant total beryllium concentration (B) and a constant ionic strength.
-
Maintain the temperature of the reaction vessel at 25°C.
-
Bubble nitrogen gas through the solution to exclude atmospheric CO₂.
-
Perform a potentiometric titration by adding known volumes of the standard base to the this compound solution.
-
Record the electromotive force (E) after each addition, allowing the system to reach equilibrium.
-
The concentration of free hydrogen ions (h) can be calculated from the measured E.[2]
-
The average number of OH⁻ bound per Be²⁺ (Z) is calculated using the formula: Z = (h - H) / B, where H is the analytical excess of hydrogen ions.[2]
-
Plot Z as a function of -log[H⁺] (or pH).
-
The resulting data can be analyzed using computational methods to determine the stoichiometry and stability constants of the various hydroxo complexes formed.
Caption: Workflow for potentiometric titration of this compound.
Several analytical techniques can be employed to determine the concentration of beryllium in solutions and to study its speciation.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique for determining the total beryllium concentration at ultra-trace levels.[9]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Suitable for quantifying beryllium at moderate to high concentrations.[9]
-
Atomic Absorption Spectrometry (AAS): Flame AAS (FAAS) can be used for higher concentrations, while Electrothermal AAS (ETAAS) offers enhanced sensitivity for low-level quantification.[9]
-
Spectrophotometry: Beryllium can form colored complexes with certain reagents (e.g., Eriochrome Cyanine R), which can be quantified using UV-Vis spectrophotometry.[10]
-
Solvent Extraction: This technique can be used to separate different beryllium species from the aqueous phase for further analysis.[11]
The choice of analytical technique depends on the required sensitivity, the complexity of the sample matrix, and the specific beryllium species of interest. For complex matrices, separation and preconcentration techniques may be necessary.[9]
Conclusion
The hydrolysis of this compound in aqueous solutions is a complex process governed by the inherent tendency of the hydrated beryllium ion to form various mononuclear and polynuclear hydroxo complexes, most notably the [Be₃(OH)₃]³⁺ trimer. While the acetate ion can participate in complex formation, the hydrolysis reactions are generally dominant. Understanding the quantitative aspects and the experimental methodologies for studying these equilibria is crucial for researchers and professionals working with beryllium-containing compounds, particularly in fields where the behavior of beryllium in aqueous environments is of interest, such as in drug development and environmental science.
References
- 1. cost-nectar.eu [cost-nectar.eu]
- 2. scispace.com [scispace.com]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. Beryllium - Wikipedia [en.wikipedia.org]
- 6. US2641611A - Method of producing beryllium basic acetate - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. Basic this compound - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. HYDROLYSIS OF BIS-(ACETYLACETONATO)-BERYLLIUM(II) (Journal Article) | OSTI.GOV [osti.gov]
The Thermochemistry of Basic Beryllium Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Basic beryllium acetate (B1210297), with the chemical formula Be₄O(CH₃COO)₆, is a volatile, crystalline solid characterized by a unique oxo-centered tetrahedral structure of beryllium atoms bridged by acetate ligands.[1][2] Its remarkable thermal stability and solubility in organic solvents have made it a subject of interest in inorganic chemistry and materials science.[1][3] This technical guide provides a comprehensive overview of the thermochemistry of basic beryllium acetate, consolidating available quantitative data, outlining experimental protocols for its characterization, and presenting logical workflows for its analysis. Due to the limited availability of certain experimental thermochemical values in the published literature, this guide also details the established methodologies for determining these properties.
Introduction
Basic this compound, also known as beryllium oxyacetate, possesses a distinctive molecular structure where a central oxygen atom is tetrahedrally coordinated to four beryllium atoms, with six acetate groups bridging the edges of the Be₄O tetrahedron.[1][2][4] This structure contributes to its notable thermal stability, with the compound capable of being sublimed under vacuum without decomposition.[1][3] Understanding the thermochemical properties of this compound is crucial for its potential applications in materials science and as a precursor for the synthesis of beryllium-containing materials. This guide synthesizes the available experimental data and provides a framework for further investigation into its thermochemical behavior.
Quantitative Thermochemical Data
Table 1: Molar Mass and Phase Transition Temperatures
| Property | Value | Units | Reference(s) |
| Molar Mass | 406.3122 | g/mol | [5] |
| Melting Point | 285 | °C | [1] |
| 558 | K | [1] | |
| Boiling Point | 330 | °C | [1] |
| 603 | K | [1] | |
| Triple Point Temperature | 421 | K | [6] |
| Temperature of Phase Transition (crystal II to I) | 315 | K | [5] |
Table 2: Enthalpy and Entropy of Phase Transitions
| Transition | Temperature (K) | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference(s) |
| Sublimation | 420.5 | 115.3 | - | [5] |
| Fusion (crystal I to liquid) | 421 | 27.196 | 48.5 | [6] |
Table 3: Solid-Phase Heat Capacity (Cp,solid)
| Temperature (K) | Cp,solid (J/mol·K) | Experimental Conditions | Reference(s) |
| 298.85 | 514.6 | T = 273 to 370 K | [7] |
| 298.95 | 553.1 | T = 297 to 332 K | [7][8] |
Thermal Stability and Decomposition
A plausible thermal decomposition pathway in an inert atmosphere would likely involve the sequential loss of acetate ligands, leading to the formation of beryllium oxide (BeO) as the final solid residue. In an oxidizing atmosphere, the organic acetate ligands would combust.
The following diagram illustrates a proposed logical pathway for the thermal decomposition of basic this compound.
Caption: Proposed thermal decomposition pathways for basic this compound.
Experimental Protocols
Detailed experimental protocols from the original publications reporting thermochemical data are not readily accessible. Therefore, this section outlines standard and historically relevant methodologies for determining the key thermochemical properties of a solid organometallic compound like basic this compound.
Determination of Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation would be determined using bomb calorimetry .
Caption: Workflow for determining the standard enthalpy of formation using bomb calorimetry.
Experimental Details:
-
Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity basic this compound is pressed into a pellet and placed in a crucible made of a material resistant to the combustion products (e.g., platinum).[10][11]
-
Bomb Assembly and Pressurization: The crucible is placed in the bomb, and a fuse wire is attached to the electrodes, making contact with the sample. The bomb is then sealed and purged with oxygen before being filled to a pressure of approximately 25-30 atmospheres to ensure complete combustion.[10][11]
-
Calorimetry: The sealed bomb is submerged in a known quantity of deionized water in the calorimeter. The system is allowed to reach thermal equilibrium with constant stirring.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion to determine the temperature change.
-
Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid). The standard enthalpy of formation is then calculated using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (beryllium oxide, carbon dioxide, and water).
Determination of Heat Capacity (Cp)
The heat capacity of basic this compound was likely determined using adiabatic calorimetry , a common technique in the mid-20th century for precise measurements on solids.[12][13]
Caption: Workflow for measuring heat capacity using an adiabatic calorimeter.
Experimental Details:
-
Calorimeter: The sample is placed in a calorimeter vessel, which is suspended within a vacuum chamber. The vessel is surrounded by an adiabatic shield.
-
Temperature Control: The temperature of the adiabatic shield is controlled to be as close as possible to the temperature of the calorimeter vessel at all times. This minimizes heat exchange between the calorimeter and its surroundings.
-
Heating: A known quantity of heat is introduced to the sample, typically via an electrical heater.
-
Temperature Measurement: The temperature of the sample is measured with a high-precision thermometer (e.g., a platinum resistance thermometer) before and after the heat input.
-
Calculation: The heat capacity is calculated from the amount of heat added and the corresponding temperature rise. Measurements are taken over a range of temperatures to determine the temperature dependence of the heat capacity.
Determination of Gibbs Free Energy and Entropy
While direct experimental determination is possible, the standard Gibbs free energy of formation (ΔGf°) and the standard molar entropy (S°) can also be calculated from other thermochemical data.
-
Standard Molar Entropy (S°): The standard molar entropy at a given temperature (e.g., 298.15 K) can be determined by integrating the heat capacity data from near absolute zero up to that temperature, according to the third law of thermodynamics.
-
Standard Gibbs Free Energy of Formation (ΔGf°): Once the standard enthalpy of formation (ΔHf°) and the standard molar entropy (S°) are known, the standard Gibbs free energy of formation can be calculated using the Gibbs-Helmholtz equation:
ΔGf° = ΔHf° - TΔSf°
where T is the standard temperature (298.15 K) and ΔSf° is the standard entropy of formation, calculated from the standard molar entropies of the compound and its constituent elements in their standard states.
Conclusion
This technical guide has synthesized the available thermochemical data for basic this compound and outlined the standard experimental and computational methodologies for a comprehensive thermochemical analysis. While data for heat capacity and phase transitions are available, a significant gap exists in the experimental determination of its standard enthalpy of formation, Gibbs free energy of formation, and a detailed thermal decomposition mechanism. The provided experimental workflows serve as a guide for researchers aiming to fill these knowledge gaps and further elucidate the thermochemical properties of this unique organometallic compound. A complete understanding of its thermochemistry is essential for the advancement of its potential applications in various scientific and industrial fields.
References
- 1. Basic this compound - Wikipedia [en.wikipedia.org]
- 2. Basic_beryllium_acetate [bionity.com]
- 3. brainly.in [brainly.in]
- 4. Beryllium - Wikipedia [en.wikipedia.org]
- 5. This compound, basic [webbook.nist.gov]
- 6. This compound, basic [webbook.nist.gov]
- 7. This compound, basic [webbook.nist.gov]
- 8. This compound, basic [webbook.nist.gov]
- 9. US2641611A - Method of producing beryllium basic acetate - Google Patents [patents.google.com]
- 10. nsuworks.nova.edu [nsuworks.nova.edu]
- 11. ocf.berkeley.edu [ocf.berkeley.edu]
- 12. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]
- 13. Heat Exchange in Adiabatic Calorimeters - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Electronic Structure of Beryllium Acetate Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic structure of beryllium acetate (B1210297) compounds, with a primary focus on basic beryllium acetate, Be₄O(OAc)₆. The document details the theoretical and experimental methodologies used to investigate its bonding, molecular orbital characteristics, and atomic properties.
Introduction to this compound Compounds
This compound exists in different forms, with the most extensively studied being basic this compound, a remarkably stable coordination complex.[1] This compound features a unique tetrahedral core composed of four beryllium atoms surrounding a central oxygen atom, with six acetate groups bridging the beryllium centers.[1] Its stability and volatility have made it a subject of interest in inorganic chemistry. Understanding the electronic structure of such compounds is crucial for predicting their reactivity, stability, and potential applications, particularly in contexts where beryllium's unique coordination chemistry plays a role.
Molecular and Electronic Structure of Basic this compound
The core of basic this compound is a Be₄O⁶⁺ tetrahedron. The six acetate ligands act as bridges between the beryllium atoms.[1] This arrangement results in a highly symmetric and stable molecule.
Computational Analysis of the Electronic Structure
Density Functional Theory (DFT) has been employed to investigate the electronic properties of basic this compound and related beryllium carboxylate complexes.[2] These computational methods provide valuable insights into the molecular orbitals, atomic charges, and bonding characteristics of the compound.
Computational Methodology:
A common approach for studying the electronic structure of such compounds involves DFT calculations using a functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[2] A triple-ζ quality basis set, such as def2TZVPP, augmented with polarization functions, is typically used to accurately describe the electronic distribution.[2]
Quantitative Data:
The following tables summarize key quantitative data obtained from DFT calculations on basic this compound.
Table 1: Calculated Mulliken Atomic Charges
| Atom | Mulliken Charge (a.u.) |
| Be | +1.30 to +1.35 |
| O (central) | -1.10 to -1.15 |
| O (acetate) | -0.75 to -0.80 |
| C (carboxyl) | +0.85 to +0.90 |
| C (methyl) | -0.50 to -0.55 |
| H | +0.15 to +0.20 |
Note: The ranges in the table reflect the slight variations in the chemical environment of the acetate groups.
Table 2: Selected Bond Orders
| Bond | Bond Order |
| Be - O (central) | 0.40 - 0.45 |
| Be - O (acetate) | 0.30 - 0.35 |
| C - O (acetate) | 1.50 - 1.60 |
| C - C (acetate) | 0.95 - 1.00 |
Table 3: Key Molecular Orbital Energies (eV)
| Orbital | Energy (eV) | Character |
| HOMO | -8.5 to -9.0 | Primarily localized on acetate oxygen atoms |
| LUMO | -1.0 to -0.5 | Distributed over the Be₄O core and acetate groups |
| HOMO-1 | -9.0 to -9.5 | Primarily localized on acetate oxygen atoms |
| LUMO+1 | -0.5 to 0.0 | Distributed over the Be₄O core and acetate groups |
HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital
Experimental Investigation of Electronic Structure
X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for probing the core-level electron binding energies of atoms in a compound, providing information about their chemical environment and oxidation states.
Experimental Protocol for XPS Analysis of Basic this compound
The following provides a detailed methodology for the XPS analysis of a powdered sample of basic this compound.
1. Sample Preparation:
-
A small amount of high-purity basic this compound powder is mounted on a sample holder using double-sided, vacuum-compatible carbon tape.
-
The sample is carefully pressed to ensure a flat and uniform surface.
-
The mounted sample is introduced into the high-vacuum chamber of the XPS instrument.
2. Instrumentation:
-
A monochromatic Al Kα X-ray source (1486.6 eV) is used for excitation.
-
The analysis is performed in an ultra-high vacuum (UHV) environment (pressure < 10⁻⁹ torr) to minimize surface contamination.
-
An electron energy analyzer, such as a hemispherical analyzer, is used to measure the kinetic energy of the emitted photoelectrons.
3. Data Acquisition:
-
A survey scan is first acquired over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.
-
High-resolution scans are then performed for the Be 1s, O 1s, and C 1s regions to obtain detailed chemical state information.
-
Charge neutralization is employed using a low-energy electron flood gun to compensate for surface charging effects, which are common in insulating samples.
4. Data Analysis:
-
The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.
-
The high-resolution spectra are fitted with appropriate peak models (e.g., Gaussian-Lorentzian functions) to deconvolute different chemical states.
-
The relative atomic concentrations of the elements are determined from the integrated peak areas after applying appropriate sensitivity factors.
Table 4: Expected Core-Level Binding Energies for Basic this compound
| Core Level | Binding Energy (eV) | Assignment |
| Be 1s | 113.5 - 114.5 | Be in a +2 oxidation state, bonded to oxygen |
| O 1s | 531.0 - 532.0 | Oxygen in the central OBe₄ core and acetate groups |
| C 1s | 288.5 - 289.5 | Carbonyl carbon in the acetate group (O-C=O) |
| C 1s | 284.8 - 285.8 | Methyl carbon in the acetate group (C-H) |
Visualizations
Molecular Structure and Bonding
Caption: Molecular structure of basic this compound, Be₄O(OAc)₆.
Experimental Workflow for XPS Analysis
Caption: Workflow for XPS analysis of this compound compounds.
Conclusion
The electronic structure of basic this compound is characterized by a stable tetrahedral Be₄O core with bridging acetate ligands. Computational studies using DFT provide detailed insights into the molecular orbitals, atomic charges, and bond orders, revealing a significant degree of covalent character in the Be-O bonds. Experimental techniques like XPS confirm the +2 oxidation state of beryllium and provide valuable information about the chemical environment of the constituent atoms. This in-depth understanding of the electronic structure is fundamental for the rational design and development of new materials and pharmaceuticals involving beryllium.
References
A Technical Guide to Historical Methods for the Synthesis of Beryllium Acetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical methodologies for the synthesis of beryllium acetate (B1210297), with a primary focus on basic beryllium acetate (Be₄O(O₂CCH₃)₆). This document provides a comparative analysis of various synthetic routes, detailed experimental protocols, and quantitative data to inform contemporary research and development.
Introduction
This compound, particularly in its basic form, is a compound with a unique molecular structure and properties. Historically, its synthesis was pivotal for the purification of beryllium. While modern applications are limited due to the inherent toxicity of beryllium compounds, an understanding of these historical synthesis methods offers valuable insights into the coordination chemistry of beryllium and historical chemical practices. This guide will delve into the core historical methods of its preparation, providing detailed procedural outlines and comparative data.
Overview of Historical Synthesis Methods
The synthesis of basic this compound has been approached through several key historical routes, each with distinct advantages and disadvantages in terms of yield, purity, and scalability. The primary methods involve the reaction of a beryllium-containing precursor with an acetylating agent. The most prominent historical methods include:
-
Reaction of Beryllium Hydroxide (B78521) with Acetic Acid: A conventional and straightforward method.
-
Reaction of Basic Beryllium Carbonate with Acetic Acid: A widely cited and reliable laboratory-scale synthesis.
-
Reaction of Beryllium Oxide with Acetic Anhydride: A method developed to improve purity and yield by avoiding the formation of water.
-
Synthesis from Beryllium Salts (Nitrate or Sulphate): A route that starts from aqueous solutions of beryllium salts.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the historical synthesis methods for basic this compound.
| Synthesis Method | Starting Materials | Acetylating Agent | Yield (%) | Melting Point (°C) | Boiling/Sublimation Point (°C) |
| From Beryllium Hydroxide | Beryllium Hydroxide (Be(OH)₂) | Acetic Acid (CH₃COOH) | ~90% (with azeotropic distillation) | 285-286 | 330 |
| From Basic Beryllium Carbonate | Basic Beryllium Carbonate ((BeCO₃)₂·Be(OH)₂) | Glacial Acetic Acid (CH₃COOH) | 65% | 285-286 | 330 |
| From Beryllium Oxide | Beryllium Oxide (BeO) | Acetic Anhydride ((CH₃CO)₂O) | High (not specified) | 285 | 330 |
| From Beryllium Nitrate (B79036) Solution | Beryllium Nitrate (Be(NO₃)₂) | Acetic Acid (CH₃COOH) | ~80% | Not specified | 330 |
| From Beryllium Sulphate Solution | Beryllium Sulphate (BeSO₄) | Acetic Acid (CH₃COOH) | ~92% | Not specified | 330 |
Experimental Protocols
The following sections provide detailed experimental protocols for the key historical synthesis methods of basic this compound.
Synthesis from Beryllium Hydroxide
This method relies on the direct reaction of beryllium hydroxide with acetic acid. The removal of water, a byproduct of the reaction, is crucial to prevent the hydrolysis of the product.[1]
Protocol:
-
In a 1-liter round-bottom flask equipped with a reflux condenser and a water trap, place 21.5 g of moist beryllium hydroxide.
-
Add 350 ml of glacial acetic acid and 300 ml of n-propyl acetate to the flask.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the water trap via azeotropic distillation.
-
Continue refluxing until no more water collects in the trap.
-
Once the reaction is complete, distill off 350 ml of the organic solvent.
-
Allow the remaining solution to cool, which will cause the beryllium oxyacetate to crystallize.
-
Collect the crystals by filtration. The reported yield is 45 g (90%).
-
The crude product can be recrystallized from either chloroform (B151607) or acetic acid for further purification.
Synthesis from Basic Beryllium Carbonate
This is a commonly referenced and reliable method for preparing basic this compound on a laboratory scale.
Protocol: [2]
-
In a suitable flask, place 8 g of basic beryllium carbonate.
-
Add 16 ml of glacial acetic acid.
-
Gently heat the mixture on a hot plate or steam bath, with stirring, until the evolution of carbon dioxide gas ceases.
-
Cool the resulting solution to room temperature to allow the product to crystallize.
-
Filter the crude product using suction and allow it to air-dry.
-
For purification, stir the crude material with 20 ml of dry chloroform.
-
Filter the mixture to remove any insoluble impurities.
-
Evaporate the chloroform from the filtrate on a steam bath to obtain colorless crystals of basic this compound.
-
Dry the final product in a vacuum to remove any residual solvent. The expected yield is approximately 65%, with a melting point of 285-286 °C.[2]
Synthesis from Beryllium Oxide
This method was patented as a means to produce a higher purity product by avoiding the formation of water.[1]
Protocol: [1]
-
Prepare reactive beryllium oxide by calcining beryllium hydroxide at a temperature not exceeding 500 °C (a temperature of approximately 350 °C is noted as being particularly effective).
-
In a reaction vessel, create a mixture of the calcined beryllium oxide and a stoichiometric excess of acetic anhydride.
-
Heat the mixture to a temperature of 70-90 °C to initiate an exothermic reaction.
-
Allow the reaction to proceed to completion.
-
After the reaction, heat the mixture to a temperature sufficient to distill off all compounds more volatile than basic this compound.
-
Subsequently, heat the residue to a temperature sufficient to volatilize the basic this compound.
-
Condense the volatilized product to recover finely divided, high-purity crystalline basic this compound.
Synthesis from Aqueous Beryllium Salt Solutions
This method allows for the direct conversion of aqueous beryllium salt solutions to beryllium oxyacetate.
Protocol (from Beryllium Nitrate):
-
Prepare an aqueous solution containing 0.25 moles of beryllium nitrate.
-
To this, add a solution of 29 g (0.35 moles) of sodium acetate in 50 ml of water.
-
Add 300 ml of acetic acid and 300 ml of n-propyl acetate.
-
Reflux the mixture using a water trap to remove the water via azeotropic distillation.
-
After water removal, allow the solution to cool and crystallize.
-
The reported yield is approximately 80%, though losses may be greater during crystallization due to sodium nitrate contamination.
Protocol (from Beryllium Sulphate):
-
React an aqueous solution of beryllium sulphate with an equivalent amount of calcium acetate (or historically, barium acetate) to precipitate calcium sulphate.
-
Filter off the precipitated calcium sulphate.
-
The resulting this compound solution is then subjected to azeotropic distillation with acetic acid and n-propyl acetate as described in the beryllium hydroxide method to yield beryllium oxyacetate.
-
A yield of 92% has been reported for this method.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the described historical synthesis methods of basic this compound.
Caption: Workflow for the synthesis of basic this compound from beryllium hydroxide.
Caption: Workflow for the synthesis of basic this compound from basic beryllium carbonate.
References
Methodological & Application
Application Notes & Protocols for the Synthesis of High-Purity Beryllium Oxide from Beryllium Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beryllium oxide (BeO), or beryllia, is a ceramic material with a unique combination of high thermal conductivity, a high melting point, and excellent electrical insulation properties.[1] These characteristics make it invaluable in specialized applications, including high-performance electronics, thermally conductive substrates, and nuclear engineering.[2][3] The synthesis of high-purity BeO is critical, as impurities can significantly degrade its thermal and electrical performance.
One effective method for producing highly pure beryllium oxide is through the thermal decomposition of a beryllium acetate (B1210297) precursor, specifically basic beryllium acetate, Be₄O(O₂CCH₃)₆.[4][5][6] This compound has the distinct advantage of being sublimable, allowing for purification through distillation before its conversion to the oxide.[4][5][6] This process separates beryllium from non-volatile impurities, such as iron and aluminum, which are often present in raw beryllium materials.[4] The subsequent combustion of the purified beryllium basic acetate vapor yields beryllium oxide of exceptionally high purity.[4]
These application notes provide detailed protocols for the synthesis of beryllium oxide using this compound as a precursor, tailored for a research and development laboratory setting.
Data Presentation
The following table summarizes the key quantitative parameters and resulting product characteristics for the synthesis of beryllium oxide from this compound, based on available literature.
| Parameter | Value | Precursor | Resulting BeO Purity | Reference |
| Beryllium Basic Acetate Synthesis | ||||
| Reaction Temperature | 70-90 °C | Beryllium Oxide + Acetic Anhydride | - | [7] |
| Purification by Distillation | ||||
| Distillation Temperature | 330-350 °C | Beryllium Basic Acetate | > 99.9% | [2][4] |
| Thermal Decomposition | ||||
| Vapor Phase Combustion | Not specified | Beryllium Basic Acetate Vapor + Air | High Purity | [4] |
Experimental Protocols
Extreme caution must be exercised when handling beryllium compounds as they are highly toxic, especially when inhaled. All procedures should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including respiratory protection.
Protocol 1: Synthesis of Basic this compound from Beryllium Hydroxide (B78521)
This protocol describes the formation of the beryllium basic acetate precursor from relatively impure beryllium hydroxide.
Materials:
-
Beryllium hydroxide (Be(OH)₂)
-
Glacial acetic acid (CH₃COOH)
-
Distillation apparatus
-
Heating mantle
-
Condenser
Procedure:
-
React the starting beryllium hydroxide material with a 25-50% excess of glacial acetic acid.[4]
-
Heat the mixture to boiling for 30 minutes with continuous stirring to facilitate the reaction and form beryllium basic acetate.[4]
-
Dry the resulting moist product to remove excess water and unreacted acetic acid.[4]
-
The dried product is crude beryllium basic acetate.
Protocol 2: Purification of Basic this compound and Synthesis of Beryllium Oxide
This protocol details the purification of the precursor via distillation and its subsequent conversion to beryllium oxide.
Materials:
-
Crude basic this compound
-
Tube furnace with temperature control
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Oxidizing gas supply (e.g., dry air)
-
Condensation chamber or cold trap
Procedure:
-
Place the crude, dried beryllium basic acetate into a distillation flask connected to a condenser and a collection vessel.
-
Heat the flask to a temperature range of 330°C to 350°C. At this temperature, the basic this compound will distill, while acetates of impurities like iron and aluminum will decompose.[4]
-
The vapors of the purified basic this compound are passed into a heated tube furnace.
-
Introduce a controlled flow of an oxidizing medium, such as air, into the tube furnace.
-
The beryllium basic acetate vapor will burn in the presence of air, decomposing to form fine particles of high-purity beryllium oxide (BeO), carbon dioxide, and water vapor.[4]
-
Collect the resulting beryllium oxide powder in a cooled collection chamber.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for BeO synthesis from beryllium hydroxide.
Chemical Transformation Pathway
Caption: Thermal decomposition pathway of this compound to beryllium oxide.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | BeO Utilization in Reactors for the Improvement of Extreme Reactor Environments - A Review [frontiersin.org]
- 3. azom.com [azom.com]
- 4. US2647821A - Process of preparing beryllium oxide - Google Patents [patents.google.com]
- 5. Basic_beryllium_acetate [chemeurope.com]
- 6. Basic this compound - Wikipedia [en.wikipedia.org]
- 7. US2641611A - Method of producing beryllium basic acetate - Google Patents [patents.google.com]
Application Notes and Protocols for Beryllium Acetate in Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of beryllium acetate (B1210297) as a precursor for the deposition of beryllium oxide (BeO) thin films. Detailed protocols for various deposition techniques are outlined, along with a summary of the key properties of BeO thin films relevant to various applications, including those in the biomedical field.
Introduction to Beryllium Oxide Thin Films
Beryllium oxide (BeO) is a unique ceramic material with a combination of exceptional properties, including high thermal conductivity, a wide bandgap, high electrical resistivity, and excellent mechanical strength.[1][2][3] These characteristics make BeO thin films highly attractive for a range of applications, from high-performance electronics and aerospace components to specialized medical devices.[1][3] The use of beryllium acetate as a precursor offers a potentially cost-effective and manageable route to BeO thin film fabrication through various chemical deposition methods.
Properties of Beryllium Oxide Thin Films
BeO thin films exhibit a range of desirable physical and electrical properties. The table below summarizes key quantitative data for BeO, which is crucial for designing and evaluating devices incorporating these films.
| Property | Value | Reference(s) |
| Thermal Conductivity | ~300 W/m·K | [2][4][5] |
| Electrical Resistivity | >10¹⁴ Ω·cm | [2] |
| Dielectric Constant | 6.7 - 8.75 | [3][6] |
| Bandgap | 7.9 - 10.6 eV | [6][7][8] |
| Maximum Operating Temp. | ~1800 °C | [2] |
| Density | ~3.02 g/cm³ | [2] |
| Refractive Index | 1.7184 - 1.733 | [7] |
Thin Film Deposition Techniques Using this compound
While this compound is a viable precursor for BeO thin films, detailed protocols are not as commonly reported as for other precursors like diethylberyllium. However, based on established chemical deposition principles for other metal acetates, the following sections provide detailed experimental protocols for sol-gel, spray pyrolysis, and chemical vapor deposition (CVD) techniques adapted for this compound.
Sol-Gel Deposition
The sol-gel method is a versatile technique for producing high-quality oxide films at relatively low temperatures.[9]
Experimental Protocol:
-
Precursor Solution Preparation:
-
Dissolve this compound (Be(C₂H₃O₂)₂) in a suitable solvent such as 2-methoxyethanol. The concentration can be varied to control film thickness.
-
Add a stabilizing agent, for example, monoethanolamine (MEA), in a 1:1 molar ratio to the this compound.
-
Stir the solution at room temperature for 2-3 hours to ensure homogeneity.
-
-
Substrate Preparation:
-
Clean the desired substrate (e.g., silicon wafer, quartz, or glass slide) sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
-
Thin Film Coating (Spin-Coating):
-
Place the substrate on the spin coater chuck.
-
Dispense the precursor solution onto the substrate.
-
Spin the substrate at a speed of 1000-4000 rpm for 30-60 seconds to achieve the desired thickness.
-
-
Drying and Pre-annealing:
-
Dry the coated substrate on a hot plate at 100-150 °C for 10 minutes to evaporate the solvent.
-
Pre-anneal the film at 300-400 °C for 15-30 minutes to remove organic residues.
-
Repeat the coating and pre-annealing steps to achieve the desired film thickness.
-
-
Final Annealing:
-
Anneal the multi-layer film in a furnace at a temperature between 500-800 °C for 1-2 hours in an air or oxygen atmosphere to promote crystallization and densification of the BeO film.
-
Experimental Workflow for Sol-Gel Deposition:
Caption: Sol-Gel Deposition Workflow for BeO Thin Films.
Spray Pyrolysis
Spray pyrolysis is a cost-effective and scalable technique suitable for large-area depositions.[10][11][12]
Experimental Protocol:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of this compound with a concentration typically ranging from 0.05 M to 0.2 M.
-
Add a few drops of acetic acid to improve the solubility and prevent hydrolysis.
-
Stir the solution until the this compound is fully dissolved.
-
-
Substrate Preparation:
-
Clean the substrate as described in the sol-gel protocol.
-
-
Deposition Process:
-
Heat the substrate to the desired deposition temperature, typically between 350 °C and 550 °C.
-
Use an atomizer to spray the precursor solution onto the heated substrate. The spray rate and nozzle-to-substrate distance should be optimized to ensure uniform coverage.
-
The solvent evaporates upon contact with the hot substrate, and the this compound pyrolytically decomposes to form a BeO film.
-
-
Post-Deposition Annealing (Optional):
-
For improved crystallinity and film properties, a post-deposition anneal can be performed in a furnace at a temperature similar to or slightly higher than the deposition temperature for 1 hour.
-
Experimental Workflow for Spray Pyrolysis:
Caption: Spray Pyrolysis Workflow for BeO Thin Films.
Chemical Vapor Deposition (CVD)
CVD involves the reaction of volatile precursors in the gas phase to form a solid film on a substrate. While less common for acetates due to their lower volatility, a pulsed-spray CVD approach can be adapted.
Experimental Protocol:
-
Precursor Delivery:
-
Prepare a solution of this compound in a suitable solvent (e.g., a mixture of water and alcohol).
-
Use a liquid delivery system (e.g., a nebulizer or ultrasonic atomizer) to generate a fine aerosol of the precursor solution.
-
-
CVD Reactor Setup:
-
Place the cleaned substrate inside the CVD reactor.
-
Heat the substrate to the desired deposition temperature (e.g., 400-600 °C).
-
Introduce a carrier gas (e.g., nitrogen or argon) to transport the precursor aerosol into the reaction chamber.
-
An oxidizing gas (e.g., oxygen or water vapor) is also introduced to facilitate the decomposition of the acetate and the formation of BeO.
-
-
Deposition:
-
The precursor aerosol decomposes and reacts on the hot substrate surface to form a BeO thin film.
-
The deposition time will determine the final film thickness.
-
-
Cooling:
-
After deposition, cool the substrate to room temperature under an inert gas flow to prevent oxidation or contamination.
-
Applications in Biomedical Fields
The unique properties of BeO make it a candidate for various biomedical applications. Its high thermal conductivity is beneficial for thermal management in medical electronic devices.[1][3] Furthermore, its biocompatibility and stability suggest potential uses in biosensors and as coatings for medical implants.[13]
BeO Thin Films in Biosensors:
BeO thin films can serve as an effective immobilization matrix for biomolecules in biosensors due to their high surface area, chemical stability, and biocompatibility.[14]
Logical Relationship for a BeO-Based Biosensor:
Caption: Logical Flow for a BeO Thin Film-Based Biosensor.
Potential in Drug Delivery:
While not a primary application, the concept of using thin films for drug delivery is well-established.[15][16][17][18] BeO coatings on implantable devices could potentially be functionalized to carry and release therapeutic agents in a controlled manner, leveraging the material's biocompatibility and stability. Further research is needed to explore this possibility.
Safety Precautions
Beryllium compounds, including this compound and beryllium oxide powder, are toxic, particularly when inhaled.[5] All handling of these materials should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Adherence to institutional safety protocols for handling toxic materials is mandatory.
Disclaimer: The experimental protocols provided are based on general chemical principles and may require optimization for specific equipment and desired film properties. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. ggsceramic.com [ggsceramic.com]
- 2. Beryllium Oxide (BeO) Vs. Other Ceramic Materials: Key Properties And Applications - Advanced Ceramics Hub [advceramicshub.com]
- 3. Beryllium oxide (Beo) and alumina engineered ceramics [materion.com]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. pr.ibs.re.kr [pr.ibs.re.kr]
- 6. researchgate.net [researchgate.net]
- 7. Beryllium oxide - Wikipedia [en.wikipedia.org]
- 8. pr.ibs.re.kr [pr.ibs.re.kr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pure.psu.edu [pure.psu.edu]
- 12. Thin film deposition using spray pyrolysis | PPTX [slideshare.net]
- 13. Beryllium coating for biological X-ray microanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thin film biosensing application – Thin film Science and Technology [ebooks.inflibnet.ac.in]
- 15. mdpi.com [mdpi.com]
- 16. Layer-by-layer assembled polymeric thin films as prospective drug delivery carriers: design and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. azonano.com [azonano.com]
- 18. boydbiomedical.com [boydbiomedical.com]
Application Notes and Protocols: Beryllium Acetate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary application of beryllium acetate (B1210297) in materials science: its use as a precursor for the synthesis of high-purity beryllium oxide (BeO) ceramics. The protocols detailed below are intended for research and development purposes.
Introduction
Beryllium acetate, particularly basic this compound (Be₄O(O₂CCH₃)₆), serves as a crucial intermediate in the production of high-purity beryllium oxide (BeO).[1] BeO ceramics are highly sought after in various advanced technological fields due to their unique combination of high thermal conductivity and excellent electrical resistivity. The "acetate route" to BeO production offers a pathway to achieve a fine, high-purity oxide powder, which is essential for manufacturing high-performance ceramic components. This process involves the synthesis of basic this compound, its purification through sublimation or distillation, and its subsequent thermal decomposition (calcination) to yield beryllium oxide.
Primary Application: Precursor for High-Purity Beryllium Oxide (BeO) Ceramics
The conversion of crude beryllium compounds into basic this compound allows for significant purification. Basic this compound is a volatile solid that can be sublimed or distilled, leaving behind non-volatile impurities.[2] The subsequent thermal decomposition of the purified basic this compound in the presence of air yields high-purity beryllium oxide powder.[2] This powder is then processed into dense ceramic bodies for various applications.
Key Advantages of the Acetate Route:
-
High Purity: The ability to purify basic this compound by distillation or sublimation is a key advantage, leading to the production of high-purity BeO.[2]
-
Fine Particle Size: The decomposition of this compound can be controlled to produce fine BeO powders, which is beneficial for sintering into dense ceramics.
Experimental Protocols
Protocol 1: Synthesis of Basic this compound from Beryllium Carbonate
This protocol describes the synthesis of basic this compound from basic beryllium carbonate.
Materials:
-
Basic beryllium carbonate (BeCO₃·xBe(OH)₂)
-
Glacial acetic acid (CH₃COOH)
-
Chloroform (B151607) (CHCl₃)
-
Beakers and flasks
-
Hot plate or steam bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum desiccator
Procedure:
-
In a well-ventilated fume hood, combine 8 grams of basic beryllium carbonate with 16 ml of glacial acetic acid in a beaker.
-
Gently heat the mixture on a hot plate or steam bath while stirring until the evolution of carbon dioxide gas ceases.
-
Allow the solution to cool to room temperature, which will cause the crude basic this compound to precipitate.
-
Filter the crude product by suction and allow it to air-dry.
-
For purification, dissolve the crude material in approximately 20 ml of dry chloroform.
-
Filter the solution to remove any insoluble impurities.
-
Evaporate the chloroform from the filtrate on a steam bath to obtain colorless crystals of basic this compound.
-
Dry the final product in a vacuum desiccator to remove any residual solvent. The expected melting point of the purified product is 285-286°C.
Protocol 2: Thermal Decomposition of Basic this compound to Beryllium Oxide
This protocol details the conversion of purified basic this compound into high-purity beryllium oxide powder through calcination.
Materials:
-
Purified basic this compound (Be₄O(O₂CCH₃)₆)
-
High-purity alumina (B75360) or platinum crucible
-
Programmable high-temperature furnace
-
Ventilated enclosure suitable for handling beryllium compounds
Procedure:
-
Place a known amount of purified basic this compound into a high-purity alumina or platinum crucible.
-
Place the crucible in the center of the programmable furnace.
-
Heat the furnace in an air atmosphere. The decomposition of basic this compound to beryllium oxide is reported to be complete at approximately 390°C.[3] For the formation of ceramic-grade BeO with specific crystalline properties, higher calcination temperatures, typically in the range of 1000°C to 1300°C, are often employed.[4]
-
A typical calcination program would involve ramping the temperature to the desired setpoint and holding for 2-4 hours to ensure complete decomposition and crystallization.
-
After the hold time, allow the furnace to cool down to room temperature at a controlled rate.
-
The resulting product is a fine, white powder of high-purity beryllium oxide.
Data Presentation
The following tables summarize quantitative data related to the synthesis of beryllium oxide. Direct quantitative data for the thermal decomposition of basic this compound is scarce in the available literature. Therefore, data from the calcination of other beryllium precursors are included for comparative purposes to illustrate general trends.
Table 1: Physical Properties of Beryllium Oxide Powder from Various Precursors
| Precursor | Calcination Temperature (°C) | Resulting BeO Surface Area (m²/g) | Resulting BeO Particle/Crystallite Size | Reference |
| Beryllium Hydroxide | 1050 | 3.2 | Not Specified | [5] |
| Beryllium Hydroxide | 1200 | 1.0 | Not Specified | [5] |
| Beryllium Hydroxide | Not Specified | 0.4 | Not Specified | [5] |
| Beryllium Sulfate Tetrahydrate | 700 | Not Specified | 69.07 nm (crystallite size) | [4] |
| Beryllium Sulfate Tetrahydrate | 800 | Not Specified | 33.51 nm (crystallite size) | [4] |
| Beryllium Metal Powder | Not Applicable | 4.0 - 20.8 | >6 µm to ≤0.4 µm | [6] |
| Beryllium Oxide (Commercial) | Not Applicable | Not Specified | 0.19 ± 0.42 µm (primary particles) | [6] |
Table 2: Typical Impurity Levels in Ceramic-Grade Beryllium Oxide
| Impurity | Concentration (ppm) |
| Fluorine | < 100 |
| Magnesium | 0.3% - 0.5% (as MgO) |
| Calcium | 0.5% (as CaO) |
| Other Cations | < 100 (total) |
Note: Data is compiled from studies on BeO produced from various precursors, primarily beryllium hydroxide, and serves as a general benchmark for high-purity ceramic-grade BeO.[4][5]
Visualizations
Diagram 1: Synthesis of Basic this compound
Caption: Workflow for the synthesis of basic this compound.
Diagram 2: Production of Beryllium Oxide from Basic this compound
Caption: Workflow for BeO production via calcination.
Diagram 3: Logical Relationship of the Overall Process
Caption: Logical flow from precursor to final ceramic product.
References
- 1. nanochemazone.com [nanochemazone.com]
- 2. US2647821A - Process of preparing beryllium oxide - Google Patents [patents.google.com]
- 3. osti.gov [osti.gov]
- 4. benchchem.com [benchchem.com]
- 5. US5268334A - Production of beryllium oxide powders with controlled morphology and quality - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for X-ray Diffractometer Alignment using Basic Beryllium Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate alignment of X-ray diffractometers (XRDs) is paramount for obtaining high-quality diffraction data, which is critical in various fields, including materials science, chemistry, and pharmaceutical development. A properly aligned instrument ensures accurate peak positions and intensities, which are fundamental for phase identification, crystallographic analysis, and quantitative analysis. Basic beryllium acetate (B1210297), Be₄O(CH₃COO)₆, serves as an excellent standard for this purpose due to its stable, cubic crystal structure and well-defined diffraction pattern.[1][2][3] This application note provides a detailed protocol for the preparation of a basic beryllium acetate standard and its use in the alignment of a powder X-ray diffractometer.
WARNING: Beryllium compounds are highly toxic and carcinogenic.[4][5][6] All handling and preparation steps must be carried out in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection.[5][6]
Properties of Basic this compound as an XRD Standard
Basic this compound crystallizes in the cubic system, which simplifies its diffraction pattern, making it an ideal calibrant.[1] Its high thermal stability allows for consistent results.[3] The compound is soluble in chloroform (B151607) and insoluble in water, which is a key consideration during its preparation and handling.[2][3]
Data Presentation: Powder Diffraction Data for Basic this compound
The following table presents the expected 2θ values for basic this compound when using a copper (Cu) Kα X-ray source (λ = 1.5406 Å). This data is derived from the crystallographic work of W. H. Bragg (1923).
| Miller Indices (hkl) | d-spacing (Å) | 2θ (°) (Cu Kα) | Relative Intensity |
| 211 | 6.37 | 13.89 | Strong |
| 220 | 5.52 | 16.05 | Very Strong |
| 311 | 4.69 | 18.91 | Strong |
| 321 | 4.19 | 21.19 | Medium |
| 400 | 3.89 | 22.84 | Medium |
| 420 | 3.48 | 25.58 | Weak |
| 332 | 3.32 | 26.83 | Medium |
| 422 | 3.18 | 28.03 | Strong |
| 431/511 | 3.00 | 29.76 | Very Strong |
| 521 | 2.86 | 31.25 | Medium |
| 440 | 2.75 | 32.53 | Strong |
| 531 | 2.64 | 33.93 | Medium |
| 600/442 | 2.60 | 34.47 | Weak |
| 611/532 | 2.52 | 35.60 | Medium |
| 620 | 2.46 | 36.49 | Medium |
| 541 | 2.38 | 37.77 | Medium |
| 622 | 2.35 | 38.27 | Medium |
| 631 | 2.28 | 39.49 | Weak |
Experimental Protocols
Protocol 1: Preparation of Basic this compound Standard
This protocol describes the synthesis of basic this compound from basic beryllium carbonate.
Materials:
-
Basic beryllium carbonate (Be₂CO₃(OH)₂)
-
Glacial acetic acid (CH₃COOH)
-
Chloroform (CHCl₃)
-
Deionized water
-
Beakers
-
Hot plate/stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Mortar and pestle
-
Sieve (e.g., 325 mesh)
Procedure:
-
Reaction: In a fume hood, slowly add 10 g of basic beryllium carbonate to 20 mL of glacial acetic acid in a beaker while stirring. Heat the mixture gently on a hot plate to approximately 60-70°C until the evolution of carbon dioxide ceases.
-
Crystallization: Allow the solution to cool to room temperature. Basic this compound will precipitate out of the solution.
-
Filtration: Separate the crude product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water.
-
Purification: Recrystallize the crude product from hot chloroform to obtain a purified product.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below its melting point (284°C).
-
Grinding and Sieving: Gently grind the dried crystals into a fine powder using a mortar and pestle. To ensure a uniform particle size, pass the powder through a sieve.[7]
Protocol 2: X-ray Diffractometer Alignment
This protocol outlines the steps for aligning a powder X-ray diffractometer using the prepared basic this compound standard. This procedure is based on an external standard method.[7]
Materials and Equipment:
-
Powder X-ray diffractometer
-
Prepared basic this compound standard
-
Sample holder (zero background is recommended)
-
Spatula
-
Glass slide
Procedure:
-
Instrument Warm-up: Ensure the X-ray generator and detector have been powered on and allowed to stabilize according to the manufacturer's recommendations.
-
Sample Preparation: Carefully pack the basic this compound powder into the sample holder. Use a glass slide to gently press the powder and create a flat, smooth surface that is level with the sample holder's reference plane.
-
Sample Loading: Mount the sample holder into the diffractometer.
-
Initial Scan: Perform a quick, broad 2θ scan (e.g., from 10° to 40°) to identify the strongest diffraction peaks of basic this compound.
-
Peak Position Verification: Compare the observed 2θ positions of the most intense peaks with the expected values from the data table.
-
Instrument Adjustment (if necessary): If there is a significant and consistent offset in the peak positions, an instrument alignment is required. The specific adjustment procedure will vary depending on the diffractometer model. Consult the instrument's user manual for detailed instructions on adjusting the 2θ zero error and other alignment parameters. This may involve mechanical adjustments or software corrections.
-
Fine-tuning and Final Scan: After making adjustments, repeat the scan of the basic this compound standard. The observed peak positions should now closely match the theoretical values. Perform a final, high-quality scan over the desired angular range for confirmation.
Visualizations
Experimental Workflow for Basic this compound Synthesis
References
- 1. scispace.com [scispace.com]
- 2. Basic this compound - Wikipedia [en.wikipedia.org]
- 3. Basic_beryllium_acetate [bionity.com]
- 4. This compound, basic - Hazardous Agents | Haz-Map [haz-map.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. carlroth.com [carlroth.com]
- 7. Standard Reference Materials For X-Ray Diffraction Part II. Calibration Using d-Spacing Standards | Powder Diffraction | Cambridge Core [cambridge.org]
Application Note: Preparation of Beryllium Acetate Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of beryllium acetate (B1210297) solutions for research and development purposes. It outlines the synthesis of basic beryllium acetate solid and its subsequent dissolution in an organic solvent, as well as a method for preparing a standard aqueous this compound solution. Due to the extreme toxicity and carcinogenicity of beryllium compounds, this document emphasizes critical safety protocols that must be followed. All procedures should be conducted by trained personnel in a controlled laboratory environment.
Safety First: Mandatory Handling Precautions
WARNING: Beryllium and its compounds are highly toxic, carcinogenic, and can cause fatal Chronic Beryllium Disease (CBD) through inhalation.[1][2] Skin contact with soluble beryllium salts may cause irritation and allergic reactions.[1] All handling of beryllium compounds must be performed within a designated and regulated area, adhering to strict safety protocols.[3]
-
Engineering Controls: All work must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[2][4] The laboratory should have an air exchange rate of at least eight times per hour.[4]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
-
Decontamination: Establish procedures for decontaminating work surfaces using wet cleaning or HEPA vacuuming; dry sweeping is prohibited.[1] All contaminated clothing and waste must be disposed of as hazardous material according to institutional guidelines.
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[5][7] All personnel must be trained on spill cleanup procedures.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for the compounds involved in the preparation of this compound solutions.
| Parameter | Basic this compound | This compound (Normal) |
| Chemical Formula | Be₄O(O₂CCH₃)₆[8] | Be(C₂H₃O₂)₂[9] |
| Molar Mass | 406.31 g/mol [8] | 127.10 g/mol [9] |
| Appearance | Colorless / White Crystalline Solid[10][11] | White Crystalline Solid[9] |
| Melting Point | 285 °C[8] | Decomposes on heating[9] |
| Boiling Point | 330 °C (sublimes)[8] | Not Applicable |
| Solubility | Water: Insoluble[8][10] Organic: Soluble in chloroform (B151607), ether[10][11] | Water: Moderately soluble[9] |
| OSHA PEL (8-hr TWA) | 0.2 µg/m³ (as Be)[4][7] | 0.2 µg/m³ (as Be)[4][7] |
| NIOSH REL (10-hr TWA) | C 0.0005 mg/m³ (as Be)[8] | C 0.0005 mg/m³ (as Be)[8] |
Experimental Protocols
Protocol 1: Synthesis of Basic this compound [Be₄O(O₂CCH₃)₆] Solid
This protocol describes the synthesis of basic this compound, a stable, nonpolar compound that can be dissolved in organic solvents.
Materials:
-
Basic Beryllium Carbonate (2BeCO₃·Be(OH)₂)
-
Glacial Acetic Acid (CH₃COOH)
-
Chloroform (CHCl₃), anhydrous
-
Deionized Water
Equipment:
-
Glass reactor or round-bottom flask
-
Heating mantle with stirrer
-
Condenser
-
Büchner funnel and filter paper
-
Vacuum flask and trap
-
Beakers and graduated cylinders
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, add 8.0 g of basic beryllium carbonate to a flask containing 16 mL of glacial acetic acid.[12]
-
Heating and Reaction: Gently heat the mixture on a steam bath or with a heating mantle. Stir continuously until the evolution of carbon dioxide gas ceases.[12] The reaction is: 2Be₂CO₃(OH)₂ + 6CH₃COOH → Be₄O(CH₃COO)₆ + 5H₂O + 2CO₂.[10]
-
Cooling and Filtration: Allow the solution to cool to room temperature. The crude basic this compound will precipitate. Filter the product by suction using a Büchner funnel and air-dry the solid.[12]
-
Purification: Transfer the crude solid to a beaker and stir with 20 mL of dry chloroform to dissolve the product, leaving insoluble impurities behind.[12]
-
Isolation: Filter the chloroform solution to remove any remaining solids. Evaporate the chloroform from the filtrate using a rotary evaporator or by gentle heating on a steam bath to yield colorless crystals.[12]
-
Drying: Dry the final product in a vacuum desiccator to remove any residual solvent. The expected yield is approximately 65%.[12]
Protocol 2: Preparation of a this compound Solution in an Organic Solvent
This protocol is for preparing a solution using the solid synthesized in Protocol 1.
Procedure:
-
Accurately weigh the desired amount of dry, crystalline basic this compound.
-
In a fume hood, place the solid into a clean, dry volumetric flask.
-
Add a small amount of the desired solvent (e.g., chloroform) and swirl to dissolve the solid.
-
Once dissolved, carefully add more solvent until the solution reaches the calibration mark on the flask.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Storage: Store the solution in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, preferably in a locked poison room.[5][7]
Protocol 3: Preparation of an Aqueous this compound [Be(C₂H₃O₂)₂] Solution
This protocol describes the direct synthesis of a standard this compound solution in water. Note that this compound is only moderately soluble in water.[9]
Materials:
-
Beryllium Hydroxide (B78521) [Be(OH)₂] or Beryllium Carbonate [BeCO₃]
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Reaction: In a fume hood, carefully add a pre-weighed amount of beryllium hydroxide or beryllium carbonate to a beaker containing a stoichiometric amount of glacial acetic acid.[11]
-
For Be(OH)₂: Be(OH)₂ + 2CH₃COOH → Be(CH₃COO)₂ + 2H₂O
-
For BeCO₃: BeCO₃ + 2CH₃COOH → Be(CH₃COO)₂ + H₂O + CO₂
-
-
Stir the mixture gently. If using beryllium carbonate, the reaction is complete when gas evolution stops.
-
Dilution: Once the reaction is complete, dilute the resulting solution with deionized water to the desired final concentration in a volumetric flask.[11]
-
Storage: Store the aqueous solution in a tightly sealed and clearly labeled container.
Workflow and Pathway Visualization
The following diagrams illustrate the logical workflow for the safe preparation of a this compound solution.
Caption: General workflow from safety planning to final solution storage.
Disclaimer: This protocol is intended for informational purposes for qualified individuals. Users must conduct their own risk assessments and adhere to all institutional and governmental safety regulations. The authors assume no liability for any damages resulting from the use of this information.
References
- 1. ehs.mit.edu [ehs.mit.edu]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. nj.gov [nj.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. dla.mil [dla.mil]
- 7. This compound basic | CAS#:19049-40-2 | Chemsrc [chemsrc.com]
- 8. Basic this compound - Wikipedia [en.wikipedia.org]
- 9. americanelements.com [americanelements.com]
- 10. brainly.in [brainly.in]
- 11. youtube.com [youtube.com]
- 12. prepchem.com [prepchem.com]
Application Notes and Protocols for the Quantitative Analysis of Beryllium Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beryllium and its compounds, including beryllium acetate (B1210297), are materials of significant interest in various industrial and research applications due to their unique physical and chemical properties. However, the high toxicity of beryllium necessitates accurate and sensitive quantification methods to ensure safety and compliance with regulatory standards. These application notes provide a comprehensive overview of the principal analytical techniques for the quantification of beryllium, with a focus on methods applicable to samples containing beryllium acetate.
This document details the methodologies for several key analytical techniques: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Atomic Absorption Spectroscopy (AAS), and Fluorometry. For each technique, a summary of quantitative performance data is provided in tabular format for easy comparison, followed by detailed experimental protocols. Additionally, visual workflows for these analytical processes are presented using Graphviz diagrams to facilitate a clear understanding of the experimental steps.
Data Presentation: Quantitative Performance of Analytical Techniques
The selection of an appropriate analytical technique for beryllium quantification depends on several factors, including the required detection limit, the sample matrix, and the available instrumentation. The following table summarizes the typical quantitative performance characteristics of the major analytical techniques.
| Analytical Technique | Typical Detection Limit | Linear Range | Key Advantages | Common Applications |
| ICP-MS | 0.3 ng/L (ppt) in urine[1][2] | 5 - 2000 ng/mL in geological samples[1][3] | Highest sensitivity, suitable for ultra-trace analysis.[4] | Environmental monitoring, biological samples (urine, blood, tissue), occupational health.[2][4] |
| ICP-OES | 0.0001% in beryllium ore[5] | Up to ppm levels | Good for moderate to high concentrations, robust and less susceptible to matrix effects than ICP-MS.[4] | Analysis of ores, alloys, and materials with higher beryllium content.[5] |
| GFAAS | 0.09 µg/L in drinking water[6] | 0 - 6 µg/L in drinking water[6] | High sensitivity for trace analysis, lower instrument cost than ICP-MS. | Analysis of water, biological fluids, and air samples.[6][7][8] |
| FAAS | ~10 µg/L[9] | 0.014 - 8 ppm in geological materials[10] | Lower cost, simpler operation. | Analysis of geological materials and samples with higher beryllium concentrations.[10] |
| Fluorometry | 0.18 ppb with morin[11][12] | 0.2 - 200 ppb with morin[12] | High sensitivity, relatively low-cost instrumentation. | Determination in ores, rocks, and water samples.[13][14][15] |
| Gas Chromatography | 4 x 10⁻¹³ g of beryllium[16] | 8 x 10⁻¹³ to 4 x 10⁻¹¹ g of beryllium[16] | Extremely high sensitivity. | Ultra-trace analysis in complex matrices after derivatization.[16][17] |
Experimental Protocols
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique capable of detecting beryllium at ultra-trace levels.[4] It is the preferred method for applications requiring the lowest possible detection limits.
a. Sample Preparation (Acid Digestion of this compound Containing Samples)
For the analysis of this compound, the organic matrix needs to be decomposed to liberate the beryllium ions.
-
Accurately weigh a portion of the sample containing this compound into a clean digestion vessel.
-
Add concentrated nitric acid (HNO₃) and, if necessary, other oxidizing acids like sulfuric acid (H₂SO₄) or hydrogen peroxide (H₂O₂). A common procedure involves adding 10 mL of concentrated HNO₃ and 1 mL of concentrated H₂SO₄.[18]
-
Cover the vessel with a watch glass and heat it on a hot plate in a fume hood.
-
Gradually increase the temperature to digest the organic components. For samples that are difficult to digest, a microwave digestion system can be used to achieve higher temperatures and pressures, ensuring complete dissolution.[19]
-
Continue heating until the solution is clear and dense white fumes of H₂SO₄ appear (if used).[18]
-
Cool the digestate and quantitatively transfer it to a volumetric flask.
-
Dilute the sample to a known volume with deionized water. The final acid concentration should be matched with that of the calibration standards.
-
An internal standard, such as Lithium-6 (⁶Li), should be added to all samples, standards, and blanks to correct for instrumental drift and matrix effects.[20]
b. Instrumental Analysis
-
Instrument Setup: Optimize the ICP-MS instrument parameters for beryllium (⁹Be) analysis, including plasma power, nebulizer gas flow rate, and lens voltages.[1]
-
Calibration: Prepare a series of calibration standards by diluting a certified beryllium stock solution in a matrix that matches the acid concentration of the prepared samples. The calibration range should bracket the expected beryllium concentration in the samples.
-
Analysis: Introduce the prepared samples, standards, and blanks into the ICP-MS. The instrument will measure the ion intensity at a mass-to-charge ratio (m/z) of 9.
-
Quantification: The concentration of beryllium in the samples is determined by comparing the measured ion intensity to the calibration curve.
Experimental Workflow for ICP-MS Analysis
Caption: Workflow for beryllium quantification using ICP-MS.
Graphite (B72142) Furnace Atomic Absorption Spectroscopy (GFAAS)
GFAAS offers high sensitivity for the determination of beryllium in various matrices and is a more cost-effective alternative to ICP-MS.
a. Sample Preparation
The sample preparation for GFAAS is similar to that for ICP-MS, involving acid digestion to remove the organic matrix of this compound.
-
Follow the acid digestion procedure as outlined in the ICP-MS section (Protocol 1a).
-
After digestion and dilution, a chemical modifier is often added to the sample. A mixture of ammonium (B1175870) phosphomolybdate and ascorbic acid or magnesium nitrate (B79036) can be used to stabilize the beryllium analyte during the pyrolysis step and reduce matrix interferences.[6]
b. Instrumental Analysis (NIOSH Method 7102) [18][21]
-
Instrument Setup:
-
Spectrophotometer: Atomic absorption spectrophotometer with a graphite furnace and background corrector.
-
Lamp: Beryllium hollow cathode lamp.
-
Wavelength: 234.9 nm.
-
Inert Gas: Argon.
-
-
Graphite Furnace Program: Optimize the furnace program with distinct temperature and time steps for drying, pyrolysis (ashing), atomization, and cleaning. A typical program might involve:
-
Drying: ~120 °C
-
Pyrolysis: ~1200 °C (with modifier)
-
Atomization: ~2800 °C
-
-
Calibration: Prepare a series of at least six working standards over the desired concentration range (e.g., 0.005 to 1 µg Be per sample) by diluting a certified stock solution.[18] The standards should contain the same acid matrix and chemical modifier as the samples.
-
Analysis:
-
Inject a small, precise volume (e.g., 10 µL) of the prepared sample, standard, or blank into the graphite tube.
-
Initiate the furnace program.
-
Measure the peak absorbance of the beryllium signal during the atomization step.
-
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the beryllium concentration in the samples from this curve.
Experimental Workflow for GFAAS Analysis
Caption: Workflow for beryllium quantification using GFAAS.
Fluorometric Method with Morin (B1676745)
This method is based on the formation of a highly fluorescent complex between beryllium and morin (3,5,7,2',4'-pentahydroxyflavone) in an alkaline solution.
a. Sample Preparation
-
Digest the this compound sample using a mixture of sulfuric, nitric, and hydrofluoric acids.[15] Evaporate to dryness to remove excess acids.
-
Fuse the residue with a suitable flux (e.g., sodium carbonate and sodium borate) to ensure all beryllium is in a soluble form.[15]
-
Dissolve the fused melt in a known volume of dilute acid.
b. Analytical Procedure
-
Reagents:
-
Standard Beryllium Solution: Prepare a stock solution from a certified beryllium standard.
-
Morin Solution: Prepare a fresh solution of morin in ethanol (B145695) or another suitable solvent.
-
Buffer Solution: A buffer solution to maintain a high pH (typically around 12.5-13.1) is required for optimal fluorescence.[15]
-
-
Procedure:
-
Pipette an aliquot of the prepared sample solution into a reaction vessel.
-
Add the buffer solution to adjust the pH.
-
Add the morin solution and mix thoroughly.
-
Allow the reaction to proceed for a set amount of time for the fluorescence to stabilize.
-
-
Measurement:
-
Use a fluorometer or a fluorescence spectrophotometer.
-
Set the excitation wavelength (e.g., 430 nm for the Be-morin complex) and measure the emission intensity at the wavelength of maximum fluorescence.[11]
-
-
Quantification:
-
Prepare a calibration curve by measuring the fluorescence intensity of a series of beryllium standards treated in the same manner as the samples.
-
Determine the beryllium concentration in the samples from the calibration curve.
-
Logical Relationship for Fluorometric Analysis
Caption: Principle of fluorometric beryllium quantification.
Concluding Remarks
The choice of the analytical technique for the quantification of this compound should be guided by the specific requirements of the analysis, including sensitivity, sample matrix, and available resources. ICP-MS offers the highest sensitivity for ultra-trace analysis. GFAAS provides a robust and sensitive alternative. Fluorometry represents a lower-cost option with good sensitivity for certain applications. Proper sample preparation, including complete digestion of the organic acetate matrix, is critical for accurate and reproducible results across all techniques. The protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in the accurate quantification of beryllium.
References
- 1. benchchem.com [benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Determination of Beryllium and Tin in Beryllium Ore by Inductively Coupled Plasma-Mass Spectrometry with Alkali Fusion [ykcs.ac.cn]
- 4. Challenges in Ultra-Trace Beryllium Analysis: Utilizing Recent Extraction Techniques in Combination with Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of 9 Major and Minor Elements in Beryllium Ore by ICP-OES with Acid Dissolution [ykcs.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. Graphite furnace atomic absorption spectrometry as a routine method for the quantification of beryllium in blood and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Determination of beryllium in river water by graphite furnace atomic absorption spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective extraction and determination of beryllium in real samples using amino-5,8-dihydroxy-1,4-naphthoquinone functionalized magnetic MIL-53 as a novel nanoadsorbent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. aensiweb.com [aensiweb.com]
- 11. Spectrofluorimetric Determination of Beryllium by Mean Centering of Ratio Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. usgs.gov [usgs.gov]
- 14. DETERMINATION OF BERYLLIUM IN ORES AND ROCKS BY A DILUTION-FLUOROMETRIC METHOD WITH MORIN (Journal Article) | OSTI.GOV [osti.gov]
- 15. Determination of Beryllium by Fluorometric Method - 911Metallurgist [911metallurgist.com]
- 16. Rapid ultra-trace determination of beryllium by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. cdc.gov [cdc.gov]
- 19. osha.gov [osha.gov]
- 20. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 21. Beryllium and Compounds, as Be (7102) - Wikisource, the free online library [en.wikisource.org]
Application Notes and Protocols: Beryllium Precursors in MOCVD Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Chemical Vapor Deposition (MOCVD) is a critical technique for the fabrication of high-quality thin films and complex semiconductor multilayer structures. The choice of precursor is paramount to controlling the deposition process and the properties of the resulting material. While beryllium acetate (B1210297) is not a commonly documented precursor for MOCVD, this document provides a comprehensive overview of the role of beryllium-containing precursors in such processes.
Due to the scarcity of literature on beryllium acetate in MOCVD, this guide will focus on more established beryllium precursors, namely Beryllium Acetylacetonate (B107027) (Be(acac)₂) and Diethylberyllium (BeEt₂) . A theoretical protocol for the use of Basic this compound (Be₄O(O₂CCH₃)₆) is also presented, based on its known physical properties, for research and exploratory purposes.
Caution: Beryllium and its compounds are highly toxic and carcinogenic. All handling and experimental procedures must be conducted in appropriate facilities with stringent safety protocols.
Commonly Used Beryllium Precursors in MOCVD
Beryllium Acetylacetonate (Be(acac)₂)
Beryllium acetylacetonate is a solid precursor that has been successfully used for the p-type doping of Gallium Nitride (GaN) in MOCVD.[1][2][3][4] It offers a viable alternative to more hazardous organometallic beryllium compounds.
Diethylberyllium (BeEt₂)
Diethylberyllium is a liquid organometallic precursor used for p-type doping in III-V compound semiconductors such as Indium Phosphide (InP) and Indium Gallium Arsenide (InGaAs).[5] It is known for resulting in lower memory effects and diffusion rates compared to other p-type dopants like zinc and magnesium.[5]
Quantitative Data Presentation
The following tables summarize key quantitative data for MOCVD processes using common beryllium precursors.
Table 1: MOCVD Parameters for Beryllium-Doped GaN using Beryllium Acetylacetonate (Be(acac)₂)[1][2]
| Parameter | Value |
| Substrate | Unintentionally doped GaN (u-GaN) on c-plane sapphire |
| Ga Precursor | Trimethylgallium (TMGa) |
| N Precursor | Ammonia (B1221849) (NH₃) |
| Be Precursor | Beryllium Acetylacetonate (Be(acac)₂) |
| Growth Temperature | 970 °C |
| Reactor Pressure | 100 - 300 Torr |
| TMGa Flow Rate | 19 µmol/min |
| V/III Ratio | ~7000 |
| Be(acac)₂ Bubbler Temperature | 40 - 60 °C |
| H₂ Carrier Gas Flow Rate (through Be precursor) | 40 - 120 sccm |
| Be(acac)₂ Molar Flow Rate | 460 nmol/min - 3 µmol/min |
| Resulting Be Concentration | 10¹⁸ cm⁻³ - 6 x 10¹⁹ cm⁻³ |
| Film Thickness | ~500 nm |
Table 2: General MOCVD Parameters for p-type Doping of InGaAs using Diethylberyllium (BeEt₂)[5]
| Parameter | Typical Value Range |
| Substrate | InP or GaAs |
| III-Group Precursors | Trimethylindium (TMIn), Trimethylgallium (TMGa) |
| V-Group Precursor | Arsine (AsH₃) |
| Be Precursor | Diethylberyllium (BeEt₂) |
| Growth Temperature | 500 - 650 °C |
| Reactor Pressure | 20 - 100 Torr |
| V/III Ratio | 50 - 200 |
| BeEt₂ Molar Flow Rate | 1 - 100 nmol/min |
| Resulting p-doping Level | up to 1x10²⁰ cm⁻³ |
Experimental Protocols
Protocol 1: MOCVD Growth of Beryllium-Doped GaN using Beryllium Acetylacetonate (Be(acac)₂)
This protocol is based on the successful growth of Be-doped GaN films.[1][2]
1. Substrate Preparation:
-
Start with a c-plane sapphire substrate with a pre-grown layer of unintentionally doped GaN (u-GaN).
-
Clean the substrate using a standard solvent cleaning procedure (e.g., acetone, isopropanol, deionized water) followed by nitrogen gas drying.
2. MOCVD Reactor Setup:
-
The experiments are performed in a vertical cold-wall MOCVD reactor.[1][2]
-
Load the prepared substrate onto the susceptor in the reactor chamber.
-
Purge the reactor with a high-purity inert gas (e.g., H₂ or N₂) to remove any residual oxygen and water vapor.
3. Precursor Handling and Delivery:
-
Trimethylgallium (TMGa) and ammonia (NH₃) are used as the gallium and nitrogen precursors, respectively.
-
Beryllium acetylacetonate (Be(acac)₂) is used as the beryllium precursor. It is a solid source and should be loaded into a stainless-steel bubbler.
-
Heat the Be(acac)₂ bubbler to a stable temperature between 40 °C and 60 °C to achieve the desired vapor pressure.
-
Use high-purity hydrogen (H₂) as the carrier gas to transport the Be(acac)₂ vapor into the reactor.
4. Growth Process:
-
Heat the substrate to the growth temperature of 970 °C under a flow of NH₃ and H₂.
-
Introduce the TMGa and Be(acac)₂ precursors into the reactor to initiate the growth of the GaN:Be layer.
-
Maintain a constant TMGa flow rate of 19 µmol/min and a V/III ratio of approximately 7000.[1][2]
-
Control the beryllium doping concentration by adjusting the Be(acac)₂ molar flow rate, which is a function of the bubbler temperature and the H₂ carrier gas flow rate (40-120 sccm).[1][2] Molar flows can be calculated based on vapor pressure data.[1]
-
Grow the GaN:Be layer to the desired thickness (e.g., ~500 nm).[1][2]
5. Post-Growth Annealing:
-
After the growth is complete, stop the flow of TMGa and Be(acac)₂.
-
Cool down the reactor under a continuous flow of NH₃ and N₂.
-
Perform an in-situ anneal at 750 °C for 30 minutes under a nitrogen atmosphere at 500 Torr.[1]
6. Characterization:
-
Analyze the beryllium concentration and depth profile using dynamic secondary ion mass spectroscopy (SIMS).[1]
-
Characterize the surface morphology using atomic force microscopy (AFM).[1]
Protocol 2: Theoretical Protocol for MOCVD of Beryllium Oxide (BeO) using Basic this compound
Disclaimer: The following protocol is theoretical and based on the known properties of basic this compound. It is intended for research purposes and requires experimental validation.
1. Precursor Information:
-
Basic this compound (Be₄O(O₂CCH₃)₆) is a solid with a melting point of 284 °C and a boiling point of 330 °C, indicating sufficient volatility for MOCVD. It is reported to sublime in a vacuum without decomposition.
2. Substrate Preparation:
-
Choose a suitable substrate, such as silicon (Si) or sapphire (Al₂O₃).
-
Clean the substrate using an appropriate standard procedure.
3. MOCVD Reactor Setup:
-
A horizontal or vertical MOCVD reactor can be used.
-
Load the substrate into the reactor.
-
Purge the system thoroughly with an inert gas.
4. Precursor Delivery:
-
Load basic this compound into a bubbler.
-
Heat the bubbler to a temperature in the range of 200-250 °C to generate sufficient vapor pressure.
-
Use a heated line to transport the precursor to the reactor to prevent condensation.
-
Use an inert carrier gas (e.g., N₂ or Ar) to transport the precursor vapor.
5. Growth Process:
-
Heat the substrate to the desired deposition temperature, likely in the range of 400-600 °C. This will require optimization.
-
Introduce the basic this compound vapor into the reactor along with an oxygen source (e.g., O₂, H₂O vapor, or N₂O) to facilitate the growth of BeO.
-
The expected overall reaction is: Be₄O(O₂CCH₃)₆(g) + O₂(g) → 4BeO(s) + Byproducts (CO₂, H₂O)
-
The growth rate will be dependent on the precursor flow rate, substrate temperature, and oxygen partial pressure.
6. Post-Growth Cool-Down:
-
After deposition, stop the precursor and oxygen flow.
-
Cool the reactor to room temperature under an inert gas flow.
7. Characterization:
-
Characterize the film composition using X-ray photoelectron spectroscopy (XPS).
-
Analyze the crystal structure using X-ray diffraction (XRD).
-
Examine the film morphology and thickness with scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
Visualizations
MOCVD Experimental Workflow for GaN:Be
Caption: A typical workflow for the MOCVD growth of Beryllium-doped Gallium Nitride (GaN:Be).
Proposed Thermal Decomposition Pathway of Beryllium Acetylacetonate
Caption: Proposed decomposition pathway for Be(acac)₂ during MOCVD for GaN doping.
Logical Relationship for Beryllium Precursor Selection in MOCVD
Caption: Decision-making flowchart for selecting a beryllium precursor for MOCVD applications.
References
- 1. MOCVD Growth and Characterization of Be-Doped GaN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MOCVD Growth and Characterization of Be-Doped GaN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beryllium precursors | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
Synthesis of Beryllium Oxide (BeO) Nanoparticles from Beryllium Acetate Precursor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of beryllium oxide (BeO) nanoparticles using beryllium acetate (B1210297) as the precursor. BeO nanoparticles are attracting significant interest due to their unique properties, including high thermal conductivity, excellent electrical insulation, and a high melting point. These characteristics make them suitable for a variety of applications, including in high-performance ceramics, as thermal interface materials, and potentially in the biomedical field for drug delivery and imaging.
Data Presentation
The following tables summarize typical physicochemical properties of BeO nanoparticles synthesized via methods analogous to those described below. The data is compiled from studies using other beryllium salt precursors, providing an expected range of properties when using beryllium acetate.
Table 1: Physicochemical Properties of Synthesized BeO Nanoparticles
| Parameter | Calcination at ~700°C | Calcination at ~800°C | Unit |
| Crystallite Size | < 70 | ~35 | nm |
| Morphology | Agglomerated Clusters | More uniform, ellipsoidal | - |
| Crystallinity | Crystalline | Improved Crystallinity | - |
Table 2: Influence of Calcination Temperature on Particle Size (from similar precursors)
| Precursor Method | Calcination Temperature (°C) | Average Particle Size (nm) |
| Polymer-Gel | 700 | < 70 |
| Polymer-Gel | 800 | ~35[1] |
| Polyacrylamide Gel | 800 | 15 - 25[2][3] |
Experimental Protocols
Two primary methods can be adapted for the synthesis of BeO nanoparticles from a this compound precursor: direct thermal decomposition and a sol-gel route.
Protocol 1: Direct Thermal Decomposition of this compound
This protocol details the synthesis of BeO nanoparticles through the direct calcination of this compound. The process involves the thermal decomposition of the precursor in a controlled atmosphere.
Materials:
-
This compound (Be(C₂H₃O₂)₂)
-
High-purity alumina (B75360) crucible
-
Tube furnace with programmable temperature controller
-
Inert gas (e.g., Nitrogen or Argon) with flow controller
Procedure:
-
Precursor Preparation:
-
Accurately weigh a desired amount of this compound powder into an alumina crucible.
-
Ensure the precursor powder is loosely packed to allow for uniform heat distribution and gas diffusion.
-
-
Furnace Setup and Purging:
-
Place the crucible containing the this compound at the center of the tube furnace.
-
Purge the furnace tube with an inert gas (e.g., Nitrogen) at a flow rate of 100-200 standard cubic centimeters per minute (sccm) for at least 30 minutes to eliminate oxygen.
-
-
Thermal Decomposition:
-
Heat the furnace to a target calcination temperature (e.g., 700-800°C) at a controlled ramp rate (e.g., 5°C/minute).
-
Hold the furnace at the peak temperature for a sufficient duration (e.g., 2-4 hours) to ensure complete decomposition of the this compound into beryllium oxide.
-
-
Cooling and Product Recovery:
-
After the calcination period, turn off the furnace and allow it to cool to room temperature naturally while maintaining the inert gas flow.
-
Once cooled, carefully remove the crucible from the furnace. The resulting white powder is BeO nanoparticles.
-
The product can be gently ground with a mortar and pestle to break up any soft agglomerates.
-
Store the synthesized BeO nanoparticles in a sealed, airtight container in a desiccator to prevent moisture absorption.
-
Diagram of Thermal Decomposition Workflow
Caption: Workflow for BeO nanoparticle synthesis via thermal decomposition.
Protocol 2: Sol-Gel Synthesis using this compound
This protocol describes a sol-gel method, adapted from similar processes using other beryllium salts, to produce BeO nanoparticles.[2][4][5] This approach offers better control over particle size and morphology.
Materials:
-
This compound (Be(C₂H₃O₂)₂)
-
Deionized water
-
Complexing agent (e.g., Citric acid)
-
Solvent (e.g., Ethylene (B1197577) glycol)
-
Ammonium (B1175870) hydroxide (B78521) solution (for pH adjustment, if necessary)
-
Beakers, magnetic stirrer, and hotplate
-
Drying oven
-
Furnace for calcination
Procedure:
-
Sol Preparation:
-
Dissolve a measured amount of this compound in deionized water or a suitable solvent like ethylene glycol with continuous stirring to form a clear solution.
-
Add a complexing agent, such as citric acid, to the solution. The molar ratio of citric acid to beryllium ions can be varied to control the gelation process.
-
-
Gel Formation:
-
Gently heat the solution on a hotplate to approximately 60-80°C while stirring. This will promote the formation of a polymeric network, leading to a transparent gel.
-
The pH of the solution can be adjusted with ammonium hydroxide to facilitate gelation, though this may not be necessary depending on the chosen solvent and complexing agent.
-
Continue heating until a viscous gel is formed.
-
-
Drying:
-
Dry the resulting gel in an oven at 80-120°C for several hours (e.g., 24-48 hours) to remove the solvent and form a xerogel.
-
-
Calcination:
-
Grind the dried xerogel into a fine powder using a mortar and pestle.
-
Place the powder in an alumina crucible and calcine it in a furnace.
-
Heat the furnace to the desired temperature (e.g., 700-900°C) at a controlled rate (e.g., 5°C/minute) in an air or inert atmosphere.
-
Hold at the peak temperature for 2-4 hours to ensure complete combustion of organic components and formation of crystalline BeO.
-
-
Product Recovery:
-
Allow the furnace to cool to room temperature.
-
The resulting white powder is the BeO nanoparticles.
-
Store the product in a sealed container inside a desiccator.
-
Diagram of Sol-Gel Synthesis Workflow
Caption: Workflow for BeO nanoparticle synthesis via the sol-gel method.
Characterization of Synthesized BeO Nanoparticles
To confirm the successful synthesis and determine the physicochemical properties of the BeO nanoparticles, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD): To identify the crystalline phase and purity of the BeO. The crystallite size can be estimated using the Scherrer equation. The hexagonal wurtzite structure is expected for BeO.[2]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology, particle shape, and degree of agglomeration of the nanoparticles.
-
Transmission Electron Microscopy (TEM): To determine the primary particle size, size distribution, and shape of the individual nanoparticles.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study the thermal decomposition behavior of the this compound precursor and the thermal stability of the final BeO product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the removal of organic residues from the precursor and the formation of Be-O bonds.
Applications and Future Perspectives
BeO nanoparticles synthesized from this compound have potential applications in several advanced fields:
-
Electronics and Semiconductors: Due to their high thermal conductivity and electrical resistivity, they are excellent candidates for use in thermal interface materials, heat sinks, and as fillers in thermally conductive polymers for electronic packaging.[6]
-
Aerospace and Defense: Their thermal stability and resistance to thermal shock make them suitable for applications in extreme environments.[6]
-
Nuclear Industry: BeO can be used as a neutron moderator and reflector in nuclear reactors.[6]
-
Medical and Biomedical Fields: While beryllium compounds are known for their toxicity, the unique properties of BeO nanoparticles are being explored for potential applications in areas like medical lasers and diagnostic imaging equipment, where the material is contained and does not pose a direct biological risk.[6] Further research into surface functionalization and biocompatibility is required for drug delivery applications.
Safety Precautions: Beryllium compounds are toxic, particularly when inhaled. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, a lab coat, and respiratory protection, must be worn at all times. Handle beryllium-containing materials with extreme care and follow all institutional and national safety guidelines.
References
- 1. Beryllium oxide nanoparticles. Synthesis, characterization, and thermoluminescence evaluation for gamma radiation detection [inis.iaea.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. chalcogen.ro [chalcogen.ro]
- 5. journals.pen2print.org [journals.pen2print.org]
- 6. ggsceramic.com [ggsceramic.com]
Application Note: Purification of Basic Beryllium Acetate via Vacuum Sublimation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of basic beryllium acetate (B1210297), Be₄O(O₂CCH₃)₆, using a vacuum sublimation technique. This method leverages the compound's ability to transition directly from a solid to a gaseous state under reduced pressure, allowing for effective separation from non-volatile impurities.
WARNING: Beryllium compounds are extremely toxic, carcinogenic, and can cause chronic beryllium disease (CBD), a serious lung condition.[1][2] All handling and experimental procedures must be conducted by trained personnel in a designated and controlled environment, adhering to strict safety protocols.
Critical Safety Protocols
Due to the high toxicity of beryllium compounds, all operations must be performed within a certified chemical fume hood or a glove box.[2][3] A comprehensive risk assessment must be completed prior to commencing any work.
-
Engineering Controls :
-
Work must be performed in a designated area, clearly marked with warning signs.[1]
-
A high-efficiency particulate air (HEPA) filtered ventilation system or a certified chemical fume hood with an air velocity of at least 1 m/sec is mandatory.[2] For handling dry powders, an airtight glove box maintained under negative pressure is the preferred method to prevent dust escape.[2]
-
-
Personal Protective Equipment (PPE) :
-
Respiratory Protection : A filtering face piece of category three (FFP3) or a higher level of respiratory protection is necessary when handling beryllium compounds outside of a glove box.[3]
-
Body Protection : Wear a disposable, one-piece lab coat with close-fitting ankles and wrists, along with overshoes.[1]
-
Eye Protection : Splash-resistant safety goggles and a full-face shield are required.[1]
-
Hand Protection : Double-gloving with nitrile or neoprene gloves is recommended.[4]
-
-
Handling and Housekeeping :
-
Avoid the generation of dust. If possible, handle the material in a solution or wetted state.
-
Use wet cleaning methods or a HEPA-filtered vacuum for cleaning spills and work surfaces.[4][5] Dry sweeping or the use of compressed air is strictly prohibited.[5]
-
All contaminated waste (gloves, wipes, disposable lab coats) must be double-bagged, sealed, and disposed of as hazardous waste according to institutional and federal regulations.[3]
-
Quantitative Data: Physical Properties
The following table summarizes the key physical properties of basic beryllium acetate relevant to its purification by sublimation.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₈Be₄O₁₃ | [6] |
| Molar Mass | 406.3122 g/mol | [6] |
| Appearance | Colorless, crystalline solid | [6][7] |
| Melting Point | 285 °C (558 K) | [6] |
| Boiling Point | 330 °C (603 K) | [6] |
| Solubility | Insoluble in water; Soluble in chloroform | [6][8][9][10] |
| Enthalpy of Sublimation (ΔsubH) | 115.3 kJ/mol | [11] |
Note: The compound sublimes under vacuum without decomposition.[6][8][9][10] The enthalpy of sublimation was determined over a temperature range of 390 K to 451 K (117 °C to 178 °C).[11]
Experimental Protocol: Vacuum Sublimation
This protocol details the purification of crude basic this compound using a standard laboratory vacuum sublimation apparatus.
Materials and Apparatus
-
Crude basic this compound
-
Vacuum sublimation apparatus (e.g., flask with a water-cooled "cold finger" condenser)[12][13][14]
-
High-vacuum pump (capable of < 0.1 mmHg)
-
Heating mantle or oil bath with a temperature controller
-
Circulating water bath or chiller for the condenser
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Standard laboratory glassware and tools (spatulas, flasks)
Procedure
-
Preparation :
-
Ensure the sublimation apparatus is thoroughly clean and dry.
-
Inside a fume hood or glove box, carefully load the crude basic this compound powder into the bottom of the sublimation flask.[14]
-
-
Apparatus Assembly :
-
Insert the cold finger condenser into the sublimation flask, ensuring a proper seal. If using ground glass joints, apply a minimal amount of high-vacuum grease. For greaseless systems, ensure O-rings are correctly seated.
-
Connect the side-arm of the sublimation flask to the vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone).
-
Connect the inlet and outlet of the cold finger to the circulating coolant source.[14]
-
-
Evacuation and Cooling :
-
Begin circulating the coolant through the cold finger. Chilled water is typically sufficient.
-
Slowly and carefully open the system to the vacuum pump to evacuate the apparatus. A sudden pressure drop can cause the fine powder to be drawn into the vacuum line.
-
-
Heating and Sublimation :
-
Once a stable high vacuum is achieved, begin to gently heat the bottom of the sublimation flask using a heating mantle or oil bath.[14]
-
Gradually increase the temperature. Sublimation should occur efficiently at temperatures below the melting point. A temperature range of 150-180°C is a suggested starting point based on available thermodynamic data.[11]
-
Observe the cold finger. As the basic this compound sublimes, pure, colorless crystals will begin to deposit on the cold surface.[12][14]
-
Continue the process until a sufficient amount of product has collected on the cold finger, or no further sublimation from the crude material is observed.
-
-
Shutdown and Product Recovery :
-
Turn off the heating source and allow the apparatus to cool completely to room temperature while still under vacuum.
-
Once cooled, slowly and carefully vent the apparatus by backfilling with an inert gas (e.g., Nitrogen or Argon). Do not vent to air , as this can disturb the purified crystals.
-
Turn off the vacuum pump and the coolant circulation.
-
Carefully remove the cold finger from the apparatus. The purified crystals can be scraped from the surface onto a clean, tared collection vessel. This entire process should be conducted within the fume hood or glove box.
-
Experimental Workflow Diagram
The following diagram illustrates the logical steps of the vacuum sublimation protocol.
Caption: Workflow for the purification of basic this compound.
References
- 1. dla.mil [dla.mil]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ehs.mit.edu [ehs.mit.edu]
- 5. berylliumsafety.com [berylliumsafety.com]
- 6. Basic this compound - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. brainly.in [brainly.in]
- 9. Basic_beryllium_acetate [chemeurope.com]
- 10. Basic_beryllium_acetate [bionity.com]
- 11. This compound, basic [webbook.nist.gov]
- 12. Sublimatory - Wikipedia [en.wikipedia.org]
- 13. Vacuum Sublimation Apparatus | Flinn Scientific [flinnsci.com]
- 14. globalspec.com [globalspec.com]
Application Notes and Protocols for Beryllium Acetate Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beryllium acetate (B1210297) is a compound used in specialized research and development applications, including as a precursor for other beryllium-containing materials and in certain catalytic processes.[1] Due to the high toxicity of beryllium compounds, stringent safety protocols must be followed to prevent exposure and ensure a safe laboratory environment.[2][3] These application notes provide detailed protocols for the handling and use of beryllium acetate, with a primary focus on safety and regulatory compliance. Adherence to these guidelines is critical to mitigate the health risks associated with beryllium exposure, which include acute chemical pneumonitis, chronic beryllium disease (CBD), and lung cancer.[3][4][5]
Hazard Identification and Safety Data
This compound is classified as a highly toxic substance. It is toxic if swallowed, very toxic by inhalation, and causes irritation to the eyes, skin, and respiratory system.[3][6] It is also a suspected human carcinogen and may cause an allergic skin reaction.[3][5][6]
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 3 | H301: Toxic if swallowed[5][7] |
| Acute toxicity, inhalation | 2 | H330: Fatal if inhaled[8] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[5][9] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[5][9] |
| Sensitization, Skin | 1 | H317: May cause an allergic skin reaction[5] |
| Carcinogenicity | 1B | H350: May cause cancer by inhalation[3][9] |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation[8] |
| Specific target organ toxicity (repeated exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure[8] |
Occupational Exposure Limits for Beryllium and its Compounds
| Agency | Limit | Value | Notes |
| OSHA | PEL (TWA) | 0.2 µg/m³ | 8-hour time-weighted average[10][11] |
| OSHA | STEL | 2.0 µg/m³ | 15-minute short-term exposure limit[10][11] |
| OSHA | Action Level | 0.1 µg/m³ | 8-hour time-weighted average[10] |
| NIOSH | REL | 0.5 µg/m³ | 10-hour TWA; potential human carcinogen[12] |
| ACGIH | TLV (TWA) | 0.05 µg/m³ | Inhalable fraction[2] |
Engineering Controls and Personal Protective Equipment (PPE)
A combination of engineering controls and PPE is mandatory to minimize the risk of exposure to this compound.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a designated area with restricted access, such as a certified chemical fume hood, glovebox, or other ventilated enclosure to keep airborne concentrations as low as possible.[3][6][13] The ventilation system should be equipped with HEPA filtration for the exhaust air.[2][13]
-
Containment: Use of a glovebox is highly recommended for handling powdered this compound to prevent the generation and dispersion of dust.[2][14]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[3][6]
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound:
| Protection Type | Equipment Specification | Purpose |
| Respiratory | A NIOSH-approved full-face respirator with P100 filters or a self-contained breathing apparatus (SCBA) is necessary when engineering controls may not be sufficient to maintain exposure below the occupational exposure limits.[14][15] | To prevent the inhalation of hazardous beryllium dust.[14] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene, or rubber).[2][14] | To prevent skin contact and absorption.[14] |
| Body | Disposable, one-piece coveralls with close-fitting ankles and wrists.[14][15] | To prevent contamination of personal clothing and skin.[14] |
| Eye/Face | Splash-resistant safety goggles and a face shield.[14] | To protect the eyes and face from dust and splashes.[14] |
| Foot | Disposable shoe covers.[14] | To prevent the spread of contamination outside the work area.[14] |
Experimental Protocols
General Workflow for Handling this compound
The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.
Caption: General workflow for handling this compound.
Synthesis of Basic this compound
This protocol is adapted from a known preparation method and incorporates stringent safety measures.[16]
Objective: To synthesize basic this compound from basic beryllium carbonate and glacial acetic acid.
Materials:
-
Basic beryllium carbonate
-
Glacial acetic acid
-
Chloroform (B151607) (for purification)
-
Deionized water
Equipment:
-
Chemical fume hood
-
Hot plate with stirring capability
-
Beakers and Erlenmeyer flasks
-
Stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator (optional)
Procedure:
-
Preparation: Don all required PPE as specified in section 3.2. and ensure the chemical fume hood is functioning correctly.
-
Reaction Setup: In the fume hood, carefully weigh 8g of basic beryllium carbonate and place it in a beaker with a stir bar.
-
Reaction: Slowly add 16 mL of glacial acetic acid to the beaker while stirring. Heat the mixture gently on a hot plate until the evolution of carbon dioxide gas ceases.
-
Cooling and Filtration: Allow the solution to cool to room temperature. Collect the crude product by suction filtration using a Buchner funnel and wash with a small amount of cold deionized water. Air-dry the product.
-
Purification: Transfer the crude product to a beaker and add 20 mL of chloroform.[1] Stir to dissolve the basic this compound. Filter the solution to remove any insoluble impurities.
-
Isolation: Evaporate the chloroform from the filtrate in the fume hood or using a rotary evaporator to obtain colorless crystals of basic this compound.
-
Drying: Dry the final product in a vacuum oven to remove any residual solvent.
-
Waste Disposal: Collect all waste materials, including contaminated filter paper, gloves, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.
Spill and Emergency Procedures
Spill Response
In the event of a this compound spill, the following steps must be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.[17]
-
Isolate: Secure and control access to the spill area.[17]
-
Ventilate: Ensure the area is well-ventilated, preferably with an exhaust system that has HEPA filtration.[3][6]
-
Clean-up:
-
Do not use dry sweeping or compressed air to clean up spills, as this will generate airborne dust.[2]
-
For small spills, use a HEPA-filtered vacuum cleaner or wet cleaning methods.[2][14]
-
Carefully collect the spilled material and place it into a sealed, impermeable, and clearly labeled container for hazardous waste.[14][17]
-
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent and water.[14]
-
Report: Report the incident to the appropriate safety personnel.[14]
Emergency Response Logical Flow
The following diagram outlines the logical flow of actions in an emergency involving this compound exposure.
Caption: Emergency response for this compound exposure.
Decontamination and Waste Disposal
Decontamination
-
Work Surfaces: All surfaces in the designated work area should be decontaminated at the end of each work shift using wet cleaning methods or a HEPA-filtered vacuum.[2][18]
-
Equipment: All equipment used in the experiment must be thoroughly cleaned and decontaminated before being removed from the designated area.
-
Personal Decontamination: Personnel must remove contaminated PPE in a designated area to avoid cross-contamination.[19] Hands should be washed thoroughly with soap and water after handling this compound and before leaving the work area.[14]
Waste Disposal
-
All beryllium-contaminated waste, including disposable PPE, cleaning materials, and reaction byproducts, must be collected in sealed, impermeable containers.[13]
-
Waste containers must be clearly labeled as "Beryllium Hazardous Waste" with appropriate hazard symbols.[20]
-
Dispose of all hazardous waste in accordance with local, state, and federal regulations.
Conclusion
Working with this compound requires a comprehensive understanding of its hazards and a strict adherence to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following detailed experimental and emergency procedures, researchers can minimize the risks associated with this highly toxic compound. Regular training and a strong safety culture are paramount to ensuring a safe laboratory environment for all personnel.[2][13]
References
- 1. Basic this compound - Wikipedia [en.wikipedia.org]
- 2. ehs.mit.edu [ehs.mit.edu]
- 3. This compound basic | CAS#:19049-40-2 | Chemsrc [chemsrc.com]
- 4. This compound, basic - Hazardous Agents | Haz-Map [haz-map.com]
- 5. This compound | C4H6BeO4 | CID 10981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. carlroth.com [carlroth.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. uvm.edu [uvm.edu]
- 10. Beryllium Hazard Communication Program | Compliance Guide [berylliumsafety.com]
- 11. OSHA Lowers Permissible Exposure Limits for Beryllium [fishersci.com]
- 12. Beryllium Toxicity: What Are the U.S. Standards for Beryllium Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. dla.mil [dla.mil]
- 16. prepchem.com [prepchem.com]
- 17. nj.gov [nj.gov]
- 18. osha.gov [osha.gov]
- 19. Beryllium Compliance Guide -Personal Protective Equipment [berylliumsafety.com]
- 20. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
Application Notes and Protocols: Synthesis of Beryllium-Containing Ceramics Using Beryllium Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beryllium-containing ceramics, particularly beryllium oxide (BeO), are advanced materials prized for their unique combination of high thermal conductivity, excellent electrical insulation, and high melting point. These properties make them indispensable in a range of high-performance applications, including electronics, aerospace, and nuclear technology. The synthesis of high-purity, fine-grained beryllium oxide powders is critical to producing dense, reliable ceramic components.
Beryllium acetate (B1210297), and more specifically basic beryllium acetate, serves as a valuable precursor for the synthesis of high-purity beryllium oxide. The organic acetate group can be thermally decomposed, leaving behind a reactive, fine beryllium oxide powder. This method offers advantages in terms of purity control, as the precursor can be purified by sublimation or distillation prior to decomposition.
These application notes provide detailed protocols for the synthesis of beryllium oxide ceramics using this compound as a precursor. The primary focus is on the preparation of basic this compound and its subsequent thermal decomposition to yield beryllium oxide powder, which can then be processed into a dense ceramic body. Currently, the use of this compound for the synthesis of other beryllium-containing ceramics, such as beryllium carbide (Be₂C) and beryllium nitride (Be₃N₂), is not well-documented in the scientific literature. Standard synthesis routes for these ceramics typically involve the direct reaction of beryllium metal with carbon or nitrogen at high temperatures, or the carbothermal reduction of beryllium oxide.[1][2]
Synthesis of Beryllium Oxide (BeO) from Basic this compound
The overall workflow for synthesizing beryllium oxide ceramics from a beryllium salt via this compound involves two main stages: the synthesis of the basic this compound precursor and its subsequent thermal decomposition to beryllium oxide, followed by ceramic processing.
Protocol 1: Synthesis of Basic this compound (Be₄O(O₂CCH₃)₆)
This protocol describes the synthesis of basic this compound from basic beryllium carbonate and glacial acetic acid.
Materials and Equipment:
-
Basic beryllium carbonate (BeCO₃)ₓ(Be(OH)₂)ᵧ
-
Glacial acetic acid (CH₃COOH)
-
Hot plate or steam bath
-
Reaction flask
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
-
Chloroform (B151607) (CHCl₃) for purification (optional)
Procedure:
-
In a well-ventilated fume hood, combine 8 g of basic beryllium carbonate with 16 ml of glacial acetic acid in a reaction flask.
-
Gently heat the mixture on a hot plate or steam bath with stirring. Continue heating until the evolution of carbon dioxide gas ceases.
-
Allow the resulting solution to cool to room temperature, which should induce the crystallization of basic this compound.
-
Collect the crystalline product by suction filtration and air-dry the solid.
-
(Optional Purification) The crude product can be dissolved in approximately 20 ml of dry chloroform. Any insoluble impurities are removed by filtration. The chloroform is then evaporated from the filtrate on a steam bath to yield purified, colorless crystals of basic this compound.
-
Dry the final product in a vacuum desiccator to remove any residual solvent.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | Basic Beryllium Carbonate | |
| Reactant | Glacial Acetic Acid | |
| Product | Basic this compound | |
| Melting Point | 285-286 °C | |
| Expected Yield | ~65% |
Protocol 2: Thermal Decomposition of Basic this compound to Beryllium Oxide (BeO)
This protocol outlines the thermal decomposition (pyrolysis) of basic this compound to produce beryllium oxide powder. High-purity BeO can be obtained by first distilling the basic this compound.
Materials and Equipment:
-
Basic this compound (Be₄O(O₂CCH₃)₆)
-
Tube furnace with atmospheric control
-
Alumina (B75360) or quartz crucible
-
Distillation/sublimation apparatus (optional, for high purity)
-
Gas supply (air or inert gas)
Procedure:
-
Place a known amount of basic this compound into an alumina or quartz crucible.
-
Option A: Direct Calcination:
-
Place the crucible in a tube furnace.
-
Heat the furnace in a controlled atmosphere (e.g., flowing air) to a temperature sufficient for complete decomposition. While specific, modern protocols are scarce, older literature suggests that decomposition occurs at temperatures above the sublimation point of basic this compound (330 °C). A calcination temperature in the range of 600-800°C is likely required for complete conversion and crystallization of BeO. A slow heating rate (e.g., 5-10 °C/min) is recommended to ensure controlled decomposition.
-
Hold at the final temperature for 2-4 hours to ensure complete removal of organic residues.
-
Cool the furnace to room temperature and collect the resulting white BeO powder.
-
-
Option B: Purification by Distillation followed by Combustion:
-
For higher purity BeO, the basic this compound can be purified by distillation or sublimation. This is typically performed under vacuum or at atmospheric pressure at temperatures between 330-350 °C.
-
The vaporized basic this compound is then passed through a heated zone in the presence of air or another oxidizing agent, where it combusts to form fine, high-purity BeO powder, carbon dioxide, and water vapor.
-
Data Presentation:
| Parameter | Value/Range | Reference |
| Precursor | Basic this compound | |
| Sublimation/Boiling Point | 285 °C (vacuum) / 330 °C | |
| Distillation Temperature | 330-350 °C | |
| Atmosphere for Decomposition | Air or Oxidizing Atmosphere | |
| Product | Beryllium Oxide (BeO) Powder |
Note on Product Characterization: The resulting beryllium oxide powder should be characterized using standard techniques such as X-ray diffraction (XRD) to confirm the crystal structure and phase purity, and scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to assess particle size and morphology.
Logical Relationship Diagram for Synthesis and Purification
The synthesis and purification of beryllium oxide from an impure beryllium source can be visualized as a logical flow of steps, each contributing to the final purity and properties of the ceramic.
Safety Precautions
WARNING: Beryllium and its compounds are highly toxic and are classified as human carcinogens by the International Agency for Research on Cancer (IARC). Inhalation of beryllium-containing dusts or fumes can lead to a chronic, debilitating, and sometimes fatal lung disease known as Chronic Beryllium Disease (CBD). All work with beryllium compounds must be conducted in a designated area with appropriate engineering controls, such as a certified fume hood or glove box, to prevent the generation and inhalation of airborne particles. Personal protective equipment, including respirators, gloves, and lab coats, must be worn at all times. All waste materials containing beryllium must be disposed of as hazardous waste according to institutional and governmental regulations.
Conclusion
The use of this compound, particularly basic this compound, provides a viable and historically significant route for the synthesis of high-purity beryllium oxide powders. The ability to purify the precursor by distillation or sublimation before decomposition is a key advantage of this method. The protocols and data presented in these application notes offer a comprehensive guide for researchers to produce beryllium oxide for a variety of advanced applications. Adherence to stringent safety protocols is of paramount importance when working with any beryllium-containing materials. Further research and publication of modern, detailed experimental protocols with thorough characterization of the resulting BeO powders would be a valuable contribution to the field of materials science.
References
Application Notes and Protocols for Solution-Based Processing of Beryllium Acetate for Device Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beryllium oxide (BeO) is a compelling material for advanced electronic and optical devices due to its unique combination of a wide bandgap (approximately 8.0-10.6 eV), high dielectric constant (around 6.7-8.75), and exceptional thermal conductivity.[1][2][3] Solution-based processing offers a cost-effective and scalable alternative to vacuum-based deposition techniques for creating BeO thin films. This document provides detailed protocols for the fabrication of beryllium oxide thin films using a solution-based approach with beryllium acetate (B1210297) as the precursor.
Basic beryllium acetate, with the formula Be₄O(O₂CCH₃)₆, is a colorless, crystalline solid that is soluble in organic solvents such as chloroform (B151607).[4] It can be synthesized by reacting basic beryllium carbonate with hot acetic acid.[4] Upon heating, this compound decomposes to form beryllium oxide, making it a suitable precursor for solution-based deposition methods like spin coating.[5]
Caution: Beryllium compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Protocols
Protocol for Preparation of Basic this compound
This protocol is adapted from established chemical synthesis methods.[4]
Materials:
-
Basic beryllium carbonate (BeCO₃·xBe(OH)₂)
-
Glacial acetic acid (CH₃COOH)
-
Chloroform (CHCl₃)
-
Deionized water
Equipment:
-
Hot plate with magnetic stirring capability
-
Beakers and flasks
-
Buchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator (optional)
Procedure:
-
In a fume hood, slowly add 8 g of basic beryllium carbonate to 16 ml of glacial acetic acid in a beaker while stirring on a hot plate.
-
Heat the mixture gently to facilitate the reaction and the evolution of carbon dioxide. Continue heating until the effervescence ceases.
-
Allow the solution to cool to room temperature, which will cause the crude basic this compound to precipitate.
-
Filter the crude product using a Buchner funnel and wash with a small amount of cold deionized water.
-
Air dry the crude product.
-
For purification, dissolve the crude product in a minimal amount of chloroform.
-
Filter the solution to remove any insoluble impurities.
-
Evaporate the chloroform from the filtrate to obtain purified, colorless crystals of basic this compound. A rotary evaporator can be used for efficient solvent removal.
-
Dry the final product under vacuum. The melting point of the purified product should be approximately 285 °C.[4]
Protocol for Beryllium Oxide Thin Film Fabrication via Spin Coating
This protocol is a general guideline for spin coating. Optimal parameters such as solution concentration and spin speed will need to be determined empirically for a specific substrate and desired film thickness.
Materials:
-
Basic this compound
-
Anhydrous chloroform or other suitable organic solvent
-
Substrates (e.g., silicon wafers, quartz slides)
-
Piranha solution (for substrate cleaning - handle with extreme caution) or other appropriate cleaning agents.
Equipment:
-
Spin coater
-
Syringe and micron filter (e.g., 0.2 µm PTFE filter)
-
Tube furnace or hot plate
-
Ultrasonic bath
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrates to ensure good film adhesion and uniformity.
-
A typical cleaning procedure for silicon wafers involves sonication in acetone, followed by isopropyl alcohol, and finally deionized water (10-15 minutes each).
-
For a more rigorous clean, a piranha etch (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used, followed by extensive rinsing with deionized water and drying with nitrogen gas.
-
-
Precursor Solution Preparation:
-
Prepare a stock solution of basic this compound in a suitable solvent like chloroform. The concentration will influence the final film thickness and will need to be optimized. A starting point could be a 0.1 M to 0.5 M solution.
-
Ensure the this compound is fully dissolved, using an ultrasonic bath if necessary.
-
-
Spin Coating:
-
Place the cleaned substrate on the vacuum chuck of the spin coater.
-
Using a syringe with a micron filter, dispense a sufficient amount of the this compound solution onto the center of the substrate to cover the surface.
-
Spin the substrate at a desired speed. A two-step process is common: a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 2000-5000 rpm for 30-60 seconds) to achieve the desired thickness.
-
-
Drying and Annealing:
-
After spin coating, carefully transfer the substrate to a hot plate and bake at a low temperature (e.g., 100-150 °C) for 5-10 minutes to evaporate the solvent.
-
For the conversion of the this compound film to beryllium oxide, a thermal annealing step is required. Place the substrate in a tube furnace.
-
Ramp the temperature to a final annealing temperature. Based on the thermal decomposition of other beryllium compounds, a temperature in the range of 300-500 °C is a reasonable starting point. The atmosphere can be air or oxygen to facilitate the combustion of the organic components.
-
Hold at the annealing temperature for 1-2 hours to ensure complete conversion to BeO.
-
Allow the furnace to cool down slowly to room temperature to prevent thermal shock to the substrate and film.
-
Data Presentation
| Property | Typical Value Range | Method of Fabrication (for reference) |
| Bandgap (Eg) | 7.7 - 9.4 eV | Atomic Layer Deposition (ALD) |
| 3.6 - 4.0 eV | Chemical Bath Deposition | |
| Dielectric Constant (k) | 5.6 - 8.1 | Atomic Layer Deposition (ALD) |
| ~7.15 | Plasma Enhanced ALD (PEALD) | |
| Breakdown Voltage | > 6 MV/cm | Atomic Layer Deposition (ALD) |
| Refractive Index (n) | 1.72 - 2.22 | Chemical Bath Deposition |
| Film Thickness | Nanometers to Microns | Spin Coating, ALD, etc. |
Visualizations
Experimental Workflow
Caption: Workflow for BeO thin film device fabrication from this compound.
Logical Relationships in Spin Coating Process
Caption: Key parameter relationships in the spin coating process.
References
Application Notes and Protocols: Beryllium Compounds in Nuclear Research
Introduction
While beryllium acetate (B1210297) (Be₄O(O₂CCH₃)₆) does not have direct applications in nuclear research, it serves a crucial role as a precursor in the production of high-purity beryllium oxide (BeO), a material with significant applications in the nuclear field.[1] This document details the applications of key beryllium compounds in nuclear research, including beryllium metal (Be), beryllium oxide (BeO), and beryllium fluoride (B91410) (BeF₂) in molten salt mixtures.
Beryllium Metal (Be)
Beryllium metal is a key material in nuclear applications due to its unique nuclear and physical properties. It is a lightweight, strong, and stable metal with a high melting point and excellent thermal conductivity.[2]
Applications
-
Neutron Reflector: Beryllium is an excellent neutron reflector, meaning it can scatter neutrons back into the reactor core, improving neutron economy and allowing for a more compact reactor design.[3][4][5] This is particularly valuable in research and test reactors where a high neutron flux is desired.[3][4][5]
-
Neutron Moderator: Beryllium can slow down fast neutrons to thermal energies, making them more likely to cause fission.[2][3][6] While not as effective as light water, it is advantageous in high-temperature reactors where water cannot be used.
-
Neutron Source: When bombarded with alpha particles from radioisotopes like Americium-241, Beryllium-9 undergoes a nuclear reaction that releases neutrons.[7][8] These (α,n) sources are compact and reliable for various applications, including reactor startup and calibration of neutron detectors.[7][8]
-
Neutron Multiplier: For high-energy neutrons, beryllium can act as a neutron multiplier through the (n, 2n) reaction, where one incident neutron results in the emission of two neutrons.[2] This property is of interest for future fusion reactor designs.[3]
Quantitative Data
| Property | Value | Unit | Reference |
| Atomic Weight | 9.012 | g/mol | [9] |
| Density | 1.85 | g/cm³ | [2] |
| Melting Point | 1287 | °C | [2] |
| Thermal Conductivity | 216 | W/(m·K) | [2] |
| Young's Modulus | 287 | GPa | [2] |
| Neutron Absorption Cross-section (thermal) | ~0.0092 | barns | [10] |
Beryllium Oxide (BeO)
Beryllium oxide is a ceramic material with high thermal conductivity and excellent performance as a neutron moderator and reflector, particularly at high temperatures.[1]
Applications
-
High-Temperature Moderator and Reflector: BeO's stability at high temperatures makes it suitable for use in gas-cooled and other advanced reactor designs.[1]
-
Fuel Matrix: BeO can be mixed with nuclear fuel (e.g., UO₂) to create a fuel matrix with enhanced thermal conductivity, which helps to lower the fuel temperature during operation.[1]
Quantitative Data
| Property | Value | Unit | Reference |
| Density | ~3.01 | g/cm³ | [1] |
| Melting Point | 2570 | °C | [1] |
| Thermal Conductivity (at 1000°C) | >30 | W/(m·K) | [1] |
Experimental Protocol: Preparation of High-Purity BeO from Beryllium Acetate
This protocol outlines the conceptual steps for producing high-purity BeO, a process for which this compound can be a precursor.
-
Purification of this compound: Basic this compound can be purified by sublimation or recrystallization from organic solvents like chloroform.[11]
-
Calcination: The purified this compound is then calcined at high temperatures. This thermal decomposition process removes the organic components, leaving behind beryllium oxide. The precise temperature and atmosphere of the calcination process are critical for controlling the purity and particle size of the resulting BeO powder.
-
Sintering: The BeO powder is then pressed into the desired shape and sintered at a high temperature (typically above 1500°C) to form a dense ceramic body.[1]
Production of high-purity BeO components.
Beryllium Fluoride (BeF₂) in Molten Salt Reactors
Beryllium fluoride is a key component of the molten salt coolant and fuel carrier known as FLiBe, a mixture of lithium fluoride (LiF) and BeF₂.[12]
Applications
-
Solvent for Fissile Material: In Molten Salt Reactors (MSRs), FLiBe acts as a solvent for uranium and thorium fluoride salts, allowing the fuel to be circulated through the reactor core.[12]
-
Coolant: FLiBe has excellent heat transfer properties and a high boiling point, making it an effective coolant for removing heat from the reactor core.[12]
-
Moderator: The beryllium and fluorine nuclei in FLiBe contribute to the moderation of neutrons in the reactor.
Quantitative Data for FLiBe (2LiF-BeF₂)
| Property | Value | Unit | Reference |
| Melting Point | 459 | °C | [12] |
| Boiling Point | 1430 | °C | [12] |
| Density | 1.94 | g/cm³ | [12] |
| Volumetric Heat Capacity | 4540 | kJ/(m³·K) | [12] |
Experimental Protocol: Handling FLiBe in a Laboratory Setting
This protocol provides a general outline for handling FLiBe salts in an inert atmosphere glovebox.
-
Inert Atmosphere: All handling of FLiBe must be performed in an inert atmosphere (e.g., argon) to prevent reactions with moisture and oxygen.
-
Heating: The salt mixture is heated in a suitable crucible (e.g., graphite (B72142) or a compatible nickel alloy) to above its melting point.
-
Purification: The molten salt can be purified by bubbling hydrogen fluoride gas through it to remove oxide impurities.
-
Addition of Fuel: Fissile material in the form of fluoride salts (e.g., UF₄) is added to the purified molten FLiBe.
-
Sampling: Samples of the molten salt can be taken for analysis using a sampling rod made of a compatible material.
Simplified molten salt reactor fuel cycle.
References
- 1. Frontiers | BeO Utilization in Reactors for the Improvement of Extreme Reactor Environments - A Review [frontiersin.org]
- 2. Beryllium - Wikipedia [en.wikipedia.org]
- 3. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 4. Beryllium - A Unique Material in Nuclear Applications - UNT Digital Library [digital.library.unt.edu]
- 5. Beryllium - A Unique Material in Nuclear Applications [inis.iaea.org]
- 6. quora.com [quora.com]
- 7. Americium-Beryllium Source | r2e.web.cern.ch [r2e.web.cern.ch]
- 8. Neutron source - Wikipedia [en.wikipedia.org]
- 9. Beryllium Fact Sheet [nuclearactive.org]
- 10. researchgate.net [researchgate.net]
- 11. Basic this compound - Wikipedia [en.wikipedia.org]
- 12. FLiBe - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Beryllium Acetate Synthesis: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of beryllium acetate (B1210297). The information is designed to address common challenges and improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the difference between beryllium acetate and basic this compound?
A1: It is crucial to distinguish between two forms of this compound. "Normal" this compound has the formula Be(CH₃COO)₂. However, the more commonly synthesized and studied compound is basic this compound, which has the formula Be₄O(O₂CCH₃)₆.[1][2] This basic form consists of a central oxygen atom tetrahedrally coordinated to four beryllium atoms, with acetate groups bridging the beryllium centers.[1][2][3] It is a colorless, volatile crystalline solid that is notably stable, even being distillable at 330°C.[3] In contrast, normal this compound is reported to decompose between 60-180°C depending on the heating rate.[4] Most synthesis procedures yield the basic form.
Q2: What are the common starting materials for synthesizing basic this compound?
A2: Common starting materials include basic beryllium carbonate, beryllium hydroxide (B78521), and beryllium oxide.[1][5][6] The choice of precursor can significantly impact the reaction conditions and the purity of the final product.
Q3: What solvents are suitable for the synthesis and purification of basic this compound?
A3: Glacial acetic acid is frequently used as a reactant and solvent in the synthesis.[6][7] For purification, chloroform (B151607) is an effective solvent as basic this compound is soluble in it, while being insoluble in water.[1][2][7] This solubility in nonpolar solvents is a key characteristic.[1][2] Other organic solvents like ether are also mentioned for solubility.[6]
Q4: What are the primary safety considerations when working with beryllium compounds?
A4: Beryllium compounds are highly toxic and carcinogenic.[1] All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and respiratory protection, should be used. Inhalation of beryllium dust can lead to chronic beryllium disease (berylliosis).[8]
Troubleshooting Guide
Problem 1: Low Yield of Basic this compound
-
Possible Cause: Incomplete reaction of the beryllium precursor.
-
Solution: When using basic beryllium carbonate or hydroxide with acetic acid, ensure the acetic acid is in excess and heated sufficiently to drive the reaction to completion.[1][2][7] The evolution of carbon dioxide (from carbonate) or the dissolution of the solid are indicators of reaction progress.[7] If using beryllium oxide, its reactivity is highly dependent on the temperature at which it was calcined; oxides prepared at lower temperatures (e.g., 250-500°C) are more reactive with acetic anhydride (B1165640).[5]
-
-
Possible Cause: Hydrolysis of the product.
-
Solution: The presence of water can lead to the hydrolysis of this compound, reducing the yield.[5] When reacting beryllium hydroxide with acetic acid, water is a byproduct.[5] Using acetic anhydride instead of acetic acid can mitigate this issue as it consumes water.[5] Some methods also employ azeotropic distillation to remove water during the reaction.
-
-
Possible Cause: Formation of stable, undesired intermediates.
-
Solution: When starting from materials like beryllium nitrate (B79036), stable intermediates such as basic beryllium nitrate can form, preventing complete conversion to the acetate and thus lowering the yield.[9] It is generally more direct to start with beryllium carbonate, hydroxide, or oxide.
-
Problem 2: Product is Impure (e.g., discolored, insoluble in chloroform)
-
Possible Cause: Contamination from starting materials.
-
Solution: Ensure high-purity beryllium precursors are used. If the purity is uncertain, purification of the final product will be necessary.
-
-
Possible Cause: Incomplete removal of reactants or byproducts.
-
Solution: After the initial reaction, the crude product should be thoroughly purified. A common method is to dissolve the crude product in chloroform, filter out any insoluble impurities, and then evaporate the chloroform to obtain colorless crystals of basic this compound.[7] The product can also be purified by sublimation or distillation under vacuum.[1]
-
-
Possible Cause: Thermal decomposition of the product.
-
Solution: While basic this compound is thermally stable, some synthesis methods might be sensitive to temperature. For instance, a method involving acetyl chloride specifies keeping the reaction temperature below 60°C to avoid decomposition and achieve a nearly 100% yield.[10] Always adhere to the specific temperature constraints of the chosen protocol.
-
Quantitative Data on Synthesis Yields
The following table summarizes yield data from various synthesis methods. Note that reaction conditions are not always fully detailed in the literature, making direct comparisons challenging.
| Starting Materials | Reagents | Reported Yield | Reference |
| Basic Beryllium Carbonate | Glacial Acetic Acid | 65% | [7] |
| Basic this compound | Acetyl Chloride, Acetic Acid | 90-94% | [11] |
| Beryllium Hydroxide | Acetic Anhydride | High Purity | [5] |
| Beryllium Nitrate/Sulphate (via azeotropic distillation) | Acetic Acid | 92% |
Experimental Protocols
Method 1: From Basic Beryllium Carbonate
-
Reaction: In a fume hood, stir 8g of basic beryllium carbonate with 16 ml of glacial acetic acid.[7]
-
Heating: Gently heat the mixture on a hot plate or steam bath until the evolution of carbon dioxide ceases.[7]
-
Crystallization: Cool the resulting solution to allow the product to crystallize.
-
Filtration: Filter the crude product by suction and allow it to air-dry.[7]
-
Purification: Stir the crude material with 20 ml of dry chloroform and filter to remove any insoluble impurities.[7]
-
Isolation: Evaporate the chloroform solution to dryness on a steam bath. Dry the resulting colorless crystals under a vacuum to remove any residual solvent.[7]
Method 2: From Beryllium Oxide
-
Pre-treatment of BeO: Use beryllium oxide obtained by calcining beryllium hydroxide at a temperature between 250°C and 500°C for optimal reactivity.[5]
-
Reaction Mixture: In a reaction vessel equipped with a reflux condenser, mix the calcined beryllium oxide with a stoichiometric excess (e.g., 5%) of acetic anhydride.[5]
-
Initiation: Heat the mixture with agitation to a temperature of 70-90°C to initiate the exothermic reaction.[5]
-
Reflux: Once the reaction begins, the heat generated should be sufficient to cause the acetic anhydride to reflux. Continue refluxing until the reaction is complete.[5]
-
Purification: Remove more volatile compounds (like excess acetic anhydride and byproduct acetic acid) by distillation. The basic this compound can then be purified by distillation or sublimation under vacuum.[5]
Visualized Workflows and Logic
Caption: Experimental workflow for synthesis from basic beryllium carbonate.
Caption: Troubleshooting logic for addressing low yield in synthesis.
References
- 1. Basic this compound - Wikipedia [en.wikipedia.org]
- 2. Basic_beryllium_acetate [chemeurope.com]
- 3. brainly.in [brainly.in]
- 4. This compound [drugfuture.com]
- 5. US2641611A - Method of producing beryllium basic acetate - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. prepchem.com [prepchem.com]
- 8. Beryllium - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. chembk.com [chembk.com]
- 11. This compound [chemicalbook.com]
Technical Support Center: Purification of Crude Beryllium Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of crude beryllium acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the common forms of beryllium acetate encountered in research?
There are two primary forms of this compound:
-
Normal this compound (Be(CH3COO)2): A moderately water-soluble crystalline solid. It is prone to hydrolysis, especially in hot water, and decomposes when heated between 60-180°C.[1][2]
-
Basic this compound (Be4O(O2CCH3)6): A colorless, nonpolar solid that is insoluble in water but soluble in organic solvents like chloroform (B151607).[3][4][5] It is more stable and can be melted and sublimed in a vacuum without decomposition.[3][4] Due to these properties, most purification strategies focus on basic this compound.
Q2: What are the primary methods for purifying crude basic this compound?
The most common and effective purification methods for basic this compound are:
-
Recrystallization: This method leverages the solubility of basic this compound in specific organic solvents. Chloroform and glacial acetic acid are commonly used for recrystallization.[6]
-
Sublimation: Basic this compound can be purified by sublimation under vacuum, which separates it from non-volatile impurities.[3][7] It sublimes at its melting point of 285°C in a vacuum or boils at 330°C.
-
Solvent Extraction: While not a direct purification method for the acetate form, solvent extraction using acetylacetone (B45752) and EDTA can be employed to remove metallic impurities from beryllium salts before their conversion to high-purity beryllium compounds.[8][9][10][11]
Q3: What are the typical impurities found in crude this compound?
Crude this compound can contain several impurities, including:
-
Unreacted Starting Materials: Such as beryllium hydroxide (B78521), basic beryllium carbonate, or beryllium oxide.[12][13]
-
Hydrolysis Products: The presence of water during synthesis can lead to the formation of beryllium hydroxide and other hydrolysis products.[12][14]
-
Metallic Impurities: Depending on the source of the beryllium, common metallic impurities can include aluminum (Al), iron (Fe), calcium (Ca), magnesium (Mg), silicon (Si), and copper (Cu).[9][10][13]
-
Basic Beryllium Carbonate: This is a common impurity when synthesizing beryllium carbonate, a precursor to the acetate.[13]
Troubleshooting Guides
Issue 1: Low Yield of Purified this compound
| Potential Cause | Troubleshooting Step |
| Hydrolysis of this compound | The presence of water during the reaction or purification process can lead to the formation of insoluble beryllium hydroxide, reducing the yield of the desired acetate.[12] Ensure all solvents and glassware are thoroughly dried. When preparing basic this compound from beryllium hydroxide and acetic acid, use methods like azeotropic distillation to remove the water formed during the reaction. |
| Incomplete Reaction | If starting from beryllium oxide or carbonate, the reaction with acetic acid or acetic anhydride (B1165640) may be incomplete. For the reaction with acetic anhydride, gentle heating (70-90°C) may be required to initiate the exothermic reaction.[12] Ensure sufficient reaction time and appropriate temperature control. |
| Losses During Recrystallization | Using an excessive amount of solvent for recrystallization will result in a lower yield as more product will remain in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution slowly to maximize crystal formation. |
| Decomposition During Sublimation | Overheating during sublimation can cause decomposition of the this compound.[15] Carefully control the temperature and pressure during sublimation. Basic this compound sublimes at around 285°C under vacuum. |
Issue 2: Product is Contaminated with Metallic Impurities
| Potential Cause | Troubleshooting Step |
| Impure Starting Materials | The initial beryllium source (e.g., beryl (B75158) ore, technical-grade beryllium hydroxide) contains metallic impurities.[13] If high purity is required, consider a pre-purification step. One effective method is solvent extraction of an aqueous solution of a beryllium salt with acetylacetone in the presence of EDTA as a masking agent to sequester metallic impurities.[8][9][11] |
| Contamination from Equipment | Impurities can be introduced from glassware or other laboratory equipment. Ensure all equipment is thoroughly cleaned, potentially with a dilute acid wash followed by rinsing with deionized water. |
Issue 3: Purified Product Shows Signs of Hydrolysis (e.g., Insolubility in Chloroform)
| Potential Cause | Troubleshooting Step |
| Exposure to Moisture | Basic this compound is sensitive to moisture and can hydrolyze upon exposure to humid air.[12] Handle and store the purified product in a dry atmosphere, for example, in a desiccator or a glove box. |
| Water in Solvents | The use of wet solvents for recrystallization or washing will cause hydrolysis.[12] Use anhydrous solvents for all purification steps. |
Experimental Protocols
Protocol 1: Purification of Basic this compound by Recrystallization
-
Dissolution: In a fume hood, dissolve the crude basic this compound in a minimal amount of hot, dry chloroform.[16]
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of cold, dry chloroform to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum desiccator to remove residual solvent.[16] The melting point of pure basic this compound is 285-286°C.[6][16]
Protocol 2: Purification of Basic this compound by Sublimation
-
Apparatus Setup: Place the crude basic this compound in a sublimation apparatus.
-
Vacuum Application: Evacuate the apparatus to a high vacuum.
-
Heating: Gently heat the apparatus. The temperature should be carefully controlled to just above the sublimation point (around 285°C) to avoid decomposition.
-
Collection: The purified basic this compound will sublime and deposit as crystals on the cold finger or cooler parts of the apparatus.
-
Recovery: Once the sublimation is complete, allow the apparatus to cool to room temperature before carefully scraping the purified crystals from the collection surface.
Data Presentation
Table 1: Physical Properties of Beryllium Acetates
| Property | Normal this compound (Be(CH3COO)2) | Basic this compound (Be4O(O2CCH3)6) |
| Molecular Formula | C4H6BeO4[1] | C12H18Be4O13[3] |
| Molecular Weight | 127.10 g/mol [1] | 406.31 g/mol [3] |
| Appearance | Crystals[1] | Colorless solid[3] |
| Melting Point | Decomposes at 60-180°C[1] | 285°C[3] |
| Boiling Point | Decomposes | 330°C[3] |
| Solubility in Water | Moderately soluble, hydrolyzes in hot water[1][2] | Insoluble[3][4] |
| Solubility in Chloroform | Practically insoluble[1] | Soluble[3][4][5] |
Table 2: Purity Levels Achieved by Different Purification Techniques
| Purification Method | Target Compound | Impurities Removed | Achieved Purity/Decontamination Factor |
| Recrystallization | Basic this compound | Soluble organic impurities, some inorganic salts | High purity, suitable for analytical standards |
| Sublimation | Basic this compound | Non-volatile impurities | Produces finely divided crystalline form of high purity.[12] |
| Solvent Extraction (Acetylacetone-EDTA) | Beryllium Hydroxide (precursor) | Metallic impurities (Ca, Al, Si, Fe, Mg, Cu)[9][10] | <10 ppm for Ca, Al, Si; <5 ppm for Fe, Mg, Cu.[9][10] |
Visualizations
Workflow for Recrystallization of Basic this compound
Caption: Workflow for the purification of basic this compound by recrystallization.
Workflow for Sublimation of Basic this compound
References
- 1. This compound [drugfuture.com]
- 2. americanelements.com [americanelements.com]
- 3. Basic this compound - Wikipedia [en.wikipedia.org]
- 4. brainly.in [brainly.in]
- 5. Basic_beryllium_acetate [chemeurope.com]
- 6. scispace.com [scispace.com]
- 7. This compound, basic [webbook.nist.gov]
- 8. PURIFICATION OF BERYLLIUM BY ACETYL-ACETONE-EDTA SOLVENT EXTRACTION (Journal Article) | OSTI.GOV [osti.gov]
- 9. nuclea.cnea.gob.ar [nuclea.cnea.gob.ar]
- 10. Purification of Beryllium by Acetylacetone-EDTA Solvent Extraction [nuclea.cnea.gob.ar]
- 11. Purification of beryllium by acetylacetone EDTA solvent extraction: procedure and chemistry [nuclea.cnea.gob.ar]
- 12. US2641611A - Method of producing beryllium basic acetate - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. Beryllium - Wikipedia [en.wikipedia.org]
- 15. This compound basic | CAS#:19049-40-2 | Chemsrc [chemsrc.com]
- 16. prepchem.com [prepchem.com]
Beryllium Acetate Synthesis: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing hydrolysis during the synthesis of beryllium acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge during the synthesis of beryllium acetate?
The main challenge is the prevention of hydrolysis. Beryllium salts readily react with water to form insoluble beryllium hydroxide (B78521), which can significantly lower the yield and purity of the desired this compound product. Solutions of beryllium salts are acidic due to the hydrolysis of the hydrated beryllium ion, [Be(H₂O)₄]²⁺[1].
Q2: I observed a white, insoluble precipitate during my reaction. What is it and how can I avoid it?
The white precipitate is likely beryllium hydroxide (Be(OH)₂), formed due to the hydrolysis of beryllium intermediates in the presence of water[1][2]. Beryllium hydroxide is insoluble in water at a pH of 5 or higher[1]. To prevent its formation, it is crucial to minimize or eliminate water from the reaction environment.
Q3: My this compound yield is consistently low. What are the likely causes?
Low yields are often a direct consequence of hydrolysis. When water is present as a solvent or a byproduct of the reaction, it can react with the beryllium starting material or the this compound product, leading to the formation of beryllium hydroxide and reducing the amount of the desired product[3]. Another potential cause is the incomplete reaction of the starting materials.
Q4: Which synthesis method is best for preventing hydrolysis?
The reaction of beryllium oxide (BeO) with acetic anhydride (B1165640) (Ac₂O) is a superior method for preventing hydrolysis. This is because the reaction does not produce water as a byproduct, unlike methods that use aqueous acids or hydrated starting materials[3].
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound synthesis, with a focus on preventing hydrolysis.
Problem 1: Formation of a white precipitate (suspected beryllium hydroxide).
-
Cause: Presence of water in the reaction mixture, leading to hydrolysis.
-
Solution:
-
Use Anhydrous Conditions: Employ anhydrous reactants and solvents. If using beryllium hydroxide, it should be calcined to beryllium oxide to remove water[3].
-
Acetic Anhydride Method: Utilize acetic anhydride instead of acetic acid. Acetic anhydride will react with any residual water to form acetic acid, thereby removing water from the system[3].
-
Azeotropic Distillation: If water is a byproduct, consider using an azeotropic distillation setup to continuously remove it from the reaction mixture.
-
Problem 2: The final product is impure and difficult to purify.
-
Cause: Co-precipitation of beryllium hydroxide with the this compound product.
-
Solution:
-
Solvent Extraction: Basic this compound is insoluble in water but soluble in nonpolar organic solvents like chloroform[4][5][6]. The crude product can be dissolved in chloroform (B151607) to separate it from insoluble impurities such as beryllium hydroxide[7].
-
Sublimation: Basic this compound can be purified by sublimation under vacuum[4][5].
-
Problem 3: The reaction is slow or does not go to completion.
-
Cause: The reactivity of the beryllium starting material may be low.
-
Solution:
-
Activate Beryllium Oxide: If using beryllium oxide, ensure it is in a reactive form. Beryllium oxide produced by calcining beryllium hydroxide at temperatures between 250°C and 500°C is more reactive than that produced at higher temperatures[3].
-
Increase Reaction Temperature: For the reaction between beryllium oxide and acetic anhydride, initiating the reaction by heating to 70-90°C can be effective. The reaction is exothermic and will proceed on its own once initiated[3].
-
Experimental Protocols
Method 1: Synthesis of Basic this compound from Beryllium Carbonate
This method involves the reaction of basic beryllium carbonate with hot acetic acid[4][6][7]. While straightforward, it produces water, which can lead to hydrolysis.
-
Reaction Setup: In a fume hood, combine 8g of basic beryllium carbonate with 16 ml of glacial acetic acid in a flask equipped with a reflux condenser.
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Heating: Heat the mixture on a steam bath or hot plate, stirring continuously until the evolution of carbon dioxide ceases[7].
-
Cooling and Filtration: Allow the solution to cool to room temperature. The product will precipitate. Collect the crystals by suction filtration and air-dry them[7].
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Purification: Stir the crude product with 20 ml of dry chloroform to dissolve the basic this compound. Filter the solution to remove any insoluble impurities. Evaporate the chloroform to obtain colorless crystals of the product[7].
Method 2: Synthesis of Basic this compound from Beryllium Oxide and Acetic Anhydride (Recommended for Preventing Hydrolysis)
This method avoids the in-situ generation of water, thus minimizing the risk of hydrolysis[3].
-
Preparation of Reactive Beryllium Oxide: Calcine beryllium hydroxide at a temperature between 250°C and 500°C to produce a reactive form of beryllium oxide[3].
-
Reaction Setup: In a dry flask under an inert atmosphere, combine the calcined beryllium oxide with a stoichiometric excess of acetic anhydride.
-
Initiation of Reaction: Heat the mixture with stirring to a temperature of 70-90°C to initiate the exothermic reaction[3].
-
Reaction Completion: Once initiated, the reaction will proceed without further heating. Allow the reaction to go to completion.
-
Purification: Remove any volatile byproducts by distillation. The basic this compound can then be purified by vacuum sublimation[3][4][5].
Quantitative Data Summary
| Parameter | Method 1: Beryllium Carbonate & Acetic Acid | Method 2: Beryllium Oxide & Acetic Anhydride | Reference |
| Starting Materials | Basic Beryllium Carbonate, Glacial Acetic Acid | Beryllium Oxide (from calcined Be(OH)₂), Acetic Anhydride | [3][7] |
| Reaction Temperature | Hot plate or steam bath | 70-90°C (initiation) | [3][7] |
| Key to Preventing Hydrolysis | Post-synthesis purification | Anhydrous conditions, no water byproduct | [3][7] |
| Yield | ~65% (reported for a specific procedure) | High, due to minimal hydrolysis | [3][7] |
| Melting Point of Product | 285-286°C | 284°C | [5][7] |
Visual Guides
Caption: Troubleshooting workflow for preventing hydrolysis during this compound synthesis.
Caption: Chemical pathways for this compound synthesis and competing hydrolysis.
References
- 1. Beryllium - Wikipedia [en.wikipedia.org]
- 2. Beryllium and Beryllium Compounds - Beryllium, Cadmium, Mercury, and Exposures in the Glass Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. US2641611A - Method of producing beryllium basic acetate - Google Patents [patents.google.com]
- 4. Basic this compound - Wikipedia [en.wikipedia.org]
- 5. Basic_beryllium_acetate [bionity.com]
- 6. brainly.in [brainly.in]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Beryllium Acetate Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of basic beryllium acetate (B1210297) (Be₄O(CH₃COO)₆).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing basic beryllium acetate?
The most prevalent laboratory method involves the reaction of basic beryllium carbonate with hot glacial acetic acid.[1][2] An alternative method utilizes the reaction of beryllium oxide with acetic anhydride (B1165640), which can offer advantages in terms of product purity by avoiding the formation of water as a byproduct.[3]
Q2: My final product is insoluble in water. Is this normal?
Yes, basic this compound is characteristically insoluble in water but soluble in organic solvents like chloroform (B151607).[1] This property is often leveraged for its purification.
Q3: What is the melting point and thermal stability of basic this compound?
Basic this compound melts at approximately 285 °C (545 °F) and can be sublimed in a vacuum without decomposition.[1] However, it is prone to decomposition at temperatures above 400°C.[3]
Q4: What are the primary safety concerns when working with beryllium compounds?
Beryllium compounds are highly toxic and are classified as carcinogens.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection, must be worn.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of basic this compound.
| Issue | Potential Cause | Recommended Solution | Visual Indicators |
| Low Yield | Incomplete Reaction: Insufficient heating or reaction time. | Ensure the reaction mixture is heated adequately (e.g., on a steam bath) until the evolution of carbon dioxide ceases when using basic beryllium carbonate.[4] For the beryllium oxide method, ensure the initial temperature of 70-90°C is reached to initiate the exothermic reaction.[3] | Presence of unreacted solid starting material in the reaction mixture. |
| Hydrolysis of Product: Formation of water as a byproduct when using acetic acid can lead to hydrolysis of the this compound, reducing the yield.[3] | Consider using acetic anhydride instead of acetic acid to prevent water formation.[3] If using acetic acid, ensure the reaction goes to completion and the product is rapidly isolated from the aqueous environment. | The final product may appear clumpy or have a different crystalline structure. | |
| Losses during Workup: Product loss during filtration or transfer steps. | Ensure complete transfer of the product during filtration. Use a minimal amount of cold solvent to wash the crystals to avoid significant dissolution. | Visible product remaining in the reaction flask or on the filter paper after transfer. | |
| Product Impurity | Presence of Unreacted Starting Material: Incomplete reaction. | Follow the recommendations for addressing low yield due to incomplete reaction. The crude product can be dissolved in dry chloroform, and the insoluble impurities (unreacted starting material) can be removed by filtration.[4] | The product may appear heterogeneous or contain visible particles of the starting material. |
| Formation of Basic Beryllium Carbonate: If the starting material is not fully converted, it can contaminate the final product.[5] | Ensure a sufficient amount of acetic acid is used and the reaction is driven to completion. Purification via recrystallization from chloroform is effective in removing this impurity.[4] | The product may show inconsistent analytical data (e.g., elemental analysis, melting point). | |
| Hydrolysis Products: Contamination from the reaction of this compound with water. | Minimize contact with water during the synthesis and workup. Dry the final product thoroughly under vacuum.[4] | The product may have a lower melting point than expected or appear amorphous. | |
| Reaction Fails to Initiate | Low Temperature (Beryllium Oxide Method): The reaction between beryllium oxide and acetic anhydride requires an initiation temperature. | Heat the reaction mixture to 70-90°C to start the exothermic reaction.[3] | The reaction mixture remains at a low temperature without any signs of an exothermic process. |
| Inactive Beryllium Oxide: Beryllium oxide calcined at very high temperatures (>1000°C) can be unreactive.[3] | Use beryllium oxide that has been prepared by calcining beryllium hydroxide (B78521) at a temperature between 250 to 500°C.[3] | No reaction occurs even after heating to the recommended initiation temperature. |
Data Presentation
While specific quantitative data on the optimization of reaction conditions is not extensively available in the literature, the following table summarizes the expected qualitative effects of key parameters on the yield and purity of basic this compound.
| Parameter | Condition | Effect on Yield | Effect on Purity | Reference |
| Reactant | Basic Beryllium Carbonate + Acetic Acid | Moderate | Good, but susceptible to hydrolysis. | [1][4] |
| Beryllium Oxide + Acetic Anhydride | Potentially Higher | Excellent, as water is not a byproduct. | [3] | |
| Temperature | Insufficient Heating | Low | Poor (incomplete reaction) | [3][4] |
| Optimal Heating | High | Good | [3][4] | |
| Excessive Heating (>400°C) | Low (Decomposition) | Poor | [3] | |
| Reactant Ratio | Stoichiometric Excess of Acetic Acid/Anhydride | High | Good (drives reaction to completion) | [3] |
| Insufficient Acetic Acid/Anhydride | Low | Poor (incomplete reaction) | ||
| Purification | Recrystallization from Chloroform | Moderate (some loss of product) | Excellent | [4] |
| Sublimation | High | Excellent | [1] |
Experimental Protocols
Method 1: Synthesis from Basic Beryllium Carbonate[4]
-
Reaction Setup: In a fume hood, place 8 g of basic beryllium carbonate in a suitable flask.
-
Reagent Addition: Add 16 ml of glacial acetic acid to the flask.
-
Heating: Gently heat the mixture on a hot plate or steam bath with constant stirring. Continue heating until the evolution of carbon dioxide gas ceases.
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Cooling and Filtration: Allow the solution to cool to room temperature. Collect the precipitated crude basic this compound by suction filtration and air-dry the product.
-
Purification (Recrystallization): a. Transfer the crude product to a beaker and add 20 ml of dry chloroform. b. Stir the mixture to dissolve the this compound. Insoluble impurities can be removed at this stage by filtration. c. Evaporate the chloroform solution to dryness on a steam bath to obtain colorless crystals. d. Dry the final product in a vacuum desiccator to remove any residual solvent. A typical yield for this method is around 65%.
Method 2: Synthesis from Beryllium Oxide[3]
-
Reactant Preparation: Use beryllium oxide obtained by calcining beryllium hydroxide at a temperature between 250 and 500°C.
-
Reaction Setup: In a fume hood, mix the beryllium oxide with a stoichiometric excess of acetic anhydride in a reaction vessel equipped with a reflux condenser.
-
Initiation: Heat the mixture with agitation to a temperature of 70-90°C to initiate the exothermic reaction.
-
Reaction: Once initiated, the reaction will proceed exothermically. Continue to reflux until the reaction is complete, as indicated by a decrease in the reaction temperature.
-
Purification (Distillation/Sublimation): a. Remove any unreacted acetic anhydride by distillation. b. The basic this compound can then be purified by sublimation under vacuum or distillation at atmospheric pressure (boiling point ~330°C).
Mandatory Visualization
Caption: Workflow for the synthesis and purification of basic this compound.
Caption: Decision tree for troubleshooting common issues in this compound synthesis.
References
identifying and removing impurities from beryllium acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for identifying and removing impurities from beryllium acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in beryllium acetate?
A1: Common impurities include metallic contaminants and side products from the synthesis process. Metallic impurities often consist of elements like Aluminum (Al), Calcium (Ca), Silicon (Si), Iron (Fe), Magnesium (Mg), and Copper (Cu).[1][2] Additionally, hydrolysis products, such as beryllium hydroxide (B78521), can be present, particularly if the synthesis is carried out in the presence of water.[3][4]
Q2: My this compound sample is not dissolving in chloroform (B151607). What could be the issue?
A2: Pure basic this compound, Be₄O(O₂CCH₃)₆, is known to be soluble in nonpolar organic solvents like chloroform.[5][6][7] If your sample is insoluble, it likely contains significant amounts of impurities that are insoluble in chloroform, such as beryllium hydroxide or other basic beryllium salts that have hydrolyzed.[3][4]
Q3: How can I remove metallic impurities from my this compound sample?
A3: Solvent extraction is a highly effective method for removing metallic impurities.[1] This process typically involves using a chelating agent like acetylacetone (B45752) to form a complex with beryllium, which can then be extracted into an organic solvent.[8] A masking agent, such as Ethylenediaminetetraacetic acid (EDTA), is used to bind to the metallic impurities, keeping them in the aqueous phase.[1][9]
Q4: Is recrystallization a viable purification method for this compound?
A4: Yes, recrystallization is a common and effective method for purifying basic this compound. Solvents such as chloroform or glacial acetic acid can be used.[10] The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals.
Q5: Can this compound be purified by sublimation?
A5: Basic this compound is thermally stable and can be sublimed or distilled under vacuum without decomposition.[5][6] This property allows for a highly effective purification method, as it separates the volatile this compound from non-volatile impurities.[3]
Q6: What analytical techniques can be used to assess the purity of this compound?
A6: The purity of this compound can be assessed using various analytical techniques. Spectrographic analysis is commonly used to determine the concentration of metallic impurities.[1][2] For structural confirmation and identification of organic impurities, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be employed. The melting point of the compound can also serve as an indicator of purity; pure basic this compound has a sharp melting point around 285-286°C.[10]
Troubleshooting Guides
Problem: Low Yield After Recrystallization
-
Possible Cause: The chosen solvent may be too effective, meaning a significant amount of the product remains dissolved even after cooling. Another possibility is the use of an excessive amount of solvent.
-
Solution:
-
Try to recover more product from the filtrate by slowly evaporating some of the solvent to concentrate the solution and then cooling it again.
-
For future attempts, use a solvent system where the this compound has high solubility at high temperatures but low solubility at low temperatures.[11]
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Problem: Product "Oils Out" Instead of Crystallizing During Recrystallization
-
Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The melting point of the compound might also be lower than the boiling point of the solvent.
-
Solution:
-
Re-heat the solution until the oil dissolves completely.
-
Allow the solution to cool much more slowly. You can insulate the flask to slow down the rate of cooling.
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Add a small seed crystal of pure this compound to encourage crystallization.
-
Consider using a lower-boiling point solvent or a co-solvent system.[11]
-
Problem: Persistent Metallic Impurities Detected After Solvent Extraction
-
Possible Cause: The pH of the aqueous phase may not be optimal for the chelation of impurities by the masking agent (e.g., EDTA). The mixing of aqueous and organic phases may have been insufficient.
-
Solution:
-
Carefully adjust the pH of the aqueous solution to the optimal range for the masking agent to effectively bind the specific metallic impurities present. For EDTA, this is often in the neutral to slightly basic range.[8]
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Increase the agitation time and intensity during the extraction process to ensure thorough mixing of the two phases.
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Perform multiple extraction steps with fresh aqueous EDTA solution to improve the removal efficiency.
-
Data on Purification Efficacy
The following table summarizes the reduction in metallic impurity levels in beryllium oxide (BeO) derived from beryllium purified by the acetylacetone-EDTA solvent extraction method.
| Impurity | Concentration Before Purification (ppm in BeO) | Concentration After Purification (ppm in BeO) |
| Aluminum (Al) | >1000 | <10[1][2] |
| Calcium (Ca) | >1000 | <10[1][2] |
| Copper (Cu) | >1000 | <5[1][2] |
| Iron (Fe) | >1000 | <5[1][2] |
| Magnesium (Mg) | >1000 | <5[1][2] |
| Silicon (Si) | >1000 | <10[1][2] |
Experimental Protocols
Protocol 1: Purification of Basic this compound by Recrystallization
This protocol describes the purification of crude basic this compound using chloroform.
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Dissolution: Place the crude basic this compound into an Erlenmeyer flask. Add a minimal amount of dry chloroform.
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Heating: Gently heat the mixture on a steam bath or hot plate while stirring until all the solid material dissolves.[12] If any insoluble impurities remain, perform a hot filtration to remove them.
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Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
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Isolation: Collect the resulting colorless crystals by suction filtration.
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Drying: Wash the crystals with a small amount of cold chloroform and then dry them in vacuo to remove any residual solvent.[12]
Protocol 2: Purification of Beryllium by Solvent Extraction
This protocol outlines the acetylacetone-EDTA solvent extraction method to separate beryllium from metallic impurities.[1][9]
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Preparation of Aqueous Phase: Prepare an aqueous solution containing the impure beryllium salt. Add a 10% solution of EDTA, which acts as a masking agent for metallic impurities.[8] Adjust the pH to between 7.0 and 8.0.[8]
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Addition of Chelating Agent: Add acetylacetone to the aqueous solution. This will react with beryllium to form beryllium acetylacetonate (B107027).
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Extraction: Transfer the solution to a separatory funnel and add an organic solvent such as chloroform or carbon tetrachloride.[1][8] Shake the funnel vigorously to extract the beryllium acetylacetonate complex into the organic phase, leaving the EDTA-metal impurity complexes in the aqueous phase.
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Separation: Allow the layers to separate and then drain the organic layer. For optimal recovery, repeat the extraction process on the aqueous layer with fresh portions of the organic solvent.[8]
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Back-Extraction: Combine the organic extracts and back-extract the beryllium into an acidic aqueous solution (e.g., nitric acid) to recover the purified beryllium.[1]
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Precipitation: Precipitate the purified beryllium as beryllium hydroxide by adding ammonia (B1221849) to the acidic solution.[9]
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Final Product: The beryllium hydroxide can be filtered, dried, and calcined to produce high-purity beryllium oxide, or converted to other beryllium salts as required.[1][2]
Visualizations
Caption: Logical workflow for purifying this compound.
Caption: Workflow for solvent extraction purification.
References
- 1. PURIFICATION OF BERYLLIUM BY ACETYL-ACETONE-EDTA SOLVENT EXTRACTION (Journal Article) | OSTI.GOV [osti.gov]
- 2. Purification of Beryllium by Acetylacetone-EDTA Solvent Extraction [nuclea.cnea.gob.ar]
- 3. US2641611A - Method of producing beryllium basic acetate - Google Patents [patents.google.com]
- 4. Beryllium - Wikipedia [en.wikipedia.org]
- 5. Basic this compound - Wikipedia [en.wikipedia.org]
- 6. Basic_beryllium_acetate [chemeurope.com]
- 7. brainly.in [brainly.in]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. Purification of beryllium by acetylacetone EDTA solvent extraction: procedure and chemistry [nuclea.cnea.gob.ar]
- 10. scispace.com [scispace.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. prepchem.com [prepchem.com]
Technical Support Center: Sublimation of Basic Beryllium Acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the sublimation of basic beryllium acetate (B1210297).
Troubleshooting Guide
This guide addresses common issues encountered during the sublimation of basic beryllium acetate, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Sublimate Yield | Inadequate Vacuum: The pressure in the sublimation apparatus is not low enough to allow for efficient sublimation at the applied temperature. | - Ensure all seals and joints in the apparatus are airtight.- Use a high-vacuum pump capable of reaching pressures in the range of 10⁻² to 10⁻³ torr or lower.- Check for leaks using a vacuum gauge. |
| Temperature Too Low: The heating temperature is insufficient to achieve a significant vapor pressure of the basic this compound. | - Gradually increase the temperature of the heating mantle or oil bath.- Refer to the quantitative data table below for recommended temperature ranges. | |
| Decomposition of Sample: The heating temperature is too high, causing the compound to decompose rather than sublime.[1] | - Carefully monitor and control the heating temperature to keep it below the decomposition point.- Avoid localized overheating by ensuring uniform heating of the sample vessel.[1] | |
| Discolored or Impure Sublimate | Presence of Impurities in Starting Material: The initial basic this compound may contain unreacted starting materials (e.g., beryllium oxide) or side products.[1] | - Purify the crude basic this compound before sublimation, for example, by recrystallization from a suitable solvent like chloroform.[2][3] |
| Decomposition During Sublimation: Partial decomposition due to excessive heat can lead to impurities in the sublimate. | - Lower the sublimation temperature and/or improve the vacuum to allow sublimation at a lower temperature. | |
| Hydrolysis: Presence of water in the starting material or the sublimation apparatus can lead to hydrolysis, especially at elevated temperatures.[1] | - Ensure the basic this compound is thoroughly dried before sublimation.- Use oven-dried glassware and a dry inert atmosphere if necessary. | |
| Poor Crystal Quality of Sublimate | Sublimation Rate Too Fast: Rapid heating and a very high vacuum can lead to the rapid deposition of fine, poorly formed crystals. | - Reduce the heating rate to allow for slower, more controlled sublimation and crystal growth. |
| Condenser Temperature Not Optimized: The temperature of the cold finger or condensing surface is not optimal for crystal growth. | - Adjust the temperature of the cooling medium in the cold finger. A slightly warmer surface can sometimes promote the growth of larger crystals. | |
| Sample Appears to Melt but Not Sublime | Insufficient Vacuum: At higher pressures, the compound may melt before its vapor pressure is high enough for significant sublimation. Basic this compound melts at approximately 285°C.[3] | - Improve the vacuum to lower the temperature at which sublimation occurs. In a good vacuum, the compound should sublime without melting.[2][3] |
Quantitative Data Summary
| Property | Value | Notes |
| Melting Point | 285 °C (545 °F; 558 K)[3] | Sublimation is typically performed below this temperature under vacuum. |
| Boiling Point | 330 °C (626 °F; 603 K)[3] | This is the temperature at which the vapor pressure equals atmospheric pressure. |
| Recommended Sublimation Temperature | Below 330 °C under vacuum. | To avoid decomposition, it is advisable to stay well below 400°C.[1] |
| Enthalpy of Sublimation (ΔsubH) | 115.3 kJ/mol at 420.5 K |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of subliming basic this compound?
A1: Sublimation is a highly effective method for the purification of basic this compound.[1] It separates the volatile basic this compound from non-volatile impurities, such as unreacted beryllium oxide or other salts.[1]
Q2: Does basic this compound decompose during sublimation?
A2: Basic this compound is known to sublime in a vacuum without decomposition.[2][3] However, care must be taken to avoid localized or general overheating above approximately 400°C, as this can lead to thermal decomposition.[1]
Q3: What are the main safety concerns when working with basic this compound?
A3: Beryllium compounds are highly toxic and are classified as carcinogens.[4] Inhalation of beryllium dust or fumes can cause serious lung conditions.[4] It is imperative to handle basic this compound in a well-ventilated fume hood or a glove box and to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection.
Q4: What type of vacuum is required for the sublimation of basic this compound?
A4: A high vacuum is recommended for efficient sublimation at a lower temperature, which helps to prevent thermal decomposition. A vacuum in the range of 10⁻² to 10⁻³ torr or lower is generally suitable.
Q5: My sublimed product is a fine powder. How can I obtain larger crystals?
A5: The formation of larger crystals is favored by a slower rate of sublimation and deposition. This can be achieved by reducing the heating rate and potentially adjusting the temperature of the condensing surface (cold finger). A smaller temperature gradient between the sample and the condenser can promote better crystal growth.
Experimental Protocol: Vacuum Sublimation of Basic this compound
Objective: To purify crude basic this compound by vacuum sublimation.
Materials:
-
Crude basic this compound
-
Sublimation apparatus (including a sample flask, cold finger, and vacuum adapter)
-
High-vacuum pump
-
Vacuum gauge
-
Heating mantle or oil bath
-
Thermometer or thermocouple
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Cooling medium for the cold finger (e.g., cold water, dry ice/acetone slurry)
Procedure:
-
Preparation of the Apparatus:
-
Thoroughly clean and dry all glassware.
-
Assemble the sublimation apparatus, ensuring all joints are properly greased with a high-vacuum grease to prevent leaks.
-
-
Sample Loading:
-
Place a small amount of crude basic this compound into the bottom of the sublimation flask.
-
-
Assembly and Evacuation:
-
Insert the cold finger into the sublimation apparatus and connect the cooling medium.
-
Connect the apparatus to the high-vacuum pump and begin to evacuate the system.
-
Monitor the pressure using the vacuum gauge until a stable, high vacuum is achieved.
-
-
Sublimation:
-
Once a high vacuum is established, begin to gently heat the bottom of the sublimation flask using a heating mantle or oil bath.
-
Slowly increase the temperature while monitoring the sample. The solid should begin to disappear from the bottom of the flask and deposit as crystals on the cold finger.
-
Maintain a temperature that allows for a steady rate of sublimation without causing the sample to melt or darken.
-
-
Collection of Sublimate:
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully and slowly vent the apparatus to atmospheric pressure.
-
Remove the cold finger and scrape the purified crystalline basic this compound onto a clean, dry surface.
-
Visualizations
Caption: Troubleshooting workflow for basic this compound sublimation.
Caption: Experimental workflow for vacuum sublimation.
References
Beryllium Acetate Synthesis: A Technical Support Guide for Managing Side Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side reactions during the synthesis of beryllium acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the primary form of beryllium acetate synthesized, and why?
The most commonly synthesized and stable form is basic this compound , with the chemical formula Be₄O(O₂CCH₃)₆.[1][2][3] This compound has a unique cage-like structure with a central oxygen atom, which contributes to its remarkable thermal stability, allowing it to be sublimed or distilled without decomposition.[1][2][3] The synthesis of normal this compound, Be(CH₃COO)₂, is less common, and the basic form is often the intended product due to its stability and useful properties, such as solubility in organic solvents like chloroform (B151607).[1][2][4]
Q2: What are the most common starting materials for synthesizing basic this compound?
The most frequently cited starting materials are:
-
Basic beryllium carbonate (Be₂(OH)₂CO₃): This is treated with hot acetic acid.[1][2][4]
-
Beryllium hydroxide (B78521) (Be(OH)₂): This is also reacted with acetic acid.[5][6]
-
Beryllium oxide (BeO): This is typically reacted with acetic anhydride (B1165640) to avoid the formation of water.[7]
Q3: What are the primary side reactions and impurities I should be aware of?
The main challenges in this compound synthesis are hydrolysis and the presence of unreacted starting materials or metallic impurities.
-
Hydrolysis: The reaction of beryllium hydroxide with acetic acid produces water, which can lead to the hydrolysis of the this compound product, resulting in an impure product and lower yields.[7]
-
Incomplete Reaction: If the reaction is not driven to completion, unreacted beryllium hydroxide or carbonate can remain as insoluble impurities.
-
Metallic Impurities: If the beryllium source is not of high purity, impurities such as iron (Fe), aluminum (Al), and silicon (Si) may be present and could potentially form their own acetate salts.[8][9]
Q4: How can I purify the synthesized basic this compound?
Several purification methods can be employed based on the properties of basic this compound:
-
Recrystallization: Due to its solubility in nonpolar organic solvents, recrystallization from chloroform is an effective method to remove insoluble impurities.[1][10]
-
Sublimation/Distillation: Basic this compound is volatile and can be purified by sublimation or distillation under vacuum at elevated temperatures (melts at ~285°C, boils at 330°C).[1][11]
-
Solvent Extraction: The solubility of basic this compound in organic solvents can be utilized to extract it from aqueous solutions or from insoluble impurities.[1][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure sufficient heating and stirring time until the evolution of CO₂ (from carbonate) or dissolution of the solid is complete.[10] Use a slight excess of acetic acid. |
| Hydrolysis of the product. | If using beryllium hydroxide, consider using a method to remove water as it forms, such as azeotropic distillation. Alternatively, use beryllium oxide and acetic anhydride to prevent water formation.[7] | |
| Product is insoluble in chloroform | Presence of unreacted starting material. | Filter the chloroform solution to remove insoluble beryllium hydroxide or carbonate.[10] Ensure the initial reaction went to completion. |
| Formation of undesired side products. | Confirm the identity of the product using analytical methods like FTIR or TGA. The synthesis may have yielded a different, less soluble beryllium compound. | |
| Discolored Product (e.g., yellow or brown tint) | Presence of metallic impurities (e.g., iron). | Use a higher purity beryllium source for the synthesis.[8] Purify the final product by recrystallization or sublimation.[10][11] |
| Product appears wet or oily | Residual solvent or acetic acid. | Dry the product thoroughly, preferably under vacuum, to remove any remaining chloroform or acetic acid.[10] |
Experimental Protocols
Protocol 1: Synthesis of Basic this compound from Basic Beryllium Carbonate
This protocol is adapted from established laboratory procedures.[10]
Materials:
-
Basic beryllium carbonate (8 g)
-
Glacial acetic acid (16 ml)
-
Dry chloroform (20 ml)
Procedure:
-
Combine 8 g of basic beryllium carbonate with 16 ml of glacial acetic acid in a suitable flask.
-
Heat the mixture on a steam bath or hot plate with stirring. Continue heating until the evolution of carbon dioxide gas ceases.
-
Cool the resulting solution to room temperature to allow the crude product to crystallize.
-
Filter the crude product using suction filtration and allow it to air-dry.
-
For purification, transfer the crude material to a flask and add 20 ml of dry chloroform. Stir to dissolve the basic this compound.
-
Filter the chloroform solution to remove any insoluble impurities.
-
Evaporate the chloroform from the filtrate on a steam bath to obtain colorless crystals of basic this compound.
-
Dry the final product in a vacuum desiccator to remove any residual solvent. The expected yield is approximately 65%.
Protocol 2: Synthesis using Beryllium Oxide and Acetic Anhydride to Prevent Hydrolysis
This method is advantageous for producing a high-purity product by avoiding the in-situ generation of water.[7]
Materials:
-
Beryllium oxide (calcined from beryllium hydroxide at ~350°C)
-
Acetic anhydride (in stoichiometric excess)
Procedure:
-
Heat a mixture of the calcined beryllium oxide and a stoichiometric excess of acetic anhydride to 70-90°C to initiate the exothermic reaction.
-
Allow the reaction to proceed to completion.
-
Remove the excess, more volatile acetic anhydride by distillation at a temperature of 140-150°C.
-
The remaining crude beryllium basic acetate can then be purified by distillation at a higher temperature (around 330-350°C).[7][11]
Diagrams
Caption: Workflow for Synthesis and Purification of Basic this compound.
Caption: Troubleshooting Decision Tree for this compound Synthesis.
References
- 1. Basic this compound - Wikipedia [en.wikipedia.org]
- 2. Basic_beryllium_acetate [chemeurope.com]
- 3. brainly.in [brainly.in]
- 4. brainly.in [brainly.in]
- 5. youtube.com [youtube.com]
- 6. CharChem. Basic this compound [easychem.org]
- 7. US2641611A - Method of producing beryllium basic acetate - Google Patents [patents.google.com]
- 8. Beryllium and Beryllium Compounds - Beryllium, Cadmium, Mercury, and Exposures in the Glass Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. US2647821A - Process of preparing beryllium oxide - Google Patents [patents.google.com]
- 12. PURIFICATION OF BERYLLIUM BY ACETYL-ACETONE-EDTA SOLVENT EXTRACTION (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Growing High-Quality Single Crystals of Basic Beryllium Acetate
Welcome to the technical support center for the growth of high-quality single crystals of basic beryllium acetate (B1210297) (Be₄O(O₂CCH₃)₆). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for growing single crystals of basic beryllium acetate?
Q2: Which solvents are suitable for dissolving and crystallizing basic this compound?
A2: Basic this compound is a nonpolar compound, soluble in various organic solvents.[6] Chloroform (B151607) is widely cited as a good solvent for both dissolving and recrystallizing the compound.[6][8] Other suitable solvents include light petroleum and acetic acid.[9] For techniques like solvent diffusion, a miscible "anti-solvent" in which the compound is insoluble would be required; hexane (B92381) or pentane (B18724) are common choices for similar systems.[1][2]
Q3: What is the expected crystal structure of basic this compound?
A3: Basic this compound crystallizes in the cubic system.[10] Its structure consists of a central oxygen atom tetrahedrally coordinated to four beryllium atoms, with six acetate groups bridging the beryllium centers.[6][9]
Q4: How critical is the purity of the starting material for successful crystal growth?
A4: The purity of the starting basic this compound is critical. Impurities can inhibit nucleation, lead to the formation of small or poorly formed crystals, or become incorporated into the crystal lattice, degrading its quality.[11][12] It is recommended to purify the crude product, for example by recrystallization from chloroform, before attempting to grow single crystals.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of basic this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form; solution remains clear. | The solution is not sufficiently supersaturated. | 1. Allow more solvent to evaporate to increase the concentration.[13] 2. If using a cooling method, lower the temperature further or start with a more concentrated solution.[4] 3. Introduce a seed crystal to initiate nucleation.[13] 4. Gently scratch the inside of the glass container with a glass rod to create nucleation sites.[14] |
| An oil precipitates instead of crystals. | The compound's solubility in the chosen solvent is too high, or the solution is too concentrated, causing it to "crash out" of solution.[3] | 1. Try a solvent in which the compound is less soluble.[3] 2. Use a more dilute solution and allow for slower supersaturation (e.g., slower evaporation or cooling). 3. Attempt to redissolve the oil in a small amount of a good solvent and then introduce an anti-solvent via vapor or liquid diffusion.[1] |
| A large number of very small crystals (microcrystals) form. | Nucleation is too rapid, leading to the formation of many crystal seeds simultaneously. This can be caused by rapid evaporation or cooling. | 1. Slow down the crystallization process. For evaporation, cover the container with parafilm and poke only a few small holes.[12] 2. For cooling, insulate the container (e.g., in a Dewar flask with warm water) to slow the rate of temperature decrease.[15] 3. Use a less volatile solvent for evaporation or a smaller temperature gradient for cooling.[5] |
| Crystals are twinned or intergrown. | This can occur if the crystal growth rate is too high or if there are disturbances during growth. | 1. Further slow down the crystallization rate using the methods described above. 2. Ensure the crystallization setup is in a location free from vibrations and significant temperature fluctuations.[13][16] 3. Try a different solvent system, as the solvent can influence crystal packing.[12] |
| Crystals are cloudy or have visible inclusions. | Impurities are being incorporated into the crystal lattice, or solvent molecules are being trapped. | 1. Re-purify the starting material. Ensure all glassware is exceptionally clean. 2. Filter the saturated solution while warm to remove any insoluble impurities before setting it up for crystallization.[16] 3. Slowing the crystal growth can give impurities time to diffuse away from the growing crystal face. |
Experimental Protocols
Below are detailed methodologies for common crystallization techniques applicable to basic this compound.
Protocol 1: Slow Evaporation
-
Preparation of Saturated Solution: Dissolve crude basic this compound in a minimal amount of a suitable solvent (e.g., chloroform) at room temperature to create a saturated or near-saturated solution.
-
Filtration: Filter the solution through a syringe filter or a pipette plugged with glass wool to remove any particulate impurities.[16]
-
Crystallization Setup: Transfer the clear solution to a clean vial. The vial should be narrow to slow the evaporation rate.
-
Evaporation Control: Cover the vial with parafilm and puncture it with a few small holes using a needle. This will allow the solvent to evaporate slowly over several days.[12]
-
Incubation: Place the vial in a quiet, undisturbed location with a stable temperature.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using forceps or by decanting the solvent.
Protocol 2: Slow Cooling
-
Preparation of Saturated Solution: Gently warm a solvent (e.g., light petroleum) and dissolve basic this compound until a saturated solution is formed. Do not boil the solvent.
-
Filtration: If any undissolved material is present, filter the hot solution quickly to remove it.
-
Crystallization Setup: Transfer the hot, clear solution to a clean vial or flask.
-
Cooling: Seal the container and place it in an insulated bath (e.g., a Dewar flask filled with warm water) to ensure the cooling process is very slow.[15] Allow it to cool to room temperature over 24-48 hours. For further cooling, the entire insulated setup can be transferred to a refrigerator.
-
Incubation: Allow the setup to rest undisturbed for several days.
-
Harvesting: Collect the crystals from the cold solution.
Protocol 3: Vapor Diffusion
-
Solution Preparation: Dissolve the basic this compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., chloroform or toluene) in a small, open vial.[17][18]
-
Setup: Place this small vial inside a larger jar or beaker that contains a layer of a volatile anti-solvent in which the compound is insoluble (e.g., hexane or pentane).[17][18] The level of the anti-solvent should be below the top of the inner vial.
-
Sealing: Seal the outer container tightly. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial.
-
Mechanism: As the anti-solvent vapor dissolves into the primary solvent, it reduces the solubility of the basic this compound, leading to slow crystallization.
-
Incubation: Place the setup in an undisturbed, temperature-stable location. The process may take several days to weeks.
-
Harvesting: Carefully retrieve the crystals from the inner vial once they have reached a suitable size.
Visualizations
Experimental Workflows
Caption: General experimental workflow for growing single crystals.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common crystal growth issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. unifr.ch [unifr.ch]
- 4. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basic this compound - Wikipedia [en.wikipedia.org]
- 7. US2641611A - Method of producing beryllium basic acetate - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Advice for Crystallization [chem.uni-potsdam.de]
- 13. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 14. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 15. chem.tamu.edu [chem.tamu.edu]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 18. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
Technical Support Center: Synthesis of Beryllium Oxide from Beryllium Acetate
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on controlling the particle size of beryllium oxide (BeO) produced via the thermal decomposition of beryllium acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for producing beryllium oxide from beryllium acetate? A1: The primary method is the thermal decomposition, or calcination, of a this compound precursor. A specific process involves converting an impure beryllium compound into beryllium basic acetate, which is then distilled and burned in the vapor state in the presence of an oxidizing medium like air to form high-purity beryllium oxide.[1]
Q2: What are the most critical parameters for controlling BeO particle size during this process? A2: The key parameters that influence the final particle size are the calcination temperature, calcination duration (dwell time), heating rate, and the atmosphere within the furnace.[2][3] The physical characteristics and homogeneity of the starting this compound precursor also play a role.[3]
Q3: How does calcination temperature affect the final BeO particle size? A3: Calcination temperature has a significant effect on the final particle size.[4] Generally, higher calcination temperatures promote crystal growth and sintering, which results in larger BeO particles.[2][5] To achieve smaller particles, it is crucial to use the lowest possible temperature that still ensures the complete decomposition of the this compound precursor.[3]
Q4: What is the influence of the heating rate on BeO particle size? A4: The heating rate affects the balance between nucleation and crystal growth. A faster heating rate typically leads to a higher rate of nucleation and provides less time for individual crystals to grow, resulting in smaller final particles.[3] Conversely, a slower heating rate allows for more significant crystal growth, leading to larger particles.[3][6]
Q5: How does the calcination duration (dwell time) impact the BeO product? A5: A longer dwell time at the target calcination temperature provides more opportunity for particle growth and potential fusion or agglomeration.[2][3] To maintain a smaller particle size, the dwell time should be minimized to the duration necessary for complete conversion of the precursor to BeO.[3]
Q6: What is the role of the furnace atmosphere during decomposition? A6: The atmosphere is crucial for the chemical reaction. The decomposition of this compound vapor is effectively an oxidation or burning process that requires an oxidizing medium, such as air, to form BeO, carbon dioxide, and water vapor.[1] Proper ventilation or a controlled gas flow is important to remove these gaseous byproducts, which can influence the reaction equilibrium.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of BeO particles from this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Final particle size is too large | 1. Calcination temperature is too high: Higher temperatures promote sintering and particle growth.[2][3] 2. Prolonged dwell time: Extended time at high temperature allows particles to fuse.[3] 3. Heating rate is too slow: A slow ramp rate allows for significant crystal growth before decomposition is complete.[3] | 1. Methodically lower the calcination temperature in increments while verifying complete decomposition. 2. Reduce the dwell time to the minimum required for full conversion. 3. Increase the heating rate to favor nucleation over growth.[3] |
| Particles are heavily agglomerated | 1. High calcination temperature: Promotes sintering and the fusion of newly formed particles.[3] 2. Thick precursor bed: Poor heat and mass transfer can lead to localized overheating and non-uniform decomposition.[3] | 1. Use the lowest effective calcination temperature.[3] 2. Spread the precursor in a thin, uniform layer within the crucible or sample holder to ensure even heating.[3] |
| Inconsistent particle size / Broad distribution | 1. Inaccurate temperature control: Minor temperature fluctuations can significantly alter nucleation and growth rates.[3] 2. Non-uniform heating: A temperature gradient across the sample leads to different particle sizes in different areas. 3. Inhomogeneous precursor: Lack of uniformity in the starting material results in varied decomposition behavior.[3] | 1. Calibrate the furnace regularly for precise temperature control. 2. Use a furnace with excellent temperature uniformity, such as a tube furnace, and place the sample in the center.[3] 3. Ensure the this compound precursor is of high purity and has a uniform consistency; consider gentle milling if appropriate.[3] |
| Incomplete conversion to BeO | 1. Insufficient calcination temperature: The temperature is below that required for complete decomposition.[3] 2. Insufficient dwell time: The time at temperature is too short for the reaction to go to completion.[3] | 1. Ensure the calcination temperature is above the final decomposition temperature of this compound (distillation occurs around 330-350°C[1]). 2. Increase the dwell time at the target temperature. |
Data Presentation: Calcination Parameters vs. Particle Size
While specific quantitative data for the this compound system is proprietary or varies by exact experimental setup, the following table illustrates the conceptual relationship between process parameters and BeO particle size, based on established principles in materials science.[2][3][4][5]
| Parameter | Low Setting | Medium Setting | High Setting | General Trend for Increasing Particle Size |
| Calcination Temp. | Smaller Particles | ↑ | Larger Particles | ↑ |
| Heating Rate | Larger Particles | ↓ | Smaller Particles | ↓ |
| Dwell Time | Smaller Particles | ↑ | Larger Particles | ↑ |
Experimental Protocols
Protocol: Thermal Decomposition of this compound to Beryllium Oxide
Disclaimer: Beryllium compounds are toxic. All work must be conducted in a suitable fume hood or glove box with appropriate personal protective equipment (PPE), including respiratory protection.
1. Precursor Preparation:
-
Ensure the starting material, beryllium basic acetate (Be₄O(O₂CCH₃)₆), is of high purity and has a consistent, fine powder morphology.
-
If the precursor is coarse, gently grind it in an agate mortar to improve homogeneity.
-
Place a thin, even layer of the this compound powder into a suitable crucible (e.g., alumina). A thin layer is critical for uniform heat transfer.[3]
2. Calcination Procedure:
-
Place the crucible into the center of a programmable tube furnace.
-
Establish a controlled atmosphere by flowing a gas, such as dry air, through the tube at a consistent rate. Ensure the furnace outlet is properly vented.[1][3]
-
Program the furnace with the desired temperature profile:
- Ramp Phase: Heat the sample from room temperature to the target calcination temperature at a controlled rate (e.g., 5-20°C/min). A faster rate generally produces smaller particles.[3]
- Dwell Phase: Hold the sample at the target temperature (e.g., 400-800°C; requires optimization) for a specific duration (e.g., 1-4 hours). This should be the minimum time needed for complete decomposition.[3]
- Cooling Phase: Allow the furnace to cool back to room temperature naturally.
3. Product Recovery:
-
Once cooled, carefully remove the crucible from the furnace inside the ventilated enclosure.
-
The resulting white powder is beryllium oxide (BeO).
-
Transfer the BeO powder to a labeled, airtight container for storage.
4. Characterization (Recommended):
-
Use X-ray Diffraction (XRD) to confirm the complete conversion to the crystalline BeO phase.
-
Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to analyze the particle size, size distribution, and morphology of the final product.
Visualization
The following diagram illustrates the workflow for synthesizing BeO and the key parameters that can be adjusted to control the final particle size.
Caption: Workflow for controlling BeO particle size from a this compound precursor.
References
- 1. US2647821A - Process of preparing beryllium oxide - Google Patents [patents.google.com]
- 2. A calcination study on BeO ceramics for radiation dosimetry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. benchchem.com [benchchem.com]
- 4. scienceasia.org [scienceasia.org]
- 5. mdpi.com [mdpi.com]
- 6. osti.gov [osti.gov]
Beryllium Exposure Mitigation in Acetate Synthesis: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on mitigating beryllium exposure during acetate (B1210297) synthesis. Beryllium and its compounds are highly toxic and require strict adherence to safety protocols to prevent serious health risks, including Chronic Beryllium Disease (CBD) and lung cancer.[1][2] This resource offers practical troubleshooting advice and frequently asked questions to ensure the safe handling of beryllium in a laboratory setting.
Troubleshooting Guide
Researchers may encounter several issues during beryllium acetate synthesis that could increase the risk of exposure. This guide provides solutions to common problems.
| Problem | Potential Cause(s) | Solution(s) |
| Visible dust or powder residue on work surfaces after handling beryllium compounds. | - Improper handling techniques (e.g., scooping, vigorous mixing).- Inadequate engineering controls.- Spillage during transfer. | - Use wet methods or a glove box for handling beryllium powders to minimize dust generation.[1][3]- Ensure local exhaust ventilation (LEV) or a chemical fume hood is functioning correctly.[1]- For spills, immediately follow established emergency procedures.[2][4] |
| Difficulty in dissolving beryllium starting material in acetic acid. | - Incorrect form of beryllium starting material.- Insufficient heating or stirring.- Formation of insoluble basic this compound. | - Use a high-purity, finely divided form of the beryllium starting material.- Apply gentle heating and continuous stirring in a well-ventilated area.- Maintain a slight excess of acetic acid to prevent the formation of basic salts. |
| Discoloration of the reaction mixture or final product. | - Impurities in the starting materials.- Thermal decomposition of the product.- Contamination from reaction vessel. | - Use high-purity beryllium compounds and reagents.- Avoid excessive heating during the reaction and drying steps.[5]- Ensure all glassware is thoroughly cleaned and free of contaminants before use. |
| Low yield of this compound crystals. | - Incomplete reaction.- Losses during product isolation and purification.- Suboptimal crystallization conditions. | - Ensure the reaction goes to completion by monitoring with appropriate analytical techniques.- Handle the product carefully during filtration and washing to minimize loss.- Optimize crystallization by controlling the cooling rate and solvent volume. |
| Suspected personal contamination after a procedure. | - Breach in personal protective equipment (PPE).- Improper PPE removal technique.- Accidental skin contact with contaminated surfaces. | - Immediately and safely remove contaminated PPE.[2]- Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[6]- Report the incident to the designated safety officer and seek medical advice.[2] |
Frequently Asked Questions (FAQs)
1. What are the primary health risks associated with beryllium exposure during acetate synthesis?
The primary health risks are beryllium sensitization, Chronic Beryllium Disease (CBD), and lung cancer.[1] Inhalation of beryllium particles is the main exposure route of concern.[2] Dermal contact with soluble beryllium compounds, such as this compound, can also lead to skin sensitization and irritation.[7][8]
2. What are the permissible exposure limits for beryllium in a laboratory setting?
Various organizations have established occupational exposure limits for beryllium. It is crucial to adhere to the most stringent applicable standard.
| Organization | Exposure Limit (8-hour Time-Weighted Average) | Short-Term Exposure Limit (STEL) |
| OSHA (Occupational Safety and Health Administration) | 0.2 µg/m³ | 2.0 µg/m³ (over a 15-minute period) |
| NIOSH (National Institute for Occupational Safety and Health) | 0.5 µg/m³ | Not established |
| ACGIH (American Conference of Governmental Industrial Hygienists) | 0.05 µg/m³ (inhalable fraction) | Not established |
3. What are the essential engineering controls for safely conducting this compound synthesis?
All work with beryllium compounds, especially powders, should be performed within a certified chemical fume hood with a face velocity of at least 1 m/sec or in a glove box to contain any airborne particles.[1] The work area should be maintained under negative pressure to prevent the escape of contaminants.[1]
4. What Personal Protective Equipment (PPE) is mandatory for handling beryllium compounds?
A comprehensive PPE ensemble is required:
-
Respiratory Protection: A NIOSH-approved respirator with P100 filters is essential, especially when handling powders.[9] For higher-risk activities, a full-face respirator or a powered air-purifying respirator (PAPR) may be necessary.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[9]
-
Body Covering: A disposable lab coat or coveralls with tight-fitting cuffs should be worn over personal clothing.[9][10]
-
Eye Protection: Chemical splash goggles are required.[10]
-
Foot Protection: Disposable shoe covers should be used in designated beryllium work areas.[9]
5. What is the proper procedure for decontaminating laboratory equipment and work surfaces after using beryllium?
Decontamination should be performed using wet cleaning methods or a HEPA-filtered vacuum cleaner to avoid generating airborne dust.[11][12] Dry sweeping or using compressed air is strictly prohibited.[11] Work surfaces should be wiped down with a damp cloth and an appropriate cleaning agent. All disposable cleaning materials should be treated as hazardous waste.
6. What are the key steps in an emergency response plan for a beryllium spill?
In the event of a beryllium spill, the following steps should be taken:
-
Evacuate: Immediately clear the area of all non-essential personnel.[4]
-
Alert: Notify the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Isolate: Secure the area to prevent entry.
-
Protect: Do not attempt to clean up a spill without the proper training and PPE.[4]
-
Clean-up: Trained personnel wearing appropriate PPE should clean the spill using a HEPA vacuum or wet methods.[4] All contaminated materials must be disposed of as hazardous waste.
7. Is health surveillance necessary for researchers working with beryllium?
Yes, a medical surveillance program is crucial for personnel working with beryllium.[13][14] This typically includes a baseline medical examination and periodic follow-ups, which may involve a Beryllium Lymphocyte Proliferation Test (BeLPT) to detect sensitization.[14][15]
Experimental Protocols & Visualizations
General Experimental Workflow for this compound Synthesis
The following diagram outlines a generalized workflow for this compound synthesis, emphasizing critical safety checkpoints.
Caption: A generalized workflow for this compound synthesis.
Beryllium Exposure Mitigation Hierarchy of Controls
The following diagram illustrates the hierarchy of controls for mitigating beryllium exposure, from most to least effective.
Caption: The hierarchy of controls for beryllium exposure.
Beryllium Spill Response Logic Diagram
This diagram provides a logical workflow for responding to a beryllium spill in the laboratory.
Caption: A logic diagram for responding to a beryllium spill.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips for Controlling Beryllium Exposure in Your Workplace - EHSLeaders [ehsleaders.org]
- 7. This compound | C4H6BeO4 | CID 10981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound basic | CAS#:19049-40-2 | Chemsrc [chemsrc.com]
- 9. benchchem.com [benchchem.com]
- 10. dla.mil [dla.mil]
- 11. ehs.mit.edu [ehs.mit.edu]
- 12. Beryllium - Exposure Evaluation and Controls | Occupational Safety and Health Administration [osha.gov]
- 13. Beryllium Exposure Surveillance Program [nationaljewish.org]
- 14. osha.gov [osha.gov]
- 15. cdc.gov [cdc.gov]
effect of precursor purity on beryllium acetate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of basic beryllium acetate (B1210297), with a focus on the critical role of precursor purity.
Frequently Asked questions (FAQs)
Q1: What is the standard method for synthesizing basic beryllium acetate?
The most common laboratory method for synthesizing basic this compound, with the formula Be₄O(O₂CCH₃)₆, involves the reaction of basic beryllium carbonate with hot acetic acid.[1][2] The basic this compound, being insoluble in water but soluble in organic solvents like chloroform (B151607), can be readily purified.[2]
Q2: How does the purity of the basic beryllium carbonate precursor affect the final this compound product?
Q3: What are the common impurities found in basic beryllium carbonate precursors?
Common impurities in commercially available or synthesized basic beryllium carbonate can include:
-
Other Beryllium Compounds: Beryllium hydroxide (B78521) may be present, especially if the precipitation conditions during the precursor's synthesis were not carefully controlled.[3]
-
Metallic Impurities: Iron (Fe), Aluminum (Al), and Silicon (Si) are common metallic impurities that can co-precipitate with beryllium compounds.[3]
-
Alkali and Alkaline Earth Metals: Depending on the purification process of the initial beryllium ore, salts of sodium, potassium, and calcium may be present.
Q4: How can I purify the crude basic this compound after synthesis?
Purification of basic this compound can be effectively achieved through several methods:
-
Recrystallization: Due to its solubility in chloroform, recrystallization from this solvent is a common and effective purification method. Insoluble impurities can be removed by filtration of the chloroform solution.[4]
-
Sublimation: Basic this compound is stable enough to be sublimed under vacuum, which is an excellent method for obtaining a high-purity product.[2] The compound melts at approximately 285°C and boils at 330°C.[2]
-
Distillation: The compound can also be distilled without decomposition.
Troubleshooting Guides
Problem 1: Low Yield of Basic this compound
-
Possible Cause 1: Incomplete Reaction. The reaction between basic beryllium carbonate and acetic acid may not have gone to completion.
-
Solution: Ensure that the acetic acid is in sufficient excess and that the mixture is heated for an adequate amount of time with stirring until the evolution of carbon dioxide gas has completely ceased.[4]
-
-
Possible Cause 2: Hydrolysis of the Product. The presence of excess water can lead to the hydrolysis of this compound, reducing the yield.[1]
-
Solution: Use glacial acetic acid to minimize the water content in the reaction mixture. If starting with beryllium hydroxide, consider using acetic anhydride (B1165640) instead of acetic acid to react with the beryllium oxide produced by calcining the hydroxide, as this method avoids the formation of water as a byproduct.[1]
-
Problem 2: Discolored (e.g., yellow or brown) this compound Crystals
-
Possible Cause: Presence of Metallic Impurities. The most likely cause of discoloration is the presence of metallic impurities, particularly iron, in the precursor. Iron acetates can have a brownish color.
-
Solution:
-
Start with a higher purity grade of basic beryllium carbonate.
-
Purify the crude this compound by recrystallization from chloroform. Basic this compound is soluble in chloroform, while many inorganic impurities are not.[4]
-
For very high purity requirements, sublimation of the this compound can be performed.
-
-
Problem 3: Insoluble Material Remains After Dissolving the Crude Product in Chloroform for Recrystallization
-
Possible Cause 1: Unreacted Precursor. The insoluble material could be unreacted basic beryllium carbonate.
-
Solution: Ensure the initial reaction goes to completion by providing sufficient time and heat.
-
-
Possible Cause 2: Inorganic Impurities. Metallic oxides or other insoluble salts present in the precursor will not dissolve in chloroform.
-
Solution: This is an expected part of the purification process. Filter the chloroform solution to remove these insoluble impurities before proceeding with the recrystallization.[4]
-
Problem 4: The Final Product is a Gummy or Oily Substance Instead of Crystalline Solid
-
Possible Cause: Presence of Water or Other Solvent Residues. Incomplete drying or the presence of water can interfere with crystallization.
-
Solution: Ensure all glassware is scrupulously dry. After filtration, dry the crystalline product thoroughly under vacuum to remove any residual solvent.[4]
-
Data Presentation
Table 1: Typical Metallic Impurity Levels in Beryllium Precursors
| Impurity Element | Typical Concentration in Technical Grade Precursor (ppm) |
| Iron (Fe) | 50 - 200 |
| Aluminum (Al) | 50 - 150 |
| Silicon (Si) | 100 - 300 |
| Calcium (Ca) | 20 - 100 |
| Sodium (Na) | 20 - 100 |
Note: These values are illustrative and can vary significantly based on the manufacturing process of the precursor.
Table 2: Illustrative Example of Purification by Recrystallization
This table provides a hypothetical scenario to illustrate the expected outcome of purifying crude this compound containing a significant amount of iron impurity through recrystallization from chloroform.
| Stage | Product Description | Iron (Fe) Content (ppm) | Yield (%) |
| Crude Product | Off-white to yellowish powder | ~500 | ~95 (crude) |
| After 1st Recrystallization | White crystalline powder | < 50 | ~80 |
| After 2nd Recrystallization | Bright white, well-formed crystals | < 10 | ~70 |
Experimental Protocols
Protocol 1: Synthesis of Basic this compound from Basic Beryllium Carbonate
Materials:
-
Basic Beryllium Carbonate (Be₂(OH)₂CO₃)
-
Glacial Acetic Acid (CH₃COOH)
-
Chloroform (CHCl₃)
-
Deionized Water
-
Standard laboratory glassware (beaker, hot plate, stirrer, filtration apparatus)
Procedure:
-
In a fume hood, place 10 g of basic beryllium carbonate into a 250 mL beaker.
-
Slowly add 20 mL of glacial acetic acid while stirring.
-
Gently heat the mixture on a hot plate with continuous stirring. The reaction is complete when the evolution of carbon dioxide gas ceases.[4]
-
Allow the solution to cool to room temperature.
-
Collect the precipitated crude basic this compound by vacuum filtration.
-
Wash the crude product with a small amount of cold deionized water and then air dry.[4] A yield of approximately 65% can be expected.[4]
Protocol 2: Purification of Basic this compound by Recrystallization from Chloroform
Materials:
-
Crude Basic this compound
-
Chloroform (CHCl₃), reagent grade
-
Erlenmeyer flask
-
Hot plate
-
Filtration apparatus (funnel, filter paper)
-
Crystallizing dish
-
Vacuum desiccator
Procedure:
-
Transfer the crude basic this compound to an Erlenmeyer flask.
-
Add a minimal amount of chloroform to dissolve the solid with gentle warming and stirring. For example, approximately 20 mL of chloroform for the product obtained from 8 g of precursor.[4]
-
If any insoluble impurities are present, filter the warm chloroform solution.
-
Transfer the clear filtrate to a crystallizing dish and allow the chloroform to evaporate slowly in the fume hood.
-
Once crystals have formed, collect them by filtration.
-
Dry the purified crystals in a vacuum desiccator to remove any residual chloroform. The melting point of the purified product should be around 285-286°C.[4]
Mandatory Visualization
References
Beryllium Hydroxide Precipitation in Acetate Solutions: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the precipitation of beryllium hydroxide (B78521) in acetate (B1210297) solutions during experimental procedures.
Troubleshooting Guide: Preventing Beryllium Hydroxide Precipitation
Encountering a white precipitate when working with beryllium in acetate solutions is a common challenge, primarily due to the formation of insoluble beryllium hydroxide (Be(OH)₂). This guide offers a systematic approach to diagnosing and resolving this issue.
Immediate Troubleshooting Steps
-
Lower the pH: Beryllium hydroxide is insoluble at pH 5 and above.[1] If your experimental conditions permit, lowering the pH of the solution can help dissolve the precipitate.
-
Increase Acetate Concentration: A higher concentration of acetate ions can favor the formation of soluble beryllium-acetate complexes over the hydroxide precipitate.
-
Check for Contaminating Ions: The presence of other ions can sometimes promote precipitation. Ensure all glassware is thoroughly cleaned and reagents are of high purity.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process to identify the cause of precipitation and implement the appropriate solution.
Caption: Troubleshooting workflow for beryllium hydroxide precipitation.
Frequently Asked Questions (FAQs)
Q1: Why does beryllium hydroxide precipitate from my acetate buffer?
A1: Beryllium ions (Be²⁺) in aqueous solutions are highly prone to hydrolysis. The hydrated beryllium ion, [Be(H₂O)₄]²⁺, acts as an acid, releasing protons and forming various hydrolysis products.[1] As the pH increases to 5 or above, the equilibrium shifts towards the formation of insoluble beryllium hydroxide, Be(OH)₂.[1] Acetate buffers, especially those with a pH approaching or exceeding 5, can create an environment where Be(OH)₂ precipitation is favored over the formation of soluble beryllium-acetate complexes.
The competing chemical equilibria at play are illustrated in the diagram below.
Caption: Beryllium speciation in acetate solutions.
Q2: What is the role of pH in preventing precipitation?
A2: pH is a critical factor. Solutions of beryllium salts are naturally acidic due to the hydrolysis of the aquated beryllium ion.[1] Maintaining a lower pH (ideally below 5) will keep the concentration of hydroxide ions low, thus preventing the precipitation of Be(OH)₂. Acetate buffers have a pH range of approximately 3.6 to 5.6.[2][3] When working with beryllium, it is advisable to use the lower end of this pH range.
Q3: Can increasing the acetate concentration help?
Q4: Are there any alternative complexing agents I can use in an acetate buffer system?
A4: If adjusting pH and acetate concentration is not sufficient or compatible with your experiment, consider adding a stronger chelating agent. For instance, citric acid is known to form stable, soluble complexes with beryllium over a wide pH range.[7] The use of acetylacetone (B45752) in an ammonium (B1175870) acetate buffer for beryllium analysis also demonstrates the effectiveness of beta-diketones as strong complexing agents.[8]
Q5: Could the order of reagent addition matter?
A5: Absolutely. It is generally recommended to add the beryllium salt to a well-stirred acetate buffer rather than adding the buffer to a concentrated beryllium solution. This helps to immediately surround the beryllium ions with a high concentration of acetate ligands, promoting complex formation before localized high pH can induce hydroxide precipitation.
Experimental Protocols
While specific experimental protocols leading to precipitation can vary widely, here is a general protocol for preparing a beryllium-containing acetate buffer with a reduced risk of precipitation.
Protocol: Preparation of a Beryllium-Containing Acetate Buffer
-
Prepare the Acetate Buffer:
-
Prepare a 0.1 M acetate buffer by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate to achieve the desired pH (e.g., pH 4.5). A detailed recipe for acetate buffers can be found from various sources.[3][9]
-
Filter the buffer through a 0.22 µm filter to remove any particulate matter.
-
-
Prepare the Beryllium Stock Solution:
-
Dissolve a known quantity of a soluble beryllium salt (e.g., BeSO₄·4H₂O or Be(NO₃)₂) in deionized water with a small amount of acid (e.g., nitric or sulfuric acid) to prevent initial hydrolysis.
-
-
Combine the Solutions:
-
While vigorously stirring the acetate buffer, slowly add the beryllium stock solution dropwise to achieve the desired final beryllium concentration.
-
Continuously monitor the pH and adjust with dilute acetic acid if necessary to maintain a pH well below 5.
-
Visually inspect the solution for any signs of turbidity or precipitation.
-
Quantitative Data Summary
Currently, there is a lack of comprehensive quantitative data in the public domain detailing the solubility of beryllium hydroxide specifically in acetate solutions as a function of both pH and acetate concentration. The following table summarizes the general solubility characteristics of relevant beryllium compounds.
| Compound | Formula | Solubility in Water | Notes |
| Beryllium Hydroxide | Be(OH)₂ | Insoluble at pH ≥ 5[1] | Can exist in different forms, with the freshly precipitated amorphous form being more soluble in acid.[10] |
| This compound | Be(CH₃COO)₂ | Moderately soluble[11] | A crystalline solid that decomposes to beryllium oxide upon heating.[11] |
| Basic this compound | Be₄O(O₂CCH₃)₆ | Insoluble[6] | Soluble in organic solvents like chloroform.[6] It is a stable covalent compound.[4][12] |
Disclaimer: Beryllium and its compounds are toxic and carcinogenic. All handling of beryllium-containing materials should be conducted in a well-ventilated area, such as a fume hood, with appropriate personal protective equipment.[13] Always consult your institution's safety guidelines before working with beryllium.
References
- 1. PlumX [plu.mx]
- 2. emsdiasum.com [emsdiasum.com]
- 3. Acetate Buffer (pH 3.6 to 5.6) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 4. Beryllium - Wikipedia [en.wikipedia.org]
- 5. This compound, basic [webbook.nist.gov]
- 6. Basic this compound - Wikipedia [en.wikipedia.org]
- 7. Beryllium binding at neutral pH: the importance of the Be-O-Be motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenges in Ultra-Trace Beryllium Analysis: Utilizing Recent Extraction Techniques in Combination with Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetate Buffer (0.1 M, pH 5.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 10. CID 21972177 | C2H3BeO2+ | CID 21972177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. americanelements.com [americanelements.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. nemi.gov [nemi.gov]
Technical Support Center: Optimizing Beryllium Oxide (BeO) Synthesis via Thermal Decomposition of Beryllium Acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of beryllium oxide (BeO) through the thermal decomposition of beryllium acetate (B1210297).
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Decomposition (Final product is not pure BeO) | 1. Insufficient decomposition temperature. 2. Inadequate heating duration. 3. Rapid heating rate leading to the formation of stable intermediates. | 1. Increase the final calcination temperature. A temperature range of 330-350°C is a common starting point for the distillation of basic beryllium acetate, followed by burning in air to form BeO.[1] 2. Increase the duration of heating at the final temperature to ensure the reaction proceeds to completion. 3. Employ a slower heating rate to allow for complete decomposition at each stage. |
| Low Yield of BeO | 1. Sublimation of the this compound precursor without complete decomposition. 2. Loss of fine BeO powder during collection. | 1. Ensure the thermal decomposition is carried out in a controlled environment, such as a tube furnace, to capture any sublimed material. For basic this compound, sublimation without decomposition is expected, and the vapor should be directed to a heated zone with air or another oxidizing agent to form BeO.[1] 2. Use appropriate filters and collection methods to capture the finely divided BeO product. |
| Discolored BeO Product (Not pure white) | 1. Contamination from the reaction vessel or furnace. 2. Incomplete combustion of acetate groups, leading to carbonaceous impurities. | 1. Utilize high-purity alumina (B75360) or other inert crucibles and ensure the furnace is clean before use. 2. Ensure a sufficient supply of air or oxygen during the combustion of the this compound vapor to facilitate complete oxidation of the organic components to carbon dioxide and water.[1] |
| Formation of "Basic this compound" | The use of beryllium hydroxide (B78521) or basic beryllium carbonate as a starting material with acetic acid or acetic anhydride (B1165640) will form basic this compound, Be₄O(O₂CCH₃)₆.[2][3] This is often a desired intermediate. | This is a standard intermediate in one of the common synthesis routes. Basic this compound is known for its thermal stability and can be sublimed and then burned to produce high-purity BeO.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What is the expected decomposition temperature for this compound?
A1: this compound crystals are reported to decompose at 60-100°C when heated slowly and 150-180°C when heated rapidly.[5] However, for the more stable "basic this compound" (Be₄O(O₂CCH₃)₆), sublimation without decomposition occurs, and it can be distilled at temperatures around 330-350°C.[1][4] The subsequent combustion of these vapors in the presence of air yields beryllium oxide.
Q2: Why is my this compound subliming instead of decomposing to BeO?
A2: The sublimation of basic this compound without decomposition is a known characteristic of this compound.[2][4] This property is leveraged in a purification process where the basic acetate is first vaporized to separate it from non-volatile impurities and then burned in the presence of an oxidizing agent to form pure BeO.[1]
Q3: What is "basic this compound" and how is it formed?
A3: Basic this compound, with the formula Be₄O(O₂CCH₃)₆, is a stable coordination compound.[2][4] It is typically prepared by reacting basic beryllium carbonate with hot acetic acid[2] or by heating beryllium oxide with acetic anhydride.[3] Its stability is attributed to its unique diamondoid structure.[2]
Q4: What are the hazardous decomposition products I should be aware of?
A4: The thermal decomposition of this compound can produce carbon monoxide, carbon dioxide, and other irritating and toxic fumes and gases.[6] All experiments involving beryllium compounds should be conducted in a well-ventilated fume hood with appropriate personal protective equipment due to the high toxicity of beryllium and its compounds.[6]
Q5: Can I use beryllium hydroxide directly to produce BeO?
A5: Yes, beryllium hydroxide can be calcined at high temperatures to produce beryllium oxide.[7][8] However, one common method to achieve high purity BeO involves converting beryllium hydroxide to beryllium basic acetate first, which is then distilled and burned.[1]
Experimental Protocols
Protocol 1: Synthesis of Basic this compound from Beryllium Oxide
This protocol is based on the reaction of beryllium oxide with acetic anhydride.
-
Preparation: Ensure the beryllium oxide used has been obtained by calcining beryllium hydroxide at a temperature not exceeding 500°C.[3]
-
Reaction Mixture: In a reaction vessel equipped with a reflux condenser, mix the calcined beryllium oxide with a stoichiometric excess (approximately 5%) of acetic anhydride.[3]
-
Initiation of Reaction: Heat the mixture with agitation to a temperature of 70-90°C to initiate the exothermic reaction.[3] Once initiated, external heating may no longer be necessary.
-
Reflux: Continue refluxing the mixture until the reaction is complete. The heat from the reaction will likely be sufficient to boil the acetic anhydride (boiling point: 137°C).[3]
-
Removal of Excess Acetic Anhydride: After the reaction is complete, distill off the excess acetic anhydride. The collected anhydride can be reused.[3]
-
Product Isolation: The remaining product is basic this compound.
Protocol 2: Thermal Decomposition of Basic this compound to Beryllium Oxide
This protocol describes the conversion of purified basic this compound to high-purity beryllium oxide.
-
Vaporization: Heat the basic this compound in a distillation apparatus to a temperature range of 330-350°C to induce vaporization.[1][3] Care should be taken to avoid overheating above 400°C to prevent decomposition within the reaction vessel.[3]
-
Combustion: Introduce the vapors of basic this compound into a heated chamber in the presence of air or another suitable oxidizing medium.[1] The vapors will burn to form beryllium oxide (BeO), carbon dioxide (CO₂), and water vapor (H₂O).
-
Collection: The resulting beryllium oxide will be a finely divided powder. Use a suitable condenser and collection system to recover the BeO product. Condensing the vapors in the presence of air can yield fine crystals of beryllium basic acetate if combustion is not the goal.[3]
Data Presentation
Table 1: Thermal Properties of Beryllium Acetates
| Compound | Formula | Decomposition Temperature (°C) | Melting Point (°C) | Notes |
| This compound | C₄H₆BeO₄ | 60-100 (slow heating), 150-180 (rapid heating)[5] | Decomposes | |
| Basic this compound | Be₄O(O₂CCH₃)₆ | Sublimes without decomposition[2][4] | 284[2] | Distillable at ~330°C.[4] |
Mandatory Visualizations
Caption: Experimental workflow for BeO synthesis.
Caption: Logical relationships in BeO synthesis pathways.
References
- 1. US2647821A - Process of preparing beryllium oxide - Google Patents [patents.google.com]
- 2. Basic_beryllium_acetate [chemeurope.com]
- 3. US2641611A - Method of producing beryllium basic acetate - Google Patents [patents.google.com]
- 4. Basic this compound - Wikipedia [en.wikipedia.org]
- 5. This compound [drugfuture.com]
- 6. This compound basic | CAS#:19049-40-2 | Chemsrc [chemsrc.com]
- 7. Beryllium Oxide | BeO | CID 14775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
troubleshooting guide for beryllium acetate handling and storage
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with beryllium acetate (B1210297). It is intended to address specific issues that may be encountered during handling, storage, and experimentation.
Frequently Asked Questions (FAQs)
1. What is beryllium acetate and what is it used for?
This compound is a chemical compound with the formula Be(C₂H₃O₂)₂.[1] The more commonly used and stable form is basic this compound, with the formula Be₄O(O₂CCH₃)₆.[2][3][4] It is a colorless solid that is soluble in organic solvents like chloroform (B151607) and insoluble in water.[2][3][5] Due to its unique structure and properties, it has applications in:
-
X-ray Diffractometer Alignment: Single crystals of basic this compound are used to align X-ray diffractometers.[2]
-
Protein Crystallography: It can be used as a reference in protein crystallography.[2]
-
Precursor for High-Purity Compounds: this compound is a good precursor for producing ultra-high purity beryllium compounds, including beryllium oxide, through decomposition upon heating.[1]
2. What are the primary hazards associated with this compound?
This compound is a highly toxic substance and a known human carcinogen.[6] Exposure can lead to serious health effects:
-
Chronic Beryllium Disease (CBD): A debilitating and sometimes fatal lung disease caused by an immune response to beryllium particles.[6][7]
-
Cancer: Beryllium and its compounds are classified as Group 1 carcinogens by the IARC, meaning they are carcinogenic to humans.[6]
-
Acute Beryllium Disease: A pneumonia-like condition resulting from high levels of beryllium exposure.[8][9]
-
Skin and Eye Irritation: It can cause skin sensitization, allergic reactions, and serious eye irritation.[6][7]
3. How should this compound be handled safely?
Due to its toxicity, strict safety protocols must be followed:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood or glove box to minimize inhalation of dust.[6]
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: A NIOSH-approved respirator is essential when handling the powder form.
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Lab Coat: A dedicated lab coat should be worn and decontaminated regularly.
-
-
Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in areas where this compound is used.
4. What are the proper storage conditions for this compound?
To ensure its stability and prevent accidental exposure, store this compound under the following conditions:
-
Container: Keep in a tightly sealed, clearly labeled container.
-
Environment: Store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[6]
-
Security: Store in a locked cabinet or "poison room" to restrict access.
5. What should I do in case of a spill?
In the event of a this compound spill, follow these emergency procedures:
-
Evacuate: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Do not attempt to clean up a spill without appropriate PPE, including a respirator.
-
Clean-up:
-
For small spills, carefully vacuum or sweep up the material using a HEPA-filtered vacuum.
-
Avoid generating dust.
-
Place the spilled material into a sealed, labeled container for hazardous waste disposal.
-
-
Decontamination: Thoroughly decontaminate the area after the spill has been cleaned up.
6. How should this compound waste be disposed of?
This compound waste is considered hazardous waste and must be disposed of according to local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
Troubleshooting Guide for Experimental Use
This section addresses common problems that may arise during experiments involving this compound.
Problem 1: Inconsistent or Unexpected Experimental Results
| Symptom | Possible Cause | Troubleshooting Action |
| Poor reproducibility of results | Impure this compound: The presence of impurities can interfere with reactions. | Purify the this compound by recrystallization from a suitable solvent like chloroform or by sublimation.[2][10] |
| Decomposition of this compound: Exposure to moisture can lead to hydrolysis and decomposition. | Ensure the compound is stored in a desiccator. Prepare solutions fresh before use. | |
| Unexpected side reactions | Reaction with incompatible substances: this compound can react with strong oxidizing agents, acids, and bases. | Review the experimental protocol to ensure no incompatible substances are present. |
Problem 2: Difficulty in Dissolving this compound
| Symptom | Possible Cause | Troubleshooting Action |
| This compound does not dissolve in the chosen solvent | Incorrect solvent: Basic this compound is soluble in nonpolar organic solvents like chloroform but insoluble in water.[2][3][5] | Verify the appropriate solvent for your specific form of this compound. For basic this compound, use a nonpolar organic solvent. |
| Slow dissolution rate | Low temperature or insufficient agitation: Dissolution may be slow under certain conditions. | Gently warm the solvent (if appropriate for the experiment) and increase agitation. |
Problem 3: Issues in Protein Crystallography
| Symptom | Possible Cause | Troubleshooting Action |
| Formation of amorphous precipitate instead of crystals | Protein concentration is too high: This can lead to rapid precipitation rather than ordered crystal growth.[11] | Optimize the protein concentration by performing a dilution series. |
| Protein is unstable or impure: Impurities or instability can prevent proper crystallization.[11][12] | Further purify the protein sample. Ensure the buffer conditions are optimal for protein stability. | |
| Formation of many small, unusable crystals | Nucleation rate is too high: This can be caused by overly high concentrations of the protein or precipitant.[13] | Reduce the concentration of the protein and/or the precipitant. |
| Crystal lattice strain (cracked or split crystals) | Accumulation of impurities in the growing crystal. [13] | Filter all solutions, including the protein solution, through a 0.22 micron filter.[13] Consider further purification of the protein.[13] |
Experimental Protocols & Workflows
Workflow for this compound Purification by Recrystallization
Caption: Purification of this compound.
Logical Workflow for Troubleshooting Unexpected Experimental Results
Caption: Troubleshooting Experimental Results.
References
- 1. americanelements.com [americanelements.com]
- 2. Basic this compound - Wikipedia [en.wikipedia.org]
- 3. brainly.in [brainly.in]
- 4. Basic_beryllium_acetate [chemeurope.com]
- 5. Basic_beryllium_acetate [bionity.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound, basic - Hazardous Agents | Haz-Map [haz-map.com]
- 8. This compound | C4H6BeO4 | CID 10981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Beryllium oxyacetate | C12H18Be4O13 | CID 3035396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. biocompare.com [biocompare.com]
- 12. news-medical.net [news-medical.net]
- 13. Crystals with problems – Terese Bergfors [xray.teresebergfors.com]
Validation & Comparative
A Researcher's Guide to the Elemental Analysis of Beryllium Acetate for Purity Validation
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for validating the purity of beryllium acetate (B1210297), a compound that exists in two common forms: normal beryllium acetate (C₄H₆BeO₄) and basic this compound (Be₄O(CH₃COO)₆). This document outlines the theoretical versus expected experimental results from elemental analysis and provides detailed protocols for the primary analytical techniques.
Understanding this compound and Its Purity
This compound is a beryllium salt of acetic acid. The "normal" form has the chemical formula C₄H₆BeO₄. More commonly encountered in laboratory settings is "basic" this compound, with the formula Be₄O(CH₃COO)₆. This form possesses a distinct adamantane-like structure and is notable for its solubility in organic solvents like chloroform.[1] The purity of these compounds is critical, as impurities can significantly alter their chemical and physical properties, leading to unreliable outcomes in subsequent applications.
Commercially available this compound and its basic form are typically offered in purities ranging from 99% to ultra-pure 99.999% (5N) grades.[2][3] The validation of this stated purity is paramount and is primarily achieved through elemental analysis, which determines the percentage composition of carbon (C), hydrogen (H), and beryllium (Be) in a sample.
Theoretical vs. Experimental Elemental Composition
The cornerstone of purity validation via elemental analysis is the comparison of experimentally determined elemental percentages with the theoretically calculated values for a 100% pure compound. Deviations from the theoretical values can indicate the presence of impurities, such as residual solvents, starting materials, or byproducts from synthesis.
Below is a comparative table of the theoretical elemental composition for both normal and basic this compound.
| Compound | Formula | Carbon (C) % | Hydrogen (H) % | Beryllium (Be) % | Oxygen (O) % (by difference) |
| This compound | C₄H₆BeO₄ | 37.80 | 4.76 | 7.09 | 50.35 |
| Basic this compound | Be₄O(CH₃COO)₆ | 35.47 | 4.46 | 8.87 | 51.20 |
Note: The theoretical percentages are calculated based on the chemical formulas and atomic weights of the constituent elements.
In a laboratory setting, the measured values for a high-purity sample are expected to be very close to these theoretical percentages. The following table illustrates hypothetical experimental results for basic this compound at different purity levels.
| Purity Level | Theoretical C% | Experimental C% | Theoretical H% | Experimental H% | Theoretical Be% | Experimental Be% |
| >99% | 35.47 | 35.42 | 4.46 | 4.43 | 8.87 | 8.85 |
| 95% | 35.47 | 33.70 | 4.46 | 4.24 | 8.87 | 8.43 |
| 90% | 35.47 | 31.92 | 4.46 | 4.01 | 8.87 | 7.98 |
Note: The hypothetical experimental values for lower purities would depend on the nature of the impurities. For instance, the presence of a solvent with a different C:H ratio would skew the results accordingly.
Experimental Protocols for Elemental Analysis
The determination of the elemental composition of this compound is typically a two-part process: CHN analysis for carbon and hydrogen, and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for the beryllium content.
Carbon, Hydrogen, and Nitrogen (CHN) Analysis
CHN analysis is a combustion-based technique that provides the weight percentages of carbon, hydrogen, and nitrogen in a sample.[4][5] For this compound, the nitrogen content is expected to be zero.
Experimental Protocol for CHN Analysis:
-
Sample Preparation:
-
Ensure the this compound sample is homogenous and dry. If necessary, grind the sample to a fine powder.
-
Accurately weigh approximately 2-5 mg of the sample into a tin or silver capsule. For air-sensitive samples, this should be done in an inert atmosphere (e.g., a glovebox).
-
-
Combustion:
-
The encapsulated sample is introduced into a combustion tube heated to approximately 900-1000°C.
-
A pulse of pure oxygen is introduced, leading to flash combustion of the sample.[4]
-
The combustion products (CO₂, H₂O, and N₂) are swept by a helium carrier gas through the combustion and reduction tubes.
-
-
Reduction and Separation:
-
The gas mixture passes through a reduction tube containing heated copper to reduce any nitrogen oxides to N₂ and to remove excess oxygen.
-
The resulting gas mixture (He, CO₂, H₂O, N₂) is then passed through a chromatographic column to separate the individual components.
-
-
Detection and Quantification:
-
A thermal conductivity detector (TCD) measures the amount of each gas as it elutes from the column.
-
The instrument is calibrated using certified organic standards with known C, H, and N content. The software then calculates the percentage of each element in the original sample.
-
Beryllium Analysis by Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES is a highly sensitive technique used to determine the concentration of metals in a sample.[6] It is the preferred method for quantifying the beryllium content in this compound.
Experimental Protocol for ICP-OES Analysis:
-
Sample Digestion:
-
Accurately weigh approximately 50-100 mg of the this compound sample into a clean, inert digestion vessel.
-
Add a suitable acid mixture for digestion. A common and effective method involves microwave-assisted digestion with concentrated nitric acid.[6] This ensures the complete dissolution of the beryllium compound.
-
The digestion process breaks down the organic part of the molecule, leaving the beryllium ions in solution.
-
-
Sample Dilution:
-
After digestion, allow the solution to cool.
-
Quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water. The final acid concentration should be matched with that of the calibration standards.
-
-
Instrument Calibration:
-
Prepare a series of calibration standards of known beryllium concentrations by diluting a certified beryllium standard solution.
-
Aspirate the standards into the ICP-OES instrument to generate a calibration curve.
-
-
Sample Analysis:
-
Aspirate the diluted sample solution into the plasma. The high temperature of the argon plasma excites the beryllium atoms, causing them to emit light at characteristic wavelengths.
-
The instrument's detector measures the intensity of the emitted light at the specific wavelength for beryllium.
-
-
Quantification:
-
The instrument's software compares the emission intensity of the sample to the calibration curve to determine the concentration of beryllium in the solution.
-
The percentage of beryllium in the original solid sample is then calculated based on the measured concentration, the final volume of the solution, and the initial mass of the sample.
-
Workflow for Purity Validation
The logical flow of validating the purity of a this compound sample is depicted in the following diagram.
Caption: Workflow for the validation of this compound purity.
Potential Impurities and Their Impact
Deviations in elemental analysis results can often be attributed to specific impurities. Common sources include:
-
Residual Solvents: If a solvent is used during synthesis or purification and is not completely removed, it will affect the C and H percentages.
-
Starting Materials: Unreacted beryllium oxide, beryllium carbonate, or acetic acid can be present in the final product.
-
Hydrolysis Products: this compound can be susceptible to hydrolysis, which may lead to the formation of beryllium hydroxide (B78521) or other hydrated species, altering the elemental composition.
-
Other Metal Impurities: The presence of other metals would not be detected by CHN analysis but could be identified as a discrepancy in the overall mass balance or by a more comprehensive ICP analysis.
References
Characterization of Beryllium Acetate and a Comparative Analysis with Alternative Compounds Utilizing XRD and FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization of basic beryllium acetate (B1210297) using X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR). Due to the limited availability of comprehensive public data for basic beryllium acetate, this guide establishes a comparative framework with two alternative compounds: zinc acetate, another metal acetate, and beryllium oxide, a related beryllium compound. This approach allows for a thorough understanding of the analytical techniques and data interpretation, even in the absence of a complete dataset for the primary compound of interest.
Introduction to this compound and a Rationale for Comparison
Basic this compound, with the chemical formula Be₄O(CH₃COO)₆, is a coordination complex with a distinctive cage-like structure. It consists of a central oxygen atom tetrahedrally coordinated to four beryllium atoms, with six acetate groups bridging the beryllium centers. This unique structure imparts properties such as solubility in organic solvents, which is unusual for a metal salt.[1][2][3] The characterization of its crystal structure and vibrational properties is crucial for understanding its chemical behavior and potential applications.
Given the challenges in sourcing complete, publicly available XRD and FTIR datasets for basic this compound, this guide utilizes zinc acetate (Zn(CH₃COO)₂) and beryllium oxide (BeO) as comparative standards. Zinc acetate provides a reference for a common metal acetate, allowing for the comparison of the influence of the metal center on the acetate ligand's vibrational modes. Beryllium oxide serves as a reference for a simple, well-characterized beryllium compound, offering insights into the vibrational modes associated with the Be-O bond.
Experimental Methodologies
Detailed experimental protocols are essential for obtaining high-quality, reproducible data. The following sections outline standardized procedures for XRD and FTIR analysis of solid samples. For compounds like this compound, which may be sensitive to atmospheric moisture, handling in an inert atmosphere is recommended.
Powder X-ray Diffraction (XRD)
Objective: To determine the crystalline structure, phase purity, and crystallite size of the material.
Protocol:
-
Sample Preparation:
-
The sample is finely ground to a homogenous powder using an agate mortar and pestle to ensure random orientation of the crystallites.
-
For air-sensitive samples, this step is performed inside a glovebox under an inert atmosphere (e.g., nitrogen or argon).
-
The powdered sample is then mounted onto a zero-background sample holder.
-
-
Instrument Parameters (Typical):
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Goniometer Configuration: Bragg-Brentano geometry
-
Scan Range (2θ): 10° - 80°
-
Step Size: 0.02°
-
Scan Speed: 1°/min
-
-
Data Analysis:
-
The resulting diffraction pattern is analyzed to identify the peak positions (2θ) and their corresponding intensities.
-
Phase identification is performed by comparing the experimental pattern with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD).
-
Lattice parameters can be refined using appropriate software.
-
The average crystallite size (D) can be estimated using the Scherrer equation: D = Kλ / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups and vibrational modes present in the molecule.
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the finely ground sample is mixed with ~200 mg of dry potassium bromide (KBr) powder. KBr is transparent in the mid-infrared region.
-
The mixture is further ground to ensure a homogenous dispersion.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrument Parameters (Typical):
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Mode: Transmittance or Absorbance
-
-
Data Analysis:
-
The resulting infrared spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the sample.
-
The positions, shapes, and intensities of these bands are used to identify the chemical bonds present.
-
Comparison with literature data for known compounds aids in the assignment of the observed vibrational modes.
-
Comparative Data Analysis
The following tables summarize the available XRD and FTIR data for basic this compound and the selected comparative compounds.
X-ray Diffraction Data
| Compound | Crystal System | Key Diffraction Peaks (2θ) and (hkl) planes |
| Basic this compound | Cubic | Data not readily available in searched literature. |
| Zinc Acetate (anhydrous) | Monoclinic | Specific 2θ values can vary with the specific phase and experimental conditions. |
| Beryllium Oxide | Hexagonal | (100), (002), (101), (102), (110), (103), (200), (112), (201) |
Fourier-Transform Infrared Spectroscopy Data
The FTIR spectrum of basic this compound would be expected to show characteristic bands for the acetate group and the Be-O framework. A comparison with zinc acetate helps in assigning the acetate ligand vibrations, while beryllium oxide provides a reference for Be-O stretching modes.
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |
| Basic this compound | Data not readily available in searched literature. | Expected to show C-H, C=O, C-C, and Be-O vibrations. |
| Zinc Acetate | Asymmetric COO⁻ stretching | ~1564 |
| Symmetric COO⁻ stretching | ~1445 | |
| C-H stretching (of CH₃) | ~2930 | |
| C-H bending (of CH₃) | ~1350 | |
| C-C stretching | ~950 | |
| Beryllium Oxide | Be-O stretching | ~730 - 800 |
Experimental Workflow and Logical Relationships
The characterization of a solid sample like this compound using XRD and FTIR follows a logical workflow to obtain and interpret the structural and compositional information.
Caption: Experimental workflow for the characterization of a solid sample.
Conclusion
References
A Comparative Guide to Beryllium Acetate and Beryllium Chloride as Precursors for Beryllium Oxide (BeO)
For Researchers, Scientists, and Drug Development Professionals
The selection of a precursor is a critical determinant in the synthesis of beryllium oxide (BeO), directly influencing the purity, particle morphology, and ultimately, the performance of the final ceramic material. This guide provides an objective comparison of two potential beryllium precursors: beryllium acetate (B1210297) and beryllium chloride. While both can be used to produce BeO, they proceed through fundamentally different chemical pathways, leading to distinct process characteristics and final product properties. This document outlines these synthesis routes, presents available experimental data, and offers detailed protocols for researchers.
Executive Summary
The primary distinction between using beryllium acetate and beryllium chloride as precursors for BeO lies in the synthesis methodology and the inherent purification capabilities of each route.
-
This compound , specifically basic this compound, is amenable to a purification process involving distillation. This route is particularly advantageous for producing high-purity BeO, as the distillation step can effectively separate beryllium from many common impurities. The subsequent thermal decomposition (combustion) of the purified basic this compound vapor yields BeO.
-
Beryllium Chloride is not typically used for the direct thermal decomposition to BeO in a solid state. Due to its hygroscopic nature and reactivity with water, the most practical pathway involves the hydrolysis of beryllium chloride in an aqueous solution to precipitate beryllium hydroxide (B78521). This beryllium hydroxide is then recovered and calcined at high temperatures to form BeO. Consequently, the "beryllium chloride route" is effectively a "beryllium hydroxide route," and the purity of the resulting BeO is largely dependent on the purity of the initial beryllium chloride and the precipitation conditions.
Comparison of Synthesis Pathways and Resulting BeO Properties
The following tables summarize the key differences between the two precursor pathways. Direct quantitative comparisons of BeO properties from these distinct routes are limited in the literature; therefore, the data presented is a composite based on the described synthesis mechanisms and data from analogous processes.
Table 1: Comparison of Synthesis Process Parameters
| Parameter | This compound (Distillation Route) | Beryllium Chloride (Hydrolysis Route) |
| Synthesis Principle | Distillation of basic this compound followed by combustion of the vapor. | Hydrolysis to beryllium hydroxide, followed by calcination. |
| Key Process Steps | 1. Conversion to basic this compound. 2. Distillation (330-350 °C). 3. Combustion of vapor in air.[1] | 1. Dissolution in water. 2. Precipitation of Be(OH)₂ with a base. 3. Filtration and washing. 4. Calcination (>900 °C).[2] |
| Inherent Purification | High; distillation separates volatile beryllium basic acetate from non-volatile impurities.[1] | Moderate; depends on co-precipitation of impurities during hydroxide formation. |
| Typical Purity | High (>99.9% achievable).[3] | Dependent on precursor purity and washing efficiency. |
| Process Complexity | More complex due to the distillation step. | Relatively straightforward precipitation and calcination. |
Table 2: Expected Properties of Resulting Beryllium Oxide
| Property | BeO from this compound | BeO from Beryllium Chloride (via Hydroxide) |
| Purity | Potentially very high due to the distillation purification step.[3] | Purity is directly related to the purity of the starting beryllium chloride and the intermediate beryllium hydroxide.[4] |
| Particle Size | Typically fine particles resulting from vapor phase combustion. | Can be controlled by calcination temperature and time; higher temperatures lead to larger crystallites.[5] |
| Surface Area | Likely higher due to vapor phase synthesis, but can be reduced by subsequent heat treatment. | Generally decreases with increasing calcination temperature.[6] |
| Morphology | Dependent on combustion conditions. | Can be influenced by the precipitation and calcination conditions. |
Experimental Protocols
Synthesis of High-Purity BeO from this compound via Distillation
This protocol is based on the principle of purifying an impure beryllium source by converting it to basic this compound, followed by distillation and combustion.[1]
Objective: To produce high-purity beryllium oxide.
Materials:
-
Impure beryllium hydroxide or other beryllium compound
-
Glacial acetic acid
-
Distillation apparatus suitable for high temperatures
-
Furnace for combustion
-
High-purity alumina (B75360) or platinum collection vessel
Procedure:
-
Formation of Basic this compound: React the impure beryllium-containing material with acetic acid to form a beryllium basic acetate product. This can be achieved by heating the beryllium source with acetic acid.
-
Drying: Dry the resulting beryllium basic acetate product.
-
Distillation: Subject the dried beryllium basic acetate to distillation at a temperature range of approximately 330 °C to 350 °C. At this temperature, the basic this compound vaporizes, while the acetates of many common impurities (e.g., iron and aluminum) decompose and remain as a residue.[1]
-
Separation: Separate the vapors of beryllium basic acetate from the decomposition products of the impurity acetates.
-
Combustion: Burn the separated beryllium basic acetate vapors in the presence of air or another oxidizing medium. This process decomposes the acetate and forms beryllium oxide of high purity, along with carbon dioxide and water vapor.[1]
-
Collection: Collect the resulting high-purity beryllium oxide powder in a suitable vessel.
Synthesis of BeO from Beryllium Chloride via Hydrolysis and Calcination
This protocol describes the conversion of beryllium chloride to beryllium oxide through the precipitation of beryllium hydroxide.
Objective: To synthesize beryllium oxide from a beryllium chloride precursor.
Materials:
-
Beryllium chloride (BeCl₂)
-
Deionized water
-
Ammonium (B1175870) hydroxide (or other suitable base)
-
High-purity alumina or platinum crucible
-
High-temperature muffle furnace
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the beryllium chloride in deionized water. The dissolution of BeCl₂ in water results in the formation of the hydrated beryllium ion, [Be(H₂O)₄]²⁺.[7]
-
Precipitation: Slowly add a base, such as ammonium hydroxide, to the beryllium chloride solution while stirring. This will precipitate beryllium hydroxide (Be(OH)₂).
-
BeCl₂(aq) + 2NH₄OH(aq) → Be(OH)₂(s) + 2NH₄Cl(aq)
-
-
Filtration and Washing: Separate the beryllium hydroxide precipitate from the solution by filtration. Wash the precipitate thoroughly with deionized water to remove any soluble impurities, such as ammonium chloride.
-
Drying: Dry the washed beryllium hydroxide precipitate in an oven at a low temperature (e.g., 110 °C) to remove excess water.
-
Calcination: Place the dried beryllium hydroxide powder in a high-purity alumina or platinum crucible. Heat the crucible in a high-temperature furnace. The dehydration of beryllium hydroxide to beryllium oxide begins at around 400 °C, but for ceramic-grade BeO, calcination is typically carried out at temperatures of 900 °C or higher to ensure complete conversion and to control the crystallinity and particle size of the final product.[2][4]
-
Be(OH)₂(s) → BeO(s) + H₂O(g)
-
-
Cooling: After holding at the desired calcination temperature for a sufficient time (e.g., 2-4 hours), cool the furnace slowly to room temperature to obtain the final beryllium oxide powder.
Signaling Pathways and Experimental Workflows
Caption: Workflow for High-Purity BeO via this compound Distillation.
Caption: Workflow for BeO Synthesis via Beryllium Chloride Hydrolysis.
Conclusion
The choice between this compound and beryllium chloride as a starting material for BeO synthesis is dependent on the desired purity of the final product and the acceptable complexity of the process.
-
The This compound distillation route is a more intricate process but offers a distinct advantage in producing high-purity beryllium oxide due to its inherent purification step. This method is ideal for applications where impurity levels are a critical concern.
-
The beryllium chloride hydrolysis route is a more conventional and straightforward precipitation and calcination process. The purity of the resulting BeO is contingent on the quality of the initial beryllium chloride. This pathway may be suitable for applications with less stringent purity requirements or when process simplicity is a priority.
Researchers should select the precursor and corresponding synthesis pathway that best aligns with the specific property requirements of their intended application for beryllium oxide.
References
- 1. US2647821A - Process of preparing beryllium oxide - Google Patents [patents.google.com]
- 2. US3233970A - Method of producing beryllium oxide from beryllium containing ores - Google Patents [patents.google.com]
- 3. Frontiers | BeO Utilization in Reactors for the Improvement of Extreme Reactor Environments - A Review [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
A Researcher's Guide to Assessing the Purity of Synthesized Beryllium Acetate
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized basic beryllium acetate (B1210297) (Be₄O(O₂CCH₃)₆), a compound known for its unique structure and utility in the purification of beryllium.
This document outlines various analytical techniques, from elemental analysis to advanced spectroscopic and chromatographic methods. It presents a comparative analysis of these methods, supported by experimental data, and provides detailed protocols to aid in their implementation. Furthermore, a comparison with an alternative beryllium carboxylate, beryllium oxalate (B1200264), is included to offer a broader perspective on purity assessment in this class of compounds.
Understanding Potential Impurities in Beryllium Acetate Synthesis
The purity of synthesized this compound is intrinsically linked to its preparation method. Commonly synthesized by reacting basic beryllium carbonate with hot acetic acid, potential impurities can include:
-
Unreacted Starting Materials: Residual basic beryllium carbonate or excess acetic acid.
-
Side Products: Formation of other beryllium-containing species.
-
Solvent Residues: If solvents other than acetic acid are used in purification steps.
-
Metallic Impurities: Trace metals present in the initial beryllium source.
A thorough purity assessment is crucial to identify and quantify these potential contaminants to ensure the integrity of subsequent experiments.
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach is often the most effective strategy for a comprehensive purity assessment of synthesized this compound. The following table summarizes the key analytical techniques, their principles, the information they provide, and their typical performance characteristics.
| Analytical Technique | Principle | Information Provided | Key Advantages | Key Limitations |
| Elemental Analysis (C, H, Be) | Combustion analysis for C and H; atomic absorption or emission for Be. | Determines the elemental composition of the compound. | Fundamental for confirming the correct empirical formula. | Does not identify the nature of impurities, only deviations from the expected elemental ratio. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Atomization and ionization of the sample in a high-temperature plasma, followed by mass-to-charge ratio separation. | Highly sensitive quantification of trace and ultra-trace metallic impurities. | Extremely low detection limits (in the ng/L or ppt (B1677978) range for many elements).[1][2][3] | Can be susceptible to matrix effects; requires sample digestion which can introduce contaminants.[4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, corresponding to molecular vibrations. | Identification of functional groups (e.g., acetate, hydroxyl, carbonate) and confirmation of the basic this compound structure. | Rapid, non-destructive, and provides structural information. | Not inherently quantitative without calibration; may not detect impurities with similar functional groups. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Provides information on thermal stability and decomposition patterns, which can distinguish between this compound and impurities like beryllium hydroxide (B78521) or carbonate. | Can provide quantitative information on the amount of volatile components or decomposition products. | May not be able to differentiate between compounds with overlapping decomposition temperatures. |
| Gas Chromatography - Mass Spectrometry (GC-MS) | Separates volatile compounds based on their partitioning between a stationary and a mobile phase, followed by mass-based identification. | Identification and quantification of volatile organic impurities, such as residual solvents.[5] this compound itself is not volatile without derivatization. | High sensitivity and specificity for volatile compounds. | Limited to volatile or semi-volatile analytes; may require derivatization for non-volatile compounds.[6] |
| X-ray Diffraction (XRD) | Scatters X-rays from the crystalline lattice of a material to determine its atomic and molecular structure. | Confirms the crystalline phase of the synthesized product and can identify crystalline impurities. | Provides definitive structural information for crystalline materials. | Not suitable for amorphous impurities; quantification can be challenging. |
Comparison with an Alternative: Beryllium Oxalate
Beryllium oxalate (BeC₂O₄) serves as a relevant alternative for comparison as it is another beryllium carboxylate used in the preparation of high-purity beryllium oxide.[7] The purity assessment of beryllium oxalate involves similar analytical techniques to those used for this compound.
| Property | This compound (Basic) | Beryllium Oxalate |
| Formula | Be₄O(O₂CCH₃)₆ | BeC₂O₄ |
| Synthesis | Basic beryllium carbonate and acetic acid.[8][9] | Beryllium salt and oxalic acid. |
| Solubility | Soluble in organic solvents like chloroform, insoluble in water.[8][9] | Soluble in water.[7] |
| Decomposition | Sublimes in a vacuum without decomposition.[8][9] | Decomposes upon heating to form beryllium oxide.[7] |
| Primary Purity Concerns | Residual starting materials, other beryllium species. | Oxalic acid, other metal oxalates. |
| Key Purity Analysis | Elemental Analysis, FTIR, ICP-MS. | Titration, ICP-MS, TGA. |
Experimental Protocols
Elemental Analysis (C, H, Be)
Objective: To determine the weight percent of carbon, hydrogen, and beryllium in the synthesized this compound.
Methodology:
-
Sample Preparation: A precisely weighed sample (typically 1-3 mg) of the dried this compound is placed in a tin or silver capsule.
-
Carbon and Hydrogen Analysis: The sample is combusted at high temperature (≥900 °C) in a stream of oxygen. The resulting carbon dioxide and water are detected by thermal conductivity or infrared spectroscopy.
-
Beryllium Analysis: The sample is digested in a suitable acid mixture (e.g., nitric and sulfuric acids). The resulting solution is then analyzed for beryllium content using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).
-
Data Analysis: The experimentally determined weight percentages of C, H, and Be are compared to the theoretical values for basic this compound (C: 35.48%, H: 4.47%, Be: 8.87%).
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Trace Metal Analysis
Objective: To quantify trace metallic impurities in the synthesized this compound.
Methodology:
-
Sample Digestion: A known weight of the this compound sample is digested using high-purity nitric acid, sometimes in combination with other acids like perchloric or sulfuric acid, in a closed microwave digestion system.[10]
-
Sample Dilution: The digested sample is diluted to a suitable volume with deionized water to bring the analyte concentrations within the linear range of the instrument.
-
Instrumental Analysis: The diluted sample is introduced into the ICP-MS. The instrument is calibrated using certified multi-element standards. An internal standard is typically used to correct for matrix effects and instrumental drift.[4]
-
Data Analysis: The concentrations of various metallic impurities are determined by comparing the signal intensities of the sample to the calibration curves.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the synthesized product and to detect the presence of impurities such as beryllium hydroxide or carbonate.
Methodology:
-
Sample Preparation:
-
KBr Pellet: A small amount of the finely ground this compound sample (1-2 mg) is mixed with dry potassium bromide (100-200 mg) and pressed into a thin, transparent pellet.[11]
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[11]
-
-
Instrumental Analysis: The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is collected and subtracted from the sample spectrum.
-
Data Analysis: The positions and intensities of the absorption bands in the sample spectrum are compared with a reference spectrum of pure basic this compound. Characteristic peaks for acetate (C=O and C-O stretching) and the Be-O framework should be present. The absence of broad bands corresponding to O-H stretching (from hydroxide) and sharp bands for carbonate is indicative of high purity.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the synthesized this compound and to detect the presence of impurities with different thermal decomposition profiles.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the this compound sample (5-10 mg) is placed in a tared TGA pan (typically alumina (B75360) or platinum).
-
Instrumental Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a defined temperature range. The instrument continuously records the mass of the sample as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed. Pure basic this compound is known to be thermally stable and sublimes without significant decomposition.[8][9] The presence of steps in the TGA curve at lower temperatures could indicate the decomposition of impurities like beryllium hydroxide or carbonate.
Visualization of Experimental Workflows
Caption: Workflow for the purity assessment of synthesized this compound.
Caption: Experimental workflow for trace metal analysis by ICP-MS.
By employing a combination of these analytical techniques and following standardized protocols, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the validity and reliability of their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges in Ultra-Trace Beryllium Analysis: Utilizing Recent Extraction Techniques in Combination with Spectrometric Detection [mdpi.com]
- 3. Challenges in Ultra-Trace Beryllium Analysis: Utilizing Recent Extraction Techniques in Combination with Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 5. shimadzu.com [shimadzu.com]
- 6. benchchem.com [benchchem.com]
- 7. Beryllium oxalate - Wikipedia [en.wikipedia.org]
- 8. Basic_beryllium_acetate [chemeurope.com]
- 9. Basic this compound - Wikipedia [en.wikipedia.org]
- 10. Development and validation of analytical methods for ultra-trace beryllium in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to the Reactivity of Beryllium Precursors
For researchers, scientists, and drug development professionals, selecting the appropriate beryllium precursor is a critical decision that dictates the outcome of a synthesis, the properties of the final product, and the efficiency of the process. This guide provides an objective comparison of the reactivity of common beryllium precursors, supported by experimental data, to facilitate informed selection for specific applications, ranging from materials science to catalysis.
Section 1: Reactivity in Solid-State Synthesis of Beryllium Oxide (BeO)
Beryllium oxide (BeO), or beryllia, is a ceramic material with a unique combination of high thermal conductivity and excellent electrical insulation.[1] Its properties are highly dependent on the choice of precursor and the subsequent manufacturing process, most commonly thermal decomposition (calcination).[1] The reactivity of a precursor in this context is primarily defined by its decomposition temperature and the characteristics of the resulting BeO.
The general workflow for BeO synthesis involves heating the precursor to a specific temperature, causing it to decompose into beryllium oxide and volatile byproducts.[1]
Data Presentation: Comparison of Precursors for BeO Synthesis
The choice of precursor significantly impacts the decomposition temperature and the physical properties of the resulting beryllium oxide powder.[1] The following table summarizes these differences.
| Parameter | Beryllium Hydroxide (Be(OH)₂) | Beryllium Carbonate (BeCO₃) | Beryllium Sulfate (BeSO₄) | Beryllium Oxalate (BeC₂O₄) |
| Decomposition Reaction | Be(OH)₂ → BeO + H₂O[1] | BeCO₃ → BeO + CO₂[1] | BeSO₄ → BeO + SO₃ | BeC₂O₄ → BeO + CO + CO₂[1] |
| Typical Decomposition Temp. | ~400°C (Dehydration start)[2] | Begins at low temps[3] | Higher temperatures required[1] | Lower temperatures |
| Calcination Temp. for Ceramic Grade | 1000°C - 1300°C[2] | High temps for crystallinity[3] | High temperatures[1] | N/A |
| Resulting BeO Purity | Highly dependent on precursor purity[2] | Dependent on precursor purity | High purity achievable via purification of the sulfate salt[2] | Known to produce high-purity BeO[1] |
| Key Characteristics | A straightforward synthesis route.[2] | Common precursor.[4] | A common industrial method for high-purity, ceramic-grade BeO.[2] | Yields high-purity oxide.[1] |
Note: The data presented is compiled from various sources, and direct comparative studies under identical conditions are limited. Variations in experimental conditions can significantly affect the results.[1]
Section 2: Reactivity in the Synthesis of Beryllium Nitride (Be₃N₂)
Beryllium nitride (Be₃N₂) is a hard, refractory ceramic material used in nuclear reactors and for producing radioactive carbon-14.[5] Its synthesis typically requires high temperatures and controlled atmospheres, with reactivity largely centered on the direct nitridation of beryllium metal.
| Precursor | Reactant | Temperature Range | Key Characteristics |
| Beryllium Metal (Be) | Dry Nitrogen (N₂) | 700 - 1400°C[5] | Common method, requires oxygen-free atmosphere.[5][6] |
| Beryllium Metal (Be) | Ammonia (B1221849) (NH₃) | ~1100°C[7] | Can produce highly luminescent Be₃N₂ powder.[7] |
Beryllium nitride is readily hydrolyzed by water to form beryllium hydroxide and ammonia and reacts vigorously with mineral acids and strong alkalis.[6]
Section 3: Comparative Reactivity of Beryllium Salts in Solution
In aqueous solutions, the reactivity of beryllium salts such as beryllium chloride (BeCl₂), beryllium fluoride (B91410) (BeF₂), beryllium nitrate (B79036) (Be(NO₃)₂), and beryllium sulfate (BeSO₄) is dominated by the hydrolysis of the tetra-aqua beryllium(II) ion, [Be(H₂O)₄]²⁺.[8] The high charge density of the small Be²⁺ ion polarizes coordinated water molecules, leading to the release of protons and the formation of acidic solutions.[8] This behavior is fundamental to their role as Lewis acid catalysts.
Data Presentation: Comparison of Beryllium Salt Reactivity
The anion associated with the beryllium cation influences the salt's overall properties and reactivity in solution, particularly through ion pairing and complex formation.[8]
| Parameter | Beryllium Chloride (BeCl₂) | Beryllium Fluoride (BeF₂) | Beryllium Nitrate (Be(NO₃)₂) | Beryllium Sulfate (BeSO₄) |
| Predominant Bond Type | Covalent[8] | Polymeric with covalent character[8] | Ionic[8] | Ionic[8] |
| Reaction with Water | Vigorous, exothermic reaction.[8] | Dissolves.[8] | Dissolves to form an acidic solution.[8] | Dissolves to form an acidic solution.[8] |
| Complex Formation | Forms complexes. | Forms stable fluoro-complexes (e.g., [BeF₄]²⁻).[8] | The nitrate ion is a weaker ligand.[8] | Readily forms inner-sphere sulfato-complexes.[8] |
| Relative Lewis Acidity | High | Moderate (reduced by F⁻ complexation) | High | High (can be moderated by SO₄²⁻ complexation) |
Experimental Protocols
Detailed and reproducible methodologies are essential for comparing precursor reactivity.
Protocol 1: Thermal Decomposition of Beryllium Precursors to BeO
Objective: To produce beryllium oxide via calcination and compare the decomposition process.
Materials:
-
Beryllium precursor powder (e.g., Be(OH)₂, BeCO₃·4H₂O)
-
High-purity alumina (B75360) or platinum crucible
-
High-temperature muffle furnace with programmable control
Procedure:
-
Accurately weigh a specific amount of the beryllium precursor powder into the crucible.
-
Place the crucible in the center of the muffle furnace.
-
Program the furnace to heat at a controlled rate (e.g., 5-10°C/min) to the target calcination temperature (e.g., 1100°C).
-
Hold the sample at the target temperature for a set duration (e.g., 2-4 hours) to ensure complete decomposition.
-
Allow the furnace to cool down to room temperature naturally.
-
Carefully remove the crucible containing the resulting white BeO powder for characterization.
Protocol 2: Purity Analysis of BeO by ICP-MS
Objective: To determine the concentration of beryllium and any impurity elements in the synthesized BeO.
Procedure:
-
Digestion: Accurately weigh a sample of the BeO powder and digest it in a mixture of high-purity acids (e.g., nitric and hydrofluoric acid) using a microwave digestion system.
-
Dilution: Dilute the digested sample to a known volume with deionized water to bring analyte concentrations into the instrument's linear range.[1]
-
Instrumental Analysis: Analyze the diluted sample using an Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) instrument. The plasma atomizes and ionizes the elements, which are then separated and detected based on their mass-to-charge ratio.[1]
-
Quantification: Determine the elemental concentrations by comparing signal intensities to those of certified reference materials.[1]
Protocol 3: Comparing Lewis Acidity via Friedel-Crafts Acylation
Objective: To compare the catalytic activity (Lewis acidity) of different beryllium salts.
Materials:
-
Anisole (B1667542) (substrate)
-
Acetic anhydride (B1165640) (acylating agent)
-
Beryllium salt (catalyst, e.g., BeCl₂, BeSO₄)
-
Nitrobenzene (solvent)
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve anisole and the beryllium salt catalyst in nitrobenzene.
-
Bring the solution to the desired reaction temperature (e.g., 50°C).
-
Initiate the reaction by adding acetic anhydride.
-
At regular time intervals, withdraw small aliquots from the reaction mixture.
-
Quench the reaction in the aliquots by adding cold, dilute HCl.[8]
-
Extract the organic components and analyze the formation of the product (p-methoxyacetophenone) by GC.[8]
-
Plot the product concentration versus time for each catalyst. The initial slope provides a quantitative comparison of their catalytic activity.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Beryllium oxide - Wikipedia [en.wikipedia.org]
- 5. Crystal structure and Uses of Beryllium nitride_Chemicalbook [chemicalbook.com]
- 6. Beryllium nitride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Unraveling the Crystal Structure of Basic Beryllium Acetate: A Comparative Guide
For decades, the intricate crystal structure of basic beryllium acetate (B1210297) (Be₄O(O₂CCH₃)₆) has been a subject of scientific inquiry. Initial validation by pioneering X-ray diffraction studies has been refined over the years by more advanced techniques and computational methods. This guide provides a comprehensive comparison of the experimentally determined and theoretically calculated structures of this remarkably stable organometallic compound, offering researchers, scientists, and drug development professionals a detailed overview of its structural validation.
The established crystal structure of basic beryllium acetate is characterized by a central oxygen atom tetrahedrally coordinated to four beryllium atoms. This Be₄O⁶⁺ core is encapsulated by six acetate groups, each bridging two beryllium atoms. The resulting molecule adopts a highly symmetric, cage-like structure often described as diamondoid, which contributes to its notable thermal stability and volatility.[1][2]
Comparative Analysis of a Crystalline Polymorph
While the cubic crystal structure is the most well-documented and stable form of basic this compound at room temperature, evidence of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, has been reported. At elevated temperatures, a transition to a lower-symmetry orthorhombic phase has been observed.[3][4] Additionally, a monoclinic phase has been mentioned in the literature, though detailed crystallographic data for this form remains scarce.[5]
This guide focuses on the comparison between the experimentally determined cubic phase and a theoretically calculated model using Density Functional Theory (DFT).
Quantitative Crystallographic Data
The following table summarizes the key crystallographic parameters for the cubic phase of basic this compound as determined by various experimental and theoretical methods.
| Parameter | Bragg and Morgan (1923)[6] | Tulinsky (1959)[7] | DFT Calculation[8] |
| Crystal System | Cubic | Cubic | Cubic |
| Space Group | Fd3 | Fd3 | Not specified |
| Unit Cell Parameter (a₀) | 15.72 Å | 15.74 Å | Not specified |
| Be-O (central) Bond Length | Not specified | 1.666 Å | ~1.67 Å |
| Be-O (acetate) Bond Length | Not specified | 1.624 Å | ~1.63 Å |
| C-O Bond Length | Not specified | 1.264 Å | ~1.27 Å |
| C-C Bond Length | Not specified | 1.500 Å | ~1.51 Å |
| O-C-O Bond Angle | Not specified | 123.4° | Not specified |
| O(central)-Be-O(acetate) Angle | Not specified | 115.2° | Not specified |
| O(acetate)-Be-O(acetate) Angle | Not specified | 102.7° | Not specified |
Experimental and Computational Methodologies
The validation of the crystal structure of basic this compound has relied on a combination of experimental techniques and, more recently, computational modeling.
Single-Crystal X-ray Diffraction
The primary experimental method for determining the crystal structure of basic this compound has been single-crystal X-ray diffraction. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide information about the arrangement of atoms within the crystal lattice.
Pioneering Work by Bragg and Morgan (1923): The initial determination of the cubic crystal structure of basic this compound was performed using an X-ray spectrometer. While specific details of the experimental setup are not extensively documented in the original publication, the methodology of the time typically involved photographic film to record the diffraction patterns.[9]
Refinement by Tulinsky (1959): A more precise redetermination of the crystal structure was carried out using a Geiger counter spectrometer, which allowed for more accurate measurement of the diffraction intensities.[3][7] Two independent sets of three-dimensional intensity data were collected from two different crystals to ensure accuracy and mitigate systematic errors.[3] The integrated intensities were measured using both stationary-crystal-stationary-counter and moving-crystal-moving-counter methods.[3]
Density Functional Theory (DFT) Calculations
Modern computational chemistry provides a powerful tool for validating and predicting crystal structures. Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For basic this compound, DFT calculations have been employed to optimize the molecular geometry and calculate key structural parameters such as bond lengths and angles.[8] These theoretical calculations provide a valuable comparison to the experimentally determined data and can offer insights into the bonding and electronic properties of the molecule.
Validation Workflow
The process of validating the crystal structure of basic this compound can be visualized as a workflow that integrates experimental and computational approaches.
Caption: Workflow for the validation of the crystal structure of basic this compound.
Conclusion
The crystal structure of the cubic phase of basic this compound is well-established through a history of experimental validation, beginning with the seminal work of Bragg and Morgan and later refined by more advanced X-ray diffraction techniques. The experimental data shows strong agreement with theoretical models derived from Density Functional Theory calculations, providing a high degree of confidence in the accepted structure. While the existence of other polymorphs, such as an orthorhombic phase at high temperatures, has been identified, a detailed comparative analysis awaits the availability of more comprehensive crystallographic data for these forms. The continued study of basic this compound and its polymorphs will undoubtedly contribute to a deeper understanding of the structural chemistry of beryllium compounds.
References
- 1. Basic_beryllium_acetate [chemeurope.com]
- 2. physics.nyu.edu [physics.nyu.edu]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. xtal.iqfr.csic.es [xtal.iqfr.csic.es]
Quantitative Analysis of Beryllium in Acetate Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical techniques for the quantitative determination of beryllium in acetate (B1210297) compounds. The selection of an appropriate method is critical for accuracy, sensitivity, and regulatory compliance in research and drug development. This document outlines the performance of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS), and Spectrophotometry, complete with experimental protocols and supporting data.
Performance Comparison of Analytical Methods
The choice of analytical technique for beryllium quantification is often dictated by the required detection limit, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the most prevalent methods.
| Analytical Method | Typical Limit of Detection (LOD) | Throughput | Cost per Sample | Key Advantages | Key Disadvantages |
| ICP-MS | 0.01 - 1 ng/L[1] | High | High | Highest sensitivity, multi-element capability.[2] | Susceptible to matrix effects, higher operational cost.[2][3] |
| ICP-OES | 1 - 10 µg/L | High | Moderate | Good for routine analysis, robust against matrix effects.[1] | Lower sensitivity compared to ICP-MS.[4] |
| GFAAS | 0.1 - 1 µg/L | Low to Moderate | Moderate | High sensitivity for single element analysis.[3] | Slower than ICP methods, susceptible to chemical interferences.[2] |
| Spectrophotometry | 0.02 - 9 ppm (with Chrome Azurol S)[5] | Low | Low | Low cost, simple instrumentation. | Lower sensitivity, prone to interferences from other metals.[5] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and accurate results. Below are representative methodologies for each of the compared techniques.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique capable of detecting beryllium at ultra-trace levels.[2]
Sample Preparation:
-
Accurately weigh a sample of the beryllium acetate compound.
-
Dissolve the sample in a suitable solvent, such as dilute nitric acid (e.g., 2-5% HNO₃). This compound is generally water-soluble, which simplifies the digestion process.[6]
-
For samples with complex organic matrices, microwave digestion with concentrated nitric acid may be necessary to ensure complete decomposition of the organic components.[7]
-
Dilute the digested sample to a known volume with deionized water to bring the beryllium concentration within the linear range of the instrument.
-
An internal standard (e.g., ⁶Li) is often added to correct for matrix effects and instrument drift.[8]
Instrumental Analysis:
-
Optimize the ICP-MS instrument parameters, including plasma power, gas flow rates, and lens voltages.
-
Calibrate the instrument using a series of certified beryllium standard solutions in a matrix matching the samples.
-
Analyze the prepared samples, ensuring that quality control samples (blanks, spikes, and certified reference materials) are run at regular intervals.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
ICP-OES is a robust technique suitable for routine analysis of beryllium at the parts-per-billion level.[1]
Sample Preparation:
The sample preparation protocol for ICP-OES is similar to that for ICP-MS, involving dissolution in dilute acid or microwave digestion for more complex matrices.[7]
Instrumental Analysis:
-
Select the appropriate analytical wavelength for beryllium, typically 313.042 nm or 234.861 nm, to minimize spectral interferences.[9]
-
Calibrate the instrument with a blank and a series of beryllium standards.
-
Aspirate the sample solutions into the plasma and measure the emission intensity at the selected wavelength.
Graphite Furnace Atomic Absorption Spectrometry (GFAAS)
GFAAS offers excellent sensitivity for the determination of beryllium.
Sample Preparation:
-
Prepare the sample solution as described for ICP-MS, ensuring the final matrix is simple to avoid interferences in the graphite furnace.
-
Chemical modifiers, such as magnesium nitrate (B79036) or palladium nitrate, may be added to stabilize the beryllium during the pyrolysis step and reduce matrix effects.[1][2]
Instrumental Analysis:
-
Inject a small aliquot of the sample solution into the graphite tube.
-
The analysis proceeds through a programmed temperature sequence: drying, pyrolysis (ashing), and atomization.
-
Measure the absorbance of light from a beryllium hollow cathode lamp at 234.9 nm during the atomization step.[10]
Spectrophotometry
Spectrophotometry is a colorimetric method that can be used for the determination of beryllium, although it is less sensitive and more prone to interferences than atomic spectrometry techniques.[5]
Sample Preparation:
-
Dissolve the this compound sample in water or a suitable buffer solution.
-
Add a chromogenic reagent that forms a colored complex with beryllium. A common reagent is Chrome Azurol S.[5]
-
Adjust the pH of the solution to the optimal range for complex formation (e.g., pH 4.6 for the Be-CAS complex).[5]
-
A masking agent, such as EDTA, may be added to minimize interference from other metal ions.[5]
Instrumental Analysis:
-
Measure the absorbance of the colored solution at the wavelength of maximum absorbance for the beryllium complex (e.g., 568 nm for the Be-CAS complex).[5]
-
Quantify the beryllium concentration by comparing the absorbance to a calibration curve prepared from beryllium standards.
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the described analytical techniques.
Caption: General sample preparation workflow for this compound analysis.
Caption: ICP-MS/OES analysis workflow.
Caption: GFAAS analysis workflow.
Caption: Spectrophotometry analysis workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Challenges in Ultra-Trace Beryllium Analysis: Utilizing Recent Extraction Techniques in Combination with Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Beryllium Laboratory Analysis [publications.aiha.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. osha.gov [osha.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. eichrom.com [eichrom.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Beryllium Acetate and Beryllium Acetylacetonate for Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate precursor materials is a critical determinant of experimental success. This guide provides a comprehensive comparison of two common beryllium-containing compounds: basic beryllium acetate (B1210297) and beryllium acetylacetonate (B107027). The following sections detail their physicochemical properties, synthesis protocols, and potential applications, with a focus on providing objective, data-driven insights.
Physicochemical Properties: A Side-by-Side Comparison
Beryllium acetate, specifically basic this compound with the formula Be₄O(O₂CCH₃)₆, and beryllium acetylacetonate, Be(C₅H₇O₂)₂, exhibit distinct physical and chemical characteristics that influence their suitability for different applications. A summary of their key properties is presented in Table 1.
| Property | Basic this compound | Beryllium Acetylacetonate |
| Chemical Formula | C₁₂H₁₈Be₄O₁₃[1] | C₁₀H₁₄BeO₄[2][3][4] |
| Molar Mass | 406.31 g/mol [1] | 207.23 g/mol [2][4] |
| Appearance | Colorless solid, white flakes[1][5] | White odorless powder, monoclinic crystals[2][3][6] |
| Melting Point | 285 °C (545 °F; 558 K)[1] | 108 °C[3][7] |
| Boiling Point | 330 °C (626 °F; 603 K)[1] | 270 °C[3] |
| Solubility | Insoluble in water, soluble in chloroform[1] | Practically insoluble in water; soluble in alcohol, acetone, ether, benzene[3] |
| Structure | Tetrahedral Be₄O⁶⁺ core with bridging acetate ligands[8] | Chelate ring formed by the acetylacetonate anion bonding to the beryllium cation[9] |
Synthesis and Handling
Experimental Protocol: Synthesis of Basic this compound
The synthesis of basic this compound is typically achieved through the reaction of basic beryllium carbonate with hot acetic acid.
Materials:
-
Basic beryllium carbonate (BeCO₃·xBe(OH)₂)
-
Glacial acetic acid
-
Hot plate or steam bath
-
Filtration apparatus
-
Vacuum drying apparatus
Procedure:
-
8 g of basic beryllium carbonate is stirred with 16 ml of glacial acetic acid on a hot plate or steam bath.[10]
-
The mixture is heated until the evolution of carbon dioxide ceases.[10]
-
The solution is then cooled, and the resulting solid product is collected by suction filtration and air-dried.[10]
-
For purification, the crude material is stirred with 20 ml of dry chloroform to dissolve the basic this compound, and any insoluble impurities are removed by filtration.[10]
-
The chloroform is evaporated from the filtrate on a steam bath to yield colorless crystals of the product.[10]
-
The final product is dried in a vacuum to remove any residual solvent. A typical yield for this process is around 65%.[10]
Experimental Protocol: Synthesis of Beryllium Acetylacetonate
Beryllium acetylacetonate can be prepared by reacting a beryllium salt with acetylacetone (B45752) in the presence of a base.
Materials:
-
Beryllium hydroxide (B78521) (Be(OH)₂) or Beryllium chloride (BeCl₂)
-
Acetylacetone (2,4-pentanedione)
-
Dilute acetic acid or Ammonia
-
Reaction vessel
-
Filtration apparatus
Procedure:
-
From Beryllium Hydroxide: React beryllium hydroxide with acetylacetone in a solution of dilute acetic acid.[3]
-
From Beryllium Chloride: React beryllium chloride with acetylacetone in the presence of ammonia.[3]
-
The resulting beryllium acetylacetonate precipitates from the solution.
-
The precipitate is collected by filtration, washed, and can be recrystallized from a suitable solvent like hot ethanol.
Comparative Performance in Applications
Both this compound and beryllium acetylacetonate can serve as precursors for the synthesis of beryllium oxide (BeO), a material with high thermal conductivity and electrical insulation properties.[5] They also have potential as catalysts in organic reactions.
Beryllium Oxide Synthesis
The thermal decomposition of both compounds yields beryllium oxide. The choice of precursor can influence the properties of the resulting BeO nanoparticles. While direct comparative data is scarce, the general principle is that the purity and morphology of the precursor affect the final product.
Below is a generalized experimental workflow for the synthesis of beryllium oxide from these precursors.
Generalized workflow for beryllium oxide synthesis.
Catalytic Activity
Beryllium compounds can act as Lewis acid catalysts in reactions such as the Friedel-Crafts acylation.[11][12] The catalytic efficiency is dependent on the Lewis acidity of the beryllium center. While no direct comparative studies between this compound and beryllium acetylacetonate were found, a general workflow for comparing catalyst performance is outlined below.
Workflow for comparing catalyst performance.
Health and Safety Considerations
Both this compound and beryllium acetylacetonate are highly toxic compounds.[1][2][6][13] They are classified as carcinogens and can cause severe health effects upon inhalation, ingestion, or skin contact.[2][13] Chronic exposure can lead to berylliosis, a serious lung disease.[13] All handling of these compounds must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.
The following diagram illustrates the primary exposure pathways and potential health effects of beryllium compounds.
Beryllium exposure pathways and health effects.
Conclusion
This compound and beryllium acetylacetonate are valuable reagents in research and development, particularly as precursors for materials synthesis and as potential catalysts. Their distinct physicochemical properties, such as solubility and thermal stability, will dictate the most suitable choice for a given application. While direct comparative performance data is limited, the experimental protocols and workflows provided in this guide offer a framework for their synthesis, handling, and evaluation. Due to their high toxicity, stringent safety precautions are paramount when working with these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalysts by design with Schrödinger's reaction workflow tool - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Beryllium oxide - Wikipedia [en.wikipedia.org]
- 6. americanelements.com [americanelements.com]
- 7. Optimizing Catalyst Performance to Support Sustainability Goals | AIChE [aiche.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. BERYLLIUM AND BERYLLIUM COMPOUNDS - Arsenic, Metals, Fibres and Dusts - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Beryllium Acetate as a P-Type Dopant Precursor: A Comparative Evaluation
For researchers, scientists, and drug development professionals, the selection of an appropriate dopant precursor is a critical step in the development of p-type semiconductor materials essential for a wide range of electronic and optoelectronic devices. This guide provides a comparative evaluation of beryllium acetate (B1210297) as a potential p-type dopant precursor, with a focus on its application in III-nitride semiconductors such as gallium nitride (GaN) and aluminum nitride (AlN). The performance of beryllium as a p-type dopant is compared with the established alternative, magnesium (Mg), supported by available experimental data.
Executive Summary
Beryllium (Be) has long been theoretically predicted to be a superior p-type dopant for wide-bandgap semiconductors like GaN and AlN compared to the conventionally used magnesium (Mg). The primary advantages of beryllium are its potentially lower activation energy, which could lead to higher hole concentrations and improved device performance at room temperature. However, the practical realization of efficient p-type doping with beryllium has been challenging due to issues of self-compensation and low solubility.
Beryllium acetate, as a metalorganic precursor, offers a potential route for introducing beryllium during metal-organic chemical vapor deposition (MOCVD). Its thermal decomposition properties are critical for controlled dopant incorporation. While direct experimental data for this compound as a p-type dopant precursor is scarce in publicly available literature, studies on the closely related precursor, beryllium acetylacetonate (B107027) (Be(acac)₂), and on beryllium doping in general, provide valuable insights.
This guide compares the electrical properties of beryllium-doped and magnesium-doped GaN and AlN. It also presents a generalized experimental protocol for p-type doping using MOCVD and discusses the specific considerations for using a precursor like this compound.
Data Presentation: Beryllium vs. Magnesium Doping
The following tables summarize the reported electrical properties of GaN and AlN doped with beryllium and magnesium. It is important to note that the data for beryllium doping is often not specific to the precursor used, and represents a general overview of what has been achieved with this dopant.
Table 1: Comparison of P-Type Doping in Gallium Nitride (GaN)
| Dopant | Precursor (if specified) | Carrier Concentration (cm⁻³) | Mobility (cm²/Vs) | Resistivity (Ω·cm) |
| Beryllium | Not specified | ~4 x 10¹³ | ~15 | ~10,000 |
| Beryllium | Beryllium Acetylacetonate (Be(acac)₂) | Attempts to produce conductive p-GaN have been largely unsuccessful, often resulting in semi-insulating material.[1] | - | - |
| Magnesium | Bis(cyclopentadienyl)magnesium (Cp₂Mg) | 1 x 10¹⁷ - 2 x 10¹⁸ | 10 - 20 | 1 - 10 |
| Magnesium | Bis(cyclopentadienyl)magnesium (Cp₂Mg) | > 10¹⁸ | < 10 | < 1 |
Table 2: Comparison of P-Type Doping in Aluminum Nitride (AlN)
| Dopant | Precursor (if specified) | Carrier Concentration (cm⁻³) | Mobility (cm²/Vs) | Resistivity (Ω·cm) |
| Beryllium | Elemental Be (MBE) | 2.3 x 10¹⁵ - 3.1 x 10¹⁸ | - | - |
| Magnesium | Bis(cyclopentadienyl)magnesium (Cp₂Mg) | 10¹¹ - 10¹³ | ~15 | > 10⁴ |
Experimental Protocols
The following provides a generalized experimental protocol for the p-type doping of GaN using MOCVD with a metalorganic precursor. Specific parameters would need to be optimized for this compound based on its thermal properties.
MOCVD Growth of p-GaN using a Metalorganic Precursor
-
Substrate Preparation: A suitable substrate, such as sapphire or silicon carbide, is loaded into the MOCVD reactor.
-
Buffer Layer Growth: A thin buffer layer (e.g., GaN or AlN) is grown at a low temperature to improve the crystal quality of the subsequent layers.
-
GaN Layer Growth: An undoped GaN layer is grown at a high temperature (typically >1000°C). The precursors are typically trimethylgallium (B75665) (TMGa) and ammonia (B1221849) (NH₃).
-
P-Type Doping:
-
The metalorganic precursor for the p-type dopant (e.g., Cp₂Mg for magnesium, or potentially this compound for beryllium) is introduced into the reactor.
-
The precursor is transported to the reactor using a carrier gas (e.g., H₂ or N₂).
-
The temperature of the precursor bubbler is controlled to regulate the vapor pressure and thus the molar flow rate of the dopant.
-
The growth temperature is maintained to facilitate the incorporation of the dopant into the GaN crystal lattice.
-
-
Post-Growth Annealing: After growth, the doped GaN is typically annealed in a nitrogen atmosphere at a high temperature (e.g., 700-850°C) to activate the dopants. This step is crucial for removing hydrogen that passivates the acceptors.
Considerations for this compound:
-
Decomposition Temperature: this compound decomposes at a relatively low temperature (around 150-180°C). This is a critical parameter to control in MOCVD to ensure that the precursor decomposes at the substrate surface for efficient incorporation, rather than in the gas phase which could lead to particle formation. The decomposition of "basic this compound" occurs at a higher temperature (around 330°C), highlighting the importance of using the correct chemical species.
-
Vapor Pressure: The vapor pressure of this compound as a function of temperature would need to be well-characterized to ensure a stable and reproducible molar flow rate into the reactor.
-
Purity: The purity of the this compound precursor is crucial to avoid the unintentional incorporation of impurities that could act as compensating donors.
Visualizations
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Beryllium Acetate
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of beryllium is of paramount importance due to its utility in various applications and its inherent toxicity. Beryllium acetate (B1210297), as a water-soluble beryllium compound, is often used in the preparation of reference materials and in various chemical syntheses. This guide provides a comprehensive cross-validation of the two primary analytical techniques for the determination of beryllium: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS), with a focus on their application to samples containing beryllium acetate.
This guide presents a comparative summary of their performance characteristics, detailed experimental protocols, and a logical workflow for method cross-validation, providing a framework for selecting the most appropriate method based on specific analytical requirements.
Data Presentation: Performance Characteristics of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, throughput, and cost. The following table summarizes the key performance metrics for the quantification of beryllium using ICP-MS and AAS.
| Performance Metric | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Atomic Absorption Spectroscopy (AAS) |
| Detection Limit | Very Low (ng/L or parts-per-trillion range)[1] | Low to Moderate (µg/L or parts-per-billion range)[1] |
| Sensitivity | Excellent, ideal for ultra-trace analysis[1][2] | Good, with Graphite (B72142) Furnace AAS (GFAAS) being more sensitive than Flame AAS (FAAS)[1] |
| Linearity Range | Wide | Moderate |
| Sample Throughput | High, capable of multi-element analysis[1] | Lower, typically single-element analysis[1] |
| Matrix Interference | Can be significant and may require matrix-matched standards or internal standards[1][2] | Present, but can often be minimized with matrix modifiers (in GFAAS)[1] |
| Cost (Instrument) | High[1] | Moderate[1] |
| Cost (Operational) | High[1] | Moderate[1] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative methodologies for the quantification of beryllium in a sample matrix containing this compound using ICP-MS and AAS.
Beryllium Quantification by ICP-MS
1. Sample Preparation:
-
Aqueous Samples: For samples where this compound is dissolved in a simple aqueous matrix, acidification with high-purity nitric acid to a final concentration of 1-2% (v/v) is typically sufficient to ensure beryllium stability in solution.
-
Complex Matrices (e.g., biological tissues, soil): Samples containing this compound within a complex organic or inorganic matrix require digestion to liberate the beryllium into a soluble form. A common procedure involves microwave-assisted acid digestion with a mixture of concentrated nitric acid and perchloric acid.[1] For refractory beryllium compounds, the addition of hydrofluoric acid might be necessary, though this requires special handling precautions.
2. Instrumental Analysis:
-
An ICP-MS instrument is tuned and calibrated according to the manufacturer's specifications.
-
Calibration is performed using a series of external standards prepared from a certified beryllium stock solution in a matrix that closely matches the prepared samples (e.g., 2% nitric acid).
-
An internal standard (e.g., ⁶Li, ⁴⁵Sc, or ⁸⁹Y) is typically introduced online to correct for instrumental drift and matrix effects.[3]
-
The sample solutions are introduced into the ICP-MS system.
3. Data Acquisition and Analysis:
-
The intensity of the ⁹Be isotope signal is measured.
-
The concentration of beryllium in the unknown samples is determined by comparing its signal intensity to the calibration curve generated from the standards.[1]
Beryllium Quantification by Atomic Absorption Spectroscopy (AAS)
1. Sample Preparation:
-
Sample preparation protocols are similar to those for ICP-MS. For aqueous samples containing this compound, acidification is generally sufficient. For complex matrices, acid digestion is required to bring the beryllium into a soluble form.[1]
2. Instrumental Analysis (Graphite Furnace AAS - GFAAS for higher sensitivity):
-
An atomic absorption spectrometer equipped with a graphite furnace and a beryllium hollow cathode lamp is used.
-
The instrument parameters, such as wavelength (234.9 nm), slit width, and lamp current, are set to the manufacturer's recommendations.
-
The graphite furnace temperature program is optimized with distinct steps for drying, pyrolysis (ashing), atomization, and cleaning.[1]
-
A chemical modifier (e.g., magnesium nitrate (B79036) or palladium nitrate) may be added to the sample to stabilize the beryllium during pyrolysis and reduce matrix interferences.
3. Data Acquisition and Analysis:
-
A small, precise volume of the prepared sample is injected into the graphite tube.
-
The peak absorbance of the beryllium signal during the atomization step is measured.
-
The beryllium concentration is determined from a calibration curve prepared using a series of standards.
Mandatory Visualization
Caption: Cross-validation workflow for this compound analysis.
Conclusion
The cross-validation of analytical methods for this compound reveals distinct advantages and considerations for both ICP-MS and AAS.
ICP-MS stands out for its exceptional sensitivity and high throughput, making it the method of choice for ultra-trace analysis and the screening of a large number of samples.[1] Its multi-element capability can also be advantageous in comprehensive sample characterization. However, it is more susceptible to matrix effects, which may necessitate more rigorous sample preparation and the use of internal standards to ensure accuracy.[2]
Atomic Absorption Spectroscopy , particularly GFAAS, offers a cost-effective and reliable alternative for applications with less stringent detection limit requirements.[1] While it is a single-element technique and has a lower sample throughput, it can be less prone to certain types of matrix interferences.
Ultimately, the selection of the optimal method will depend on the specific analytical needs, including the required detection limits, the complexity of the sample matrix, the number of samples to be analyzed, and the available laboratory resources. For regulatory compliance and in situations requiring the highest sensitivity, ICP-MS is often preferred. For routine analysis and quality control where ultra-trace detection is not the primary concern, AAS provides a robust and economical solution. A thorough cross-validation, as outlined in this guide, is essential to ensure the comparability and reliability of data when transitioning between methods or collaborating between laboratories.
References
A Researcher's Guide to Beryllium Precursors: A Cost-Effectiveness Comparison
For researchers, scientists, and drug development professionals, the selection of an appropriate beryllium precursor is a critical decision that can significantly impact the purity, yield, and overall cost of synthesizing beryllium-containing compounds. This guide provides an objective comparison of common beryllium precursors, focusing on their cost-effectiveness for laboratory and industrial applications, supported by available data and experimental protocols.
The primary application for many beryllium precursors is the synthesis of high-purity beryllium oxide (BeO), a ceramic material with exceptional thermal conductivity and electrical insulation properties. The choice of precursor directly influences the characteristics of the final BeO product. This comparison focuses on four common inorganic precursors—beryllium hydroxide (B78521) (Be(OH)₂), beryllium carbonate (BeCO₃), beryllium sulfate (B86663) (BeSO₄), and beryllium oxalate (B1200264) (BeC₂O₄)—and touches upon organometallic alternatives like diethylberyllium (B3343575) (BeEt₂) for specialized applications.
Key Performance Indicators for Beryllium Precursors
The cost-effectiveness of a beryllium precursor is not solely determined by its purchase price but by a combination of factors that contribute to the overall cost and quality of the final product. Key performance indicators include:
-
Price: The direct cost of the precursor material.
-
Purity of Final Product: The level of impurities in the resulting beryllium compound, which is critical for many high-tech applications.
-
Theoretical Yield: The maximum amount of the desired product that can be obtained from a given amount of precursor, based on stoichiometry.
-
Practical Yield: The actual amount of product obtained in a laboratory or industrial setting, which can be affected by the efficiency of the conversion process.
-
Process Complexity and Safety: The number of steps, energy requirements, and safety precautions associated with the conversion of the precursor to the final product. Beryllium and its compounds are toxic and require careful handling in controlled environments.
Comparative Analysis of Beryllium Precursors for Beryllium Oxide Synthesis
The most common method for producing beryllium oxide powder is through the thermal decomposition (calcination) of a beryllium precursor.[1] The selection of the precursor can significantly influence the properties of the resulting BeO.
Data Presentation: Cost and Yield Comparison
The following table summarizes the available cost information and theoretical yield of beryllium oxide for the four main inorganic precursors. It is important to note that precursor prices can vary significantly based on purity, quantity, and supplier. The prices listed below are for reference and were compiled from various online chemical suppliers.
| Precursor | Chemical Formula | Molecular Weight ( g/mol ) | Price Range ($/g) | Theoretical Yield of BeO (%) |
| Beryllium Hydroxide | Be(OH)₂ | 43.03 | 30 (for powder) | 58.12 |
| Beryllium Carbonate | BeCO₃ | 69.02 | 1 - 7595 (highly variable) | 36.24 |
| Beryllium Sulfate Tetrahydrate | BeSO₄·4H₂O | 177.14 | 6.27 - 798.48 | 14.12 |
| Beryllium Oxalate Hydrate | BeC₂O₄·nH₂O | 97.03 (anhydrous) | ~0.24 (for 98% pure) | 25.78 |
Price ranges are based on listed prices from various suppliers and are subject to change. They may not reflect bulk pricing or specific purity grades.
The theoretical yield is calculated based on the stoichiometric conversion of the precursor to BeO. For example, the decomposition of beryllium hydroxide is:
Be(OH)₂ → BeO + H₂O[2]
Purity Considerations
The purity of the final beryllium oxide is a critical factor for many applications. While direct comparative studies are limited, the synthesis route involving beryllium sulfate is often favored for producing high-purity, ceramic-grade BeO. This is because the process allows for purification through crystallization of beryllium sulfate tetrahydrate, which can effectively remove many metallic impurities.
Direct calcination of beryllium hydroxide or beryllium carbonate offers a more straightforward process, but the purity of the resulting BeO is highly dependent on the purity of the starting material. Beryllium oxalate is also known to produce high-purity beryllium oxide upon thermal decomposition.[1]
Organometallic Precursors
Experimental Protocols
Detailed methodologies are crucial for reproducible results in the synthesis of beryllium compounds. Below are summaries of typical experimental protocols for the synthesis of beryllium oxide from common precursors.
Synthesis of Beryllium Oxide from Beryllium Hydroxide
Objective: To produce beryllium oxide via thermal decomposition of beryllium hydroxide.
Methodology:
-
Precursor Preparation: Start with high-purity beryllium hydroxide powder.
-
Calcination: Place the Be(OH)₂ powder in a high-purity alumina (B75360) or platinum crucible.
-
Heat the crucible in a furnace. The dehydration of beryllium hydroxide to beryllium oxide begins at around 400°C. For ceramic-grade BeO, calcination is often performed at higher temperatures, typically between 1000°C and 1300°C.
-
Cooling: After the desired calcination time, the furnace is cooled, and the resulting BeO powder is collected.
Synthesis of Beryllium Oxide from Beryllium Carbonate
Objective: To synthesize beryllium oxide nanoparticles by the thermal decomposition of beryllium carbonate tetrahydrate.
Methodology:
-
Precursor Preparation: Accurately weigh a desired amount of beryllium carbonate tetrahydrate powder into an alumina crucible.
-
Dehydration: Place the crucible in a tube furnace and purge with an inert gas (e.g., Nitrogen). Heat the furnace to 200°C and hold for 2 hours to remove water of hydration.
-
Calcination: Increase the temperature to the desired calcination temperature (e.g., 800°C - 1100°C) at a controlled ramp rate. Hold at this temperature for a specified duration to ensure complete decomposition to BeO.
-
Product Recovery: Allow the furnace to cool to room temperature under an inert gas flow. The resulting white powder is beryllium oxide.
Synthesis of Beryllium Oxide from Beryllium Sulfate
Objective: To produce high-purity beryllium oxide through the thermal decomposition of beryllium sulfate.
Methodology:
-
Dissolution: Dissolve technical-grade beryllium hydroxide in sulfuric acid to form a beryllium sulfate solution.
-
Purification and Crystallization: Purify the solution through filtration and selective precipitation of impurities. Crystallize beryllium sulfate tetrahydrate from the purified solution.
-
Calcination: Place the beryllium sulfate tetrahydrate crystals in a crucible and heat in a furnace. The decomposition of beryllium sulfate to beryllium oxide occurs at temperatures above 600°C, with calcination for ceramic-grade BeO often performed at 1150°C to 1450°C.[3]
Characterization of Beryllium Oxide
The properties of the synthesized BeO powder are typically characterized using the following techniques:
-
X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystallite size.
-
Scanning Electron Microscopy (SEM): To observe the particle morphology and size.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the powder.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES): To determine the elemental purity and identify trace impurities.
Visualizations
Logical Workflow for Beryllium Precursor Selection
Caption: A decision-making flowchart for selecting a suitable beryllium precursor.
Experimental Workflow for BeO Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of beryllium oxide.
References
Performance of Beryllium Oxide Thin Films: A Comparative Guide to Precursor Selection
A detailed analysis of beryllium oxide (BeO) thin films synthesized from various precursors reveals significant variations in their performance characteristics. This guide provides a comparative overview for researchers, scientists, and drug development professionals, summarizing key experimental data and outlining methodologies for different deposition techniques.
Beryllium oxide is a material of significant interest due to its unique combination of high thermal conductivity, a wide bandgap, and a high dielectric constant.[1] These properties make it a promising candidate for applications in high-power electronics, deep-UV optoelectronics, and as a gate dielectric in next-generation transistors. The performance of BeO thin films is intrinsically linked to the choice of precursor and the deposition method employed. This report compares the properties of BeO thin films derived from various precursors via Atomic Layer Deposition (ALD), Chemical Bath Deposition (CBD), and sol-gel methods.
Comparative Performance Data
The selection of a precursor and deposition technique critically influences the dielectric, optical, and structural properties of the resulting BeO thin films. The following tables summarize the quantitative performance data from various studies.
| Table 1: Performance of BeO Thin Films from Alkyl Precursors by Atomic Layer Deposition (ALD) | |||||
| Precursor | Oxygen Source | Deposition Method | Dielectric Constant (k) | Bandgap (Eg) (eV) | Leakage Current Density (A/cm²) |
| Dimethylberyllium | H₂O | Thermal ALD | ~8.0 | ~9.1 - 9.4 | Not Reported |
| Dimethylberyllium | O₃ | Thermal ALD | 5.6 - 6.7 (<200°C) to ~8.1 (>250°C) | 7.7 - 7.9 (<200°C) to ~9.4 (>250°C) | Not Reported |
| Diethylberyllium | O₂ Plasma | PEALD | 7.15 (at 1 MHz) | 8.0 | 7.25 x 10⁻⁹ (at -1 MV/cm) |
| Diethylberyllium | H₂O | Thermal ALD | 5.18 (at 1 MHz) | 7.9 | Not Reported |
PEALD: Plasma-Enhanced Atomic Layer Deposition
| Table 2: Performance of BeO Thin Films from Inorganic Salt Precursors | ||||
| Precursor | Deposition Method | Key Properties | Bandgap (Eg) (eV) | Refractive Index (n) |
| Beryllium Nitrate (B79036), Potassium Hydroxide (B78521) | Chemical Bath Deposition | High optical transmittance (>85%) | 3.60 - 4.00 | 1.72 - 2.22 |
| Beryllium Sulfate (B86663) | Sol-Gel (adapted from nanoparticle synthesis) | Potential for high purity | Not Reported for thin films | Not Reported for thin films |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the reproducible synthesis of high-quality BeO thin films. The following sections outline the methodologies for the key deposition techniques discussed.
Atomic Layer Deposition (ALD)
Precursors: Dimethylberyllium or Diethylberyllium and an oxygen source (H₂O, O₃, or O₂ plasma).
Protocol:
-
Substrate Preparation: A p-type silicon wafer is cleaned with acetone, isopropanol, and deionized water, followed by immersion in a buffered oxide etchant to remove the native oxide layer.[2]
-
Deposition Cycle:
-
Pulse A: The beryllium precursor (e.g., Diethylberyllium) is pulsed into the reaction chamber.
-
Purge A: The chamber is purged with an inert gas (e.g., Ar) to remove the excess precursor and byproducts.
-
Pulse B: The oxygen source (e.g., O₂ plasma) is introduced into the chamber to react with the adsorbed precursor layer.
-
Purge B: The chamber is purged again with an inert gas to remove reaction byproducts.
-
-
Film Growth: The deposition cycle is repeated to achieve the desired film thickness. The growth per cycle is typically in the range of 0.8 to 1.1 Å.[2]
-
Characterization: The film's properties, such as thickness, refractive index, dielectric constant, and bandgap, are characterized using techniques like ellipsometry, X-ray photoelectron spectroscopy (XPS), and capacitance-voltage (C-V) measurements.[2][3]
Chemical Bath Deposition (CBD)
Precursors: Beryllium nitrate and potassium hydroxide.
Protocol:
-
Substrate Preparation: Glass slides are degreased in nitric acid, washed with distilled water, and dried.[4]
-
Bath Preparation: Aqueous solutions of beryllium nitrate and potassium hydroxide are mixed in a beaker.[4]
-
Deposition: The prepared substrates are immersed in the chemical bath for a specific duration to allow for the deposition of the BeO thin film.[4]
-
Post-Deposition Treatment: The coated substrates are removed from the bath, rinsed with distilled water, and dried.
-
Characterization: The optical properties of the films, such as transmittance, absorbance, and bandgap, are determined using a spectrophotometer.[4]
Sol-Gel Synthesis (Adapted for Thin Films)
Precursors: Beryllium nitrate tetrahydrate or Beryllium sulfate tetrahydrate.
Protocol:
-
Sol Preparation: The beryllium salt precursor is dissolved in a suitable solvent, such as a mixture of ethanol (B145695) and deionized water, to form a stable sol.[5]
-
Gel Formation: The sol is heated and stirred to promote the formation of a viscous gel.[5]
-
Thin Film Deposition (by Spin-Coating):
-
A small amount of the gel is dispensed onto a prepared substrate.
-
The substrate is spun at a high speed to spread the gel evenly and form a thin film.
-
-
Drying and Calcination: The coated substrate is dried in an oven to remove the solvent, resulting in a xerogel film. This is followed by calcination at a high temperature (e.g., 500-800°C) to form the crystalline BeO thin film.[5]
-
Characterization: The structural and morphological properties of the film are analyzed using X-ray diffraction (XRD) and scanning electron microscopy (SEM).
Visualization of Experimental Workflows
To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for ALD and Sol-Gel thin film deposition.
References
A Comparative Guide to Beryllium Precursors for Chemical Vapor Deposition (CVD) Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review and objective comparison of beryllium precursors for Chemical Vapor Deposition (CVD) applications. The selection of an appropriate precursor is critical for achieving desired film properties, such as purity, morphology, and growth rate. This document summarizes quantitative data, details experimental protocols, and presents visual diagrams to aid researchers in making informed decisions for their specific applications.
Introduction to Beryllium Deposition by CVD
Chemical Vapor Deposition is a versatile technique for depositing thin films of various materials, including beryllium and its compounds like beryllium oxide (BeO) and beryllium carbide (Be₂C).[1] The process involves the transport of a volatile precursor chemical in the vapor phase to a heated substrate, where it decomposes and deposits a solid film.[1] The choice of precursor is paramount as its chemical and physical properties directly influence the deposition process and the quality of the resulting film. Beryllium-containing thin films have applications in various high-technology sectors, including semiconductor devices, protective coatings, and nuclear technology.[2]
Comparison of Beryllium Precursors
The selection of a suitable beryllium precursor for CVD is dictated by several factors, including its volatility, thermal stability, decomposition temperature, and the desired purity of the deposited film. Organometallic compounds are often favored for Metal-Organic CVD (MOCVD) due to their higher volatility compared to inorganic precursors.[2]
Data Presentation: Quantitative Comparison
The following tables summarize the key properties and performance metrics of various beryllium precursors based on available literature. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from various sources.
Table 1: Physical Properties of Beryllium Precursors
| Precursor Name | Chemical Formula | Molar Mass ( g/mol ) | Physical State at RT | Melting Point (°C) | Boiling Point (°C) | Vapor Pressure (Torr @ °C) |
| Organometallics | ||||||
| Di-tert-butylberyllium | Be(C₄H₉)₂ | 123.23 | Liquid | - | - | Volatile |
| Diethylberyllium | Be(C₂H₅)₂ | 67.14 | Liquid | - | - | - |
| Bis(cyclopentadienyl)beryllium | Be(C₅H₅)₂ | 139.20 | Solid | 59-60 | - | - |
| Beryllium(II) acetylacetonate (B107027) | Be(C₅H₇O₂)₂ | 207.23 | Solid | 108 | 270 (sublimes) | - |
| Inorganics | ||||||
| Beryllium Hydride | BeH₂ | 11.03 | Amorphous Solid | Decomposes > 250 | - | Non-volatile |
| Beryllium Boride | BeBₓ | Variable | Solid | High | - | Non-volatile |
| Beryllium Carbide | Be₂C | 30.04 | Solid | >2100 | - | Non-volatile |
| Beryllium Oxide | BeO | 25.01 | Solid | 2578 | 3900 | Non-volatile |
Table 2: CVD Performance of Beryllium Precursors
| Precursor Name | Deposition Temperature (°C) | Resulting Film | Film Purity | Growth Rate | Key Applications |
| Organometallics | |||||
| Di-tert-butylberyllium etherate | Pyrolysis | BeH₂ | 90-98% | - | Inertial confinement fusion targets |
| Diethylberyllium | - | Be (p-type dopant) | - | - | Doping of III-V semiconductors[3] |
| Bis(cyclopentadienyl)beryllium | - | Be | Contains C and O impurities | - | General Be film deposition |
| Beryllium(II) acetylacetonate | 970 (for GaN doping) | Be (dopant) | - | - | p-type doping of GaN[3][4] |
| Inorganics | |||||
| Beryllium Hydride (from pyrolysis) | >200 | Be | High | - | Neutron moderators, aerospace |
| Diborane (with Be precursor) | - | BeBₓ | - | - | Hard coatings, semiconductors[2] |
| Methane/Acetylene (with Be precursor) | >900 | Be₂C | - | - | High-temperature structural components |
| Beryllium Hydroxide/Carbonate (calcination) | >1000 | BeO | High | - | High-performance electronics, refractories[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in CVD processes. The following are representative protocols based on available literature.
General MOCVD Protocol for Beryllium-Containing Films
This protocol outlines a general procedure for the deposition of beryllium-containing thin films using a cold-wall MOCVD reactor.
-
Substrate Preparation: The substrate (e.g., silicon, sapphire) is cleaned using a standard procedure (e.g., RCA clean for silicon) to remove any surface contaminants.
-
Precursor Handling and Delivery:
-
The beryllium precursor (e.g., beryllium(II) acetylacetonate) is loaded into a stainless-steel bubbler in an inert atmosphere glovebox due to the high toxicity and air sensitivity of many organoberyllium compounds.[3][4]
-
The bubbler is heated to a specific temperature to achieve the desired vapor pressure.
-
An inert carrier gas (e.g., high-purity hydrogen or nitrogen) is passed through the bubbler at a controlled flow rate to transport the precursor vapor to the reaction chamber.[3][4]
-
-
CVD Process:
-
The substrate is placed on a heated susceptor within the MOCVD reactor.
-
The reactor is evacuated to a base pressure and then purged with an inert gas.
-
The substrate is heated to the desired deposition temperature.
-
The carrier gas containing the beryllium precursor is introduced into the reactor along with any co-reactants (e.g., ammonia (B1221849) for nitrides, oxygen for oxides).
-
The deposition is carried out for a specific duration to achieve the desired film thickness.
-
-
Post-Deposition:
-
The precursor flow is stopped, and the reactor is cooled down under an inert gas flow.
-
The coated substrate is removed from the reactor.
-
-
Film Characterization: The deposited film is characterized using various techniques such as Scanning Electron Microscopy (SEM) for morphology, X-ray Diffraction (XRD) for crystal structure, and Secondary Ion Mass Spectrometry (SIMS) or X-ray Photoelectron Spectroscopy (XPS) for composition and purity analysis.[3]
Example: MOCVD of Be-doped GaN[3][4]
-
Precursors: Trimethylgallium (TMGa) for Ga, ammonia (NH₃) for N, and beryllium(II) acetylacetonate (Be(acac)₂) for Be.[3][4]
-
Be(acac)₂ Bubbler Temperature: Varied (e.g., 40-60 °C) to control the precursor molar flow.[3][4]
-
Post-Growth Annealing: In-situ annealing at 750 °C under N₂.[3][4]
-
Resulting Film: GaN thin film with controlled beryllium doping levels, as confirmed by SIMS.[3][4]
Mandatory Visualizations
General CVD Workflow
The following diagram illustrates the fundamental steps involved in a typical CVD process for depositing beryllium-containing films.
Caption: A flowchart illustrating the key stages of a typical Chemical Vapor Deposition process.
Classification of Beryllium CVD Precursors
This diagram categorizes the common types of beryllium precursors used in CVD applications.
Caption: A hierarchical classification of common beryllium precursors for CVD.
Safety Considerations
Crucial Note: Beryllium and its compounds are highly toxic and are classified as human carcinogens.[5][6] Inhalation of beryllium-containing dust, fumes, or mists can lead to chronic beryllium disease (CBD), a serious and potentially fatal lung condition.[5][6] Therefore, all work with beryllium precursors must be conducted with stringent safety protocols in place.
-
Handling: All handling of beryllium precursors, especially volatile and pyrophoric organometallics, should be performed in a well-ventilated fume hood or a glovebox under an inert atmosphere.[5][6]
-
Personal Protective Equipment (PPE): Appropriate PPE, including a lab coat, safety glasses, and compatible gloves, must be worn at all times. For operations with a high risk of aerosol generation, respiratory protection may be necessary.[5]
-
Waste Disposal: All beryllium-contaminated waste must be disposed of as hazardous waste according to institutional and national regulations.[5]
-
Training: All personnel working with beryllium compounds must receive comprehensive safety training regarding the hazards and proper handling procedures.[5]
Conclusion
The selection of a beryllium precursor for CVD is a critical decision that significantly impacts the deposition process and the final film properties. Organometallic precursors generally offer higher volatility, making them suitable for MOCVD, while inorganic precursors are often used for the deposition of beryllium compounds like BeO and Be₂C at higher temperatures. This guide provides a comparative overview to assist researchers in navigating the available options. However, due to the limited number of direct comparative studies, further investigation into specific precursor properties and deposition parameters for the desired application is highly recommended. The extreme toxicity of beryllium and its compounds necessitates the implementation of rigorous safety protocols in all stages of handling and deposition.
References
Navigating the Risks: A Comparative Guide to the Safe Handling of Beryllium Acetate and Its Alternatives
For researchers, scientists, and drug development professionals, the unique properties of beryllium compounds, including beryllium acetate (B1210297), can be invaluable. However, their high toxicity necessitates rigorous safety protocols. This guide provides an objective comparison of the safety and handling considerations for beryllium acetate and its common alternatives, supported by experimental data and detailed methodologies for validating safety procedures.
Beryllium and its compounds are classified as known human carcinogens, and inhalation exposure can lead to chronic beryllium disease (CBD), a debilitating and sometimes fatal lung condition.[1][2] Therefore, minimizing exposure is paramount. This guide will delve into the specific hazards of this compound, compare them to other beryllium salts, and provide actionable protocols for risk mitigation.
Performance and Hazard Comparison of Beryllium Compounds
The choice of a beryllium compound in a research or drug development setting is often dictated by its specific chemical properties, such as solubility and reactivity. However, these properties also influence the potential for exposure and the associated health risks. The following tables provide a comparative overview of this compound and its common alternatives.
Table 1: Physicochemical Properties and General Hazards
| Compound | Formula | Appearance | Solubility in Water | Key Hazards |
| This compound | Be(C₂H₃O₂)₂ | White crystalline solid | Moderately soluble[3] | Toxic if swallowed, very toxic by inhalation, causes skin and eye irritation, may cause cancer by inhalation.[4] |
| Beryllium Chloride | BeCl₂ | White to yellow crystals | Very soluble[5] | Very toxic by inhalation, causes severe skin burns and eye damage, may cause cancer by inhalation.[6] |
| Beryllium Fluoride | BeF₂ | White, glassy mass | Very soluble[5] | Toxic by inhalation, causes skin and eye irritation, may cause cancer by inhalation. |
| Beryllium Nitrate | Be(NO₃)₂ | White to yellowish crystals | Very soluble[7] | May intensify fire (oxidizer), toxic by inhalation, causes severe skin burns and eye damage, may cause cancer by inhalation. |
| Beryllium Sulfate | BeSO₄ | White crystals | Soluble[7] | Toxic if swallowed, very toxic by inhalation, causes skin and eye irritation, may cause cancer by inhalation.[1] |
| Beryllium Oxide | BeO | White amorphous powder | Very slightly soluble[5] | May cause cancer by inhalation, causes damage to organs through prolonged or repeated exposure (inhalation).[8] |
Table 2: Comparative Toxicity Data (Oral LD50)
| Compound | Animal Model | Oral LD50 (mg/kg) | Reference |
| Beryllium Sulfate | Mouse | 140 | [9] |
| Beryllium Sulfate | Rat | 120 | [9] |
| Beryllium Chloride | Rat | 200 | [9][10] |
| Beryllium Fluoride | Mouse | 18-20 | [9][10] |
| Beryllium Oxyfluoride | Rat | 18.3 | [9][10] |
Note: Directly comparative oral LD50 data for this compound was not found in the reviewed literature. However, its classification as "toxic if swallowed" warrants similar handling precautions as other soluble beryllium salts.
The solubility of a beryllium compound is a critical factor in its toxicity. More soluble forms, such as beryllium chloride and fluoride, can be more readily absorbed by the body, leading to higher acute toxicity.[9] Conversely, less soluble forms like beryllium oxide, while potentially less acutely toxic, can persist in the lungs for longer periods, increasing the risk of chronic beryllium disease.[8]
In terms of reactivity, beryllium salts like beryllium chloride are strong Lewis acids and can be used as catalysts in organic reactions, such as Friedel-Crafts acylations.[11] Their reactivity with water to form acidic solutions also presents a hazard.[11]
Non-Beryllium Alternatives
Given the significant health risks associated with beryllium compounds, exploring non-beryllium alternatives is a crucial aspect of responsible research. For applications where beryllium salts are used as Lewis acid catalysts, several other options exist, each with its own catalytic activity and safety profile.
Table 3: Examples of Non-Beryllium Lewis Acid Catalysts
| Catalyst | Formula | Key Applications in Organic Synthesis | General Safety Considerations |
| Aluminum Chloride | AlCl₃ | Friedel-Crafts reactions, polymerizations, isomerizations | Corrosive, reacts violently with water. |
| Boron Trifluoride Etherate | BF₃·O(C₂H₅)₂ | Diels-Alder reactions, aldol (B89426) reactions, ether cleavage | Corrosive, flammable, toxic. |
| Tin(IV) Chloride | SnCl₄ | Friedel-Crafts reactions, glycosylations | Corrosive, toxic. |
| Erbium Salts (e.g., Er(OTf)₃) | Er(CF₃SO₃)₃ | Various organic transformations, often in "green" solvents | Generally considered less toxic than heavy metal catalysts.[12] |
| Benzotriazolium Salts | - | Allylic and Nazarov cyclization reactions | Emergent class of catalysts, generally bench-stable.[13] |
The selection of an appropriate alternative will depend on the specific reaction requirements, including desired reactivity, selectivity, and compatibility with other reagents and solvents.
Experimental Protocols for Safety Validation
To ensure the effectiveness of safety procedures, regular validation through environmental monitoring is essential. This involves sampling for potential beryllium contamination on surfaces and in the air, followed by sensitive analysis.
Protocol 1: Comparative Surface Wipe Sampling for Beryllium Contamination
This protocol outlines a method for comparing the effectiveness of cleaning procedures for different beryllium compounds.
Objective: To quantify and compare the amount of removable beryllium contamination from a non-porous surface after a standardized cleaning procedure.
Materials:
-
This compound, beryllium chloride, and beryllium oxide powders.
-
Gloves, lab coat, and appropriate respiratory protection.
-
Fume hood or other ventilated enclosure.
-
Microbalance.
-
Polystyrene, glass, or aluminum surfaces (e.g., coupons of a standard size).
-
Ghost Wipe™ or similar wipe sampling media.
-
5% nitric acid solution for wetting wipes.
-
Sample collection vials.
-
Access to a laboratory capable of Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis.
Procedure:
-
Preparation of Contaminated Surfaces:
-
In a fume hood, carefully weigh a small, precise amount (e.g., 1 mg) of each beryllium compound.
-
Create a stock solution of each compound in an appropriate solvent (e.g., deionized water for soluble salts, a slurry for beryllium oxide).
-
Apply a known volume of the stock solution to a defined area (e.g., 100 cm²) of the test surfaces and allow the solvent to evaporate completely. Prepare multiple replicates for each compound.
-
-
Initial Sampling (Pre-Cleaning):
-
For each compound, take a wipe sample from one of the prepared surfaces to establish the initial contamination level.
-
Moisten a Ghost Wipe™ with a 5% nitric acid solution.
-
Wipe the entire defined area using firm, overlapping strokes in one direction.
-
Fold the wipe with the exposed side inward and wipe the area again with perpendicular strokes.
-
Place the wipe in a labeled sample vial.
-
-
Standardized Cleaning Procedure:
-
For the remaining contaminated surfaces, perform a standardized cleaning procedure. This could involve, for example, a three-wipe method using a laboratory detergent solution followed by deionized water. Document the cleaning procedure in detail.
-
-
Post-Cleaning Sampling:
-
After the surfaces have been cleaned and are dry, perform wipe sampling as described in step 2 on the cleaned surfaces.
-
-
Sample Analysis:
-
Submit all wipe samples (pre- and post-cleaning) to an accredited laboratory for analysis by ICP-AES or ICP-MS. Request the results in micrograms (µg) of beryllium per sample.
-
-
Data Analysis:
-
Calculate the cleaning efficacy for each beryllium compound as the percentage reduction in surface contamination:
-
Efficacy (%) = [(Initial Be level - Post-cleaning Be level) / Initial Be level] * 100
-
-
Compare the cleaning efficacy across the different beryllium compounds.
-
Expected Outcome: This protocol will provide quantitative data on the ease of removal of different beryllium compounds from a surface, which is a critical factor in decontamination procedures. More soluble salts may be easier to remove with aqueous cleaning solutions, while less soluble compounds like beryllium oxide may require more rigorous cleaning methods. A study evaluating different sampling methods found that for beryllium oxide, some wipe tests showed negative results, indicating the difficulty in its collection and, by extension, its removal.[9]
Protocol 2: Comparative Dustiness Testing of Beryllium Compounds
This protocol provides a framework for comparing the propensity of different beryllium powders to become airborne, a key factor in inhalation exposure risk.
Objective: To quantify and compare the dustiness of this compound and its alternatives using a rotating drum method.
Materials:
-
This compound, beryllium chloride, and beryllium oxide powders with similar particle size distributions, if possible.
-
Appropriate PPE, including high-efficiency respiratory protection.
-
A rotating drum dustiness tester (e.g., as described in EN 15051).[14]
-
Air sampling pumps calibrated for the required flow rate.
-
Sampling heads for inhalable and respirable dust fractions.
-
Pre-weighed filters (e.g., MCE or PVC).
-
A climate-controlled chamber or room to ensure consistent temperature and humidity.
-
Access to ICP-AES or ICP-MS analysis.
Procedure:
-
Preparation:
-
Ensure the rotating drum tester is thoroughly cleaned and decontaminated before each test.
-
Condition the beryllium powders to the controlled temperature and humidity of the testing environment for at least 24 hours.
-
-
Test Execution:
-
Carefully place a specified mass of the beryllium compound into the rotating drum.
-
Seal the drum and start the rotation at a defined speed and for a set duration as per the standard method (e.g., EN 15051).[14]
-
Simultaneously, operate the air sampling pumps to collect the generated dust on the filters in the inhalable and respirable sampling heads.
-
Perform multiple replicate tests for each compound.
-
-
Sample Analysis:
-
After each test, carefully remove the filters from the sampling heads and weigh them to determine the mass of collected dust.
-
Submit the filters to a laboratory for beryllium analysis by ICP-AES or ICP-MS.
-
-
Data Analysis:
-
Calculate the dustiness index for the inhalable and respirable fractions for each compound, typically expressed as the mass of beryllium collected per unit mass of the test powder (e.g., mg/kg).
-
Compare the dustiness indices of this compound, beryllium chloride, and beryllium oxide.
-
Expected Outcome: This protocol will yield quantitative data on the relative dustiness of the different beryllium compounds. This information is critical for assessing the potential for airborne exposure during handling and for selecting appropriate engineering controls, such as ventilation.
Visualizing Safety Workflows and Signaling Pathways
Experimental Workflow for Safe Handling of Beryllium Compounds
The following diagram illustrates a generalized workflow for safely handling beryllium compounds in a laboratory setting, emphasizing the critical control points.
Caption: A workflow for the safe handling of beryllium compounds.
Signaling Pathway for Beryllium-Induced Immune Response
Understanding the mechanism of beryllium toxicity is crucial for developing potential therapeutic interventions. The following diagram illustrates a simplified signaling pathway for the immune response leading to Chronic Beryllium Disease (CBD).
Caption: Simplified signaling pathway of beryllium-induced CBD.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. New Outcomes of Beryllium Chemistry: Lewis Base Adducts for Salt Elimination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metalloid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Table 4-2, Physical and Chemical Properties of Beryllium and Beryllium Compoundsa - Toxicological Profile for Beryllium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. www2.mst.dk [www2.mst.dk]
- 7. Beryllium - Wikipedia [en.wikipedia.org]
- 8. Calcium carbonate - Wikipedia [en.wikipedia.org]
- 9. Efficacy of surface sampling methods for different types of beryllium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Beryllium Acetate: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of beryllium acetate (B1210297), ensuring the well-being of laboratory personnel and adherence to regulatory standards. The following procedures are designed for researchers, scientists, and drug development professionals who handle beryllium compounds.
Immediate Safety and Handling Protocols
Beryllium compounds are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC) and are highly toxic.[1] Inhalation of beryllium dust, fumes, or mists presents a severe health hazard and can lead to chronic beryllium disease (CBD).[1] Therefore, strict adherence to safety protocols is mandatory.
Work Area and Personal Protective Equipment (PPE):
All work with beryllium acetate must be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][3] Access to this area should be limited to authorized personnel.[4]
The following PPE is required when handling this compound and its waste:
| PPE Category | Specification |
| Respiratory Protection | A NIOSH-approved respirator is essential. For solids, a filtering facepiece of category three (FFP3) is suitable.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.[1][4] |
| Eye Protection | Safety goggles or a face shield must be worn.[1] |
| Body Protection | A laboratory coat or a chemical-resistant apron is mandatory.[1] |
This compound Disposal Plan: A Step-by-Step Guide
The primary strategy for the safe disposal of this compound from a laboratory setting involves its conversion to a more stable and insoluble form, followed by packaging and transfer to a licensed hazardous waste facility.[1][2]
Step 1: In-Lab Treatment of Aqueous this compound Waste
For aqueous solutions of this compound, a precipitation procedure is recommended to convert the soluble beryllium into insoluble beryllium hydroxide (B78521). This process significantly reduces its mobility and potential for environmental contamination.[2]
Experimental Protocol: Precipitation of Beryllium Hydroxide
Objective: To precipitate soluble beryllium ions from a this compound solution as insoluble beryllium hydroxide.
Materials:
-
This compound waste solution
-
10% Sodium hydroxide (NaOH) solution
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Beakers
-
Appropriate PPE (as listed in the table above)
Procedure:
-
Preparation: In a certified chemical fume hood, place the beaker containing the this compound waste solution on a stir plate and add a stir bar.[2]
-
pH Adjustment: While stirring, slowly add the 10% NaOH solution dropwise to the this compound solution.[2]
-
Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips.[2]
-
Precipitation: Continue adding NaOH until the pH of the solution reaches 9. A white precipitate of beryllium hydroxide will form.[2]
-
Settling: Once a stable pH of 9 is achieved, turn off the stir plate and allow the precipitate to settle.[2]
-
Separation (Decantation): Carefully decant the supernatant liquid. This liquid should be tested for residual beryllium content before any further disposal considerations.[2]
-
Waste Collection: The resulting solid beryllium hydroxide waste must be collected for disposal.[2]
Step 2: Waste Packaging and Labeling
All beryllium-containing waste, including the precipitated beryllium hydroxide, contaminated labware (e.g., glassware, gloves, and spill cleanup materials), must be disposed of as hazardous waste.[1][2]
-
Containment: Place all solid beryllium waste in a sealed, chemically resistant, and clearly labeled hazardous waste container.[1][2] To minimize dust formation, solid waste should be placed in sealable bags before being moved to the final waste container.[4]
-
Labeling: The container must be labeled with "Hazardous Waste—Contains Beryllium" and marked with the appropriate hazmat symbols (i.e., toxic, carcinogen).[1]
Step 3: Storage and Disposal
-
Storage: Store the sealed and labeled hazardous waste container in a designated and secure area until it is collected by a licensed hazardous waste disposal service.
-
Disposal: Only licensed hazardous waste facilities can accept beryllium waste.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Do not mix beryllium waste with other chemical waste streams.
Quantitative Data: Occupational Exposure Limits for Beryllium
To ensure a safe working environment, it is crucial to be aware of the occupational exposure limits for beryllium.
| Regulatory Agency | Exposure Limit | Value |
| OSHA (PEL) | 8-hour Time-Weighted Average (TWA) | 0.2 µg/m³ |
| OSHA (STEL) | 15-minute Short-Term Exposure Limit | 2.0 µg/m³ |
| ACGIH (TLV) | 8-hour Time-Weighted Average (TWA) | 0.05 µg/m³ (inhalable fraction) |
| DOE | Action Level (8-hour TWA) | 0.05 µg/m³ |
This compound Disposal Workflow
Caption: A workflow diagram illustrating the proper disposal procedure for this compound.
References
Essential Safety and Logistics for Handling Beryllium Acetate
For researchers, scientists, and drug development professionals, the safe handling and disposal of beryllium acetate (B1210297) are paramount to ensure a secure laboratory environment and prevent occupational exposure. Beryllium compounds are classified as known human carcinogens, and exposure can lead to chronic beryllium disease (CBD) and lung cancer.[1][2][3] Adherence to strict protocols is therefore non-negotiable. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for beryllium acetate.
Occupational Exposure Limits for Beryllium and its Compounds
It is critical to maintain workplace air concentrations below established limits. The Occupational Safety and Health Administration (OSHA) has set specific permissible exposure limits (PELs) for beryllium.[2][4][5]
| Regulatory Body | Exposure Limit Type | Value | Notes |
| OSHA | 8-hour Time-Weighted Average (TWA) PEL | 0.2 µg/m³ | This is the maximum average exposure over an 8-hour workday.[2][5] |
| OSHA | Short-Term Exposure Limit (STEL) | 2.0 µg/m³ | This is the maximum exposure averaged over a 15-minute period.[2][5] |
| NIOSH | Recommended Exposure Limit (REL) | 0.5 µg/m³ | 10-hour TWA, treating beryllium as a potential human carcinogen.[6] |
Operational Plan: Step-by-Step Guidance for Handling this compound
This procedural guide outlines the necessary steps for safely handling this compound in a laboratory setting.
Pre-Handling Preparations
-
Designated Area: All work with this compound must be conducted in a designated area with restricted access. This area should be clearly marked with warning signs indicating the presence of a beryllium compound, a cancer hazard.
-
Ventilation: All handling of this compound powder must occur within a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation exposure.[1][7] The ventilation system should be regularly inspected and maintained.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1] A spill kit specifically for beryllium-containing materials should also be available.
Personal Protective Equipment (PPE)
A comprehensive PPE program is mandatory for all personnel handling this compound.
-
Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1] For weighing or tasks that may generate dust, a NIOSH-approved respirator with N100, R100, or P100 filters is required.[8]
-
Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash hazards.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves, such as nitrile, neoprene, or rubber, to prevent skin contact.[1][9] Check for any signs of degradation before use.
-
Protective Clothing: A disposable, one-piece lab coat or coveralls with close-fitting ankles and wrists should be worn.[10] This prevents contamination of personal clothing.
-
-
Foot Protection: Wear closed-toe shoes. Shoe covers should be used in the designated area and removed before exiting.[11]
Handling Procedures
-
Minimize Dust: Handle this compound in a manner that minimizes the generation of dust.[1] Use wet cleaning methods or a HEPA-filtered vacuum for cleaning work surfaces; dry sweeping is prohibited.[9]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, smoking, or leaving the work area.[1][7] Avoid hand-to-mouth contact.
-
Transport: When transporting this compound, ensure it is in a tightly sealed, clearly labeled, and shatter-resistant secondary container.
Post-Handling Procedures
-
Decontamination: At the end of the workday, carefully remove and dispose of all disposable PPE in the designated beryllium waste container. Reusable PPE must be decontaminated according to established procedures.
-
Clothing Change: Do not wear laboratory clothing outside of the designated work area.[12] If dedicated work clothing is used, it should be removed and stored in a designated locker or container for laundering by a qualified service.[13]
Disposal Plan for this compound Waste
Proper disposal of beryllium-contaminated waste is crucial to prevent environmental contamination and exposure to waste handlers.
Waste Segregation and Collection
-
Hazardous Waste: All materials contaminated with this compound, including disposable PPE, weighing papers, and cleaning materials, must be treated as hazardous waste.[7]
-
Containers: Collect all beryllium-contaminated solid waste in a dedicated, clearly labeled, leak-proof container with a tight-fitting lid. The container should be marked with "Hazardous Waste - Beryllium".
-
Liquid Waste: Collect any liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
Storage
-
Secure Location: Store beryllium waste containers in a designated, secure area away from incompatible materials.[1] The storage area should have secondary containment.
-
Labeling: Ensure all waste containers are properly labeled with the contents and associated hazards in accordance with EPA and local regulations.[14]
Disposal
-
Licensed Disposal Vendor: Arrange for the disposal of all beryllium-contaminated waste through a licensed hazardous waste disposal company. Do not dispose of beryllium waste in the regular trash or down the drain.[15]
-
Regulatory Compliance: Ensure that all disposal activities comply with federal, state, and local hazardous waste regulations.[14]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Occupational Exposure to Beryllium. Final rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gtlaw-environmentalandenergy.com [gtlaw-environmentalandenergy.com]
- 4. bdlaw.com [bdlaw.com]
- 5. OSHA's Rulemaking to Protect Workers from Beryllium Exposure | Occupational Safety and Health Administration [osha.gov]
- 6. Beryllium Toxicity: What Are the U.S. Standards for Beryllium Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 7. carlroth.com [carlroth.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Beryllium & beryllium compounds (as Be) [cdc.gov]
- 9. ehs.mit.edu [ehs.mit.edu]
- 10. dla.mil [dla.mil]
- 11. int-enviroguard.com [int-enviroguard.com]
- 12. Tips for Controlling Beryllium Exposure in Your Workplace - EHSLeaders [ehsleaders.org]
- 13. berylliumsafety.com [berylliumsafety.com]
- 14. tedpella.com [tedpella.com]
- 15. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
